tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-2-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZNVUHSMOVDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Foreword: The Strategic Importance of 3-Iodo-2-methylindoles in Modern Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, the 3-iodo-2-methyl-1H-indole-1-carboxylate scaffold represents a particularly valuable and versatile building block. The presence of the iodine atom at the C3 position provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments. The methyl group at the C2 position can influence the molecule's steric and electronic properties, while the N-Boc protecting group enhances solubility and modulates the reactivity of the indole ring, making it amenable to a wide range of synthetic transformations. This guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate for the development of novel therapeutics.
Synthetic Strategy: A Three-Step Approach to a Versatile Intermediate
The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is most efficiently achieved through a three-step sequence, commencing with the construction of the 2-methylindole core, followed by protection of the indole nitrogen, and culminating in the regioselective iodination at the C3 position. This strategic approach allows for the efficient and controlled synthesis of the target molecule in good overall yield.
Figure 1: Overall synthetic workflow for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Part 1: Construction of the 2-Methylindole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for the formation of the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and an aldehyde or ketone.[1][2][3] For the synthesis of 2-methylindole, acetone serves as the carbonyl component.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.[1][2][3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement, also known as a Cope-type rearrangement, to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to afford the final 2-methylindole product.[1]
Experimental Protocol: Synthesis of 2-Methylindole
This protocol is adapted from established literature procedures.[1][5]
Materials:
-
Phenylhydrazine (30 g)
-
Acetone (18 g, plus additional for monitoring)
-
Anhydrous Zinc Chloride (ZnCl₂) (200 g)
-
Hydrochloric Acid (HCl)
-
Hot Water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Equipment:
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the round-bottom flask, cautiously mix phenylhydrazine (30 g) and acetone (18 g). The reaction is exothermic, and water will separate.
-
Heat the mixture on a water bath for 15 minutes.
-
Add anhydrous zinc chloride (200 g) to the crude acetone phenylhydrazone.
-
Heat the mixture in an oil bath to 180 °C with vigorous stirring. The reaction is typically complete within a few minutes, indicated by a darkening of the mixture and the evolution of vapors.
-
Allow the reaction mixture to cool, then carefully add hot water (approximately 700 mL) and a small amount of hydrochloric acid to acidify the mixture.
-
Perform steam distillation on the acidified mixture. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling.
-
Filter the solidified product and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by distillation under reduced pressure. The expected yield of 2-methylindole is approximately 55%.[5]
Part 2: N-Boc Protection of 2-Methylindole
The protection of the indole nitrogen is a crucial step to modulate its reactivity and prevent side reactions in the subsequent iodination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen.
Experimental Protocol: Synthesis of tert-Butyl 2-methyl-1H-indole-1-carboxylate
Materials:
-
2-Methylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methylindole in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl 2-methyl-1H-indole-1-carboxylate as a solid.
Part 3: Regioselective C3-Iodination
The final step in the synthesis is the electrophilic iodination of the N-Boc protected 2-methylindole. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The N-Boc group further enhances the electron density at this position, facilitating a highly regioselective iodination.
Mechanism of Electrophilic Iodination
The mechanism involves the attack of the electron-rich C3 position of the indole on an electrophilic iodine species. Common iodinating reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). When using NIS, an acid catalyst such as trifluoroacetic acid can be employed to activate the NIS and generate a more potent electrophilic iodine source.[6]
Experimental Protocol: Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Materials:
-
tert-Butyl 2-methyl-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 2-methyl-1H-indole-1-carboxylate in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction is typically complete within a few hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as a solid.
Data Presentation: Characterization of the Final Product
The structure and purity of the synthesized tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.7 ppm), the C2-methyl group (singlet, ~2.5 ppm), and aromatic protons in the range of 7.2-8.2 ppm. |
| ¹³C NMR | Signals for the tert-butyl carbons, the C2-methyl carbon, the indole ring carbons (including the iodinated C3 carbon at a characteristic upfield shift), and the carbonyl carbon of the Boc group. |
| Mass Spec (HRMS) | The calculated mass for C₁₄H₁₆INO₂ [M+H]⁺ should match the experimentally observed mass. |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
Applications in Drug Discovery and Organic Synthesis
The tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The C3-iodo group serves as a versatile handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. For instance, this intermediate can be utilized in the synthesis of inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Conclusion
This in-depth technical guide provides a comprehensive and practical framework for the synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently produce this key building block for the advancement of their synthetic and medicinal chemistry endeavors. The strategic combination of the Fischer indole synthesis, N-Boc protection, and regioselective iodination offers a reliable and scalable route to this versatile intermediate.
References
-
PrepChem. Preparation of 2-methylindole. Available from: [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
-
RSC Publishing. Regioselective C5-H direct iodination of indoles. Available from: [Link]
-
ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
PubChem. methyl 3-iodo-1H-indole-2-carboxylate. Available from: [Link]
-
NIST WebBook. Indole, 3-methyl-. Available from: [Link]
Sources
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key heterocyclic building block for research and development. We will delve into its chemical identity, a robust synthetic pathway with detailed protocols, characteristic spectroscopic data, and its strategic applications in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Indole Scaffold in Modern Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets.[2] Functionalized indoles, such as tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, are particularly valuable as they provide a strategic handle for introducing molecular complexity and diversity, which is critical in the hit-to-lead and lead optimization phases of drug discovery.[3][4] This guide will focus specifically on the 2-methyl, 3-iodo, N-Boc protected variant, a trifecta of functionalization that offers significant synthetic advantages.
Section 1: Chemical Identity and Physicochemical Properties
While a specific CAS (Chemical Abstracts Service) number for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is not prominently indexed in major chemical databases, this is not uncommon for specialized synthetic intermediates. For reference, the closely related analog, tert-butyl 3-iodo-1H-indole-1-carboxylate, is registered under CAS Number 192189-07-4 .[5] The absence of a dedicated CAS number for the target compound underscores its role as a custom-synthesized intermediate rather than a widely available commercial product.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₆INO₂ |
| Molecular Weight | 357.19 g/mol |
| Appearance | Expected to be a white to off-white or pale yellow solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) |
| Predicted LogP | ~4.5 |
| Polar Surface Area | 38.33 Ų |
Section 2: A Proposed Synthetic Pathway
The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate can be logically approached in a three-step sequence starting from readily available materials. The chosen pathway is designed for efficiency, high yield, and regiochemical control.
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- 5. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]
physical properties of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Section 1: Introduction
This guide provides a comprehensive technical overview of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The strategic placement of functional groups—a C2-methyl group, a C3-iodo substituent, and an N1-tert-butyloxycarbonyl (Boc) protecting group—renders this molecule a versatile building block for complex molecular synthesis.
The C3-iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, and alkynyl moieties. The C2-methyl group sterically and electronically influences the indole core, while the N-Boc group provides robust protection of the indole nitrogen that is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic or certain thermal conditions.[1][]
This document, intended for researchers, synthetic chemists, and drug development professionals, will detail the core physical properties, a logical synthetic strategy, analytical characterization protocols, and critical handling considerations for this compound.
Section 2: Core Physicochemical Properties
The physical and chemical properties of a synthetic intermediate are critical for its successful application in multi-step syntheses. The data presented below are derived from chemical supplier information and established chemical principles.
| Property | Value | Source / Rationale |
| IUPAC Name | tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | Standard Nomenclature |
| Synonyms | 3-Iodo-2-methylindole-1-carboxylic acid tert-butyl ester; N-Boc-3-iodo-2-methylindole | [3] |
| CAS Number | Not explicitly assigned in provided search results. | - |
| Molecular Formula | C₁₄H₁₆INO₂ | [3] |
| Molecular Weight | 357.19 g/mol | [3] |
| Appearance | Likely a solid, ranging from off-white to yellow or brown. | Inferred from similar compounds like tert-butyl 3-iodo-1H-indole-1-carboxylate, which is described as a Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid.[4] |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Based on the structure's overall non-polar character, typical for protected indole derivatives. |
| Stability | The N-Boc group is sensitive to strong acids (e.g., trifluoroacetic acid, HCl), which will cause deprotection.[1][5] The compound is generally stable to basic conditions and most nucleophiles.[][6] It may be sensitive to light and should be stored accordingly. | The C-I bond is susceptible to reduction and can participate in various coupling reactions. |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is in a refrigerator (2-8°C).[4][7] | To prevent degradation from light, heat, and oxidative processes. |
Section 3: Synthesis and Purification Strategy
The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is typically achieved via a two-step sequence starting from commercially available 2-methylindole. The logic behind this strategy is to first protect the reactive indole N-H to prevent side reactions and then perform a regioselective electrophilic iodination at the electron-rich C3 position.
Synthetic Workflow
The workflow involves N-Boc protection followed by electrophilic iodination. The choice of iodinating agent is crucial; a mild reagent is preferred to avoid potential degradation or side reactions. N-Iodosuccinimide (NIS) is a common and effective choice for this transformation.[8]
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 2-methyl-1H-indole-1-carboxylate
-
To a solution of 2-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected intermediate as a solid or oil.
Causality: The use of DMAP catalyzes the acylation of the indole nitrogen by activating the (Boc)₂O anhydride, accelerating the reaction. THF is chosen as it is an aprotic solvent that effectively dissolves all reactants.
Step 2: Synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Dissolve the tert-butyl 2-methyl-1H-indole-1-carboxylate (1.0 eq) from Step 1 in acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
-
Stir the mixture in the dark for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the final compound.
Causality: Acetonitrile is a suitable polar aprotic solvent for this electrophilic substitution. The reaction is performed in the dark because NIS and the iodo-product can be light-sensitive. The sodium thiosulfate quench is essential to destroy any unreacted iodine or NIS.
Section 4: Spectroscopic and Analytical Characterization
Accurate characterization is paramount to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (d, 1H): H4 proton, deshielded by the anisotropic effect of the carbamate carbonyl.
-
δ ~7.2-7.5 ppm (m, 3H): H5, H6, and H7 aromatic protons.
-
δ ~2.6 ppm (s, 3H): C2-methyl protons.
-
δ ~1.7 ppm (s, 9H): tert-butyl protons of the Boc group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150 ppm: Carbonyl carbon of the Boc group.
-
δ ~135-140 ppm: Quaternary carbons of the indole ring (C7a).
-
δ ~115-130 ppm: Aromatic carbons of the indole ring.
-
δ ~84 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~70-75 ppm: C3 carbon bearing the iodine atom (signal will be weak).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~14 ppm: C2-methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Caption: Predicted ESI-MS fragmentation pathway.
-
Expected Molecular Ion: [M+H]⁺ at m/z 358 or [M+Na]⁺ at m/z 380.
-
Key Fragments:
-
m/z 57: A prominent peak corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[9]
-
m/z 230: Loss of the iodine radical ([M - I]⁺).
-
m/z 256: Loss of the entire Boc group.
-
Infrared (IR) Spectroscopy
-
~2980-2930 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.
-
~1730-1740 cm⁻¹: A strong C=O stretching vibration from the carbamate carbonyl of the Boc group. This is a key diagnostic peak.
-
~1450, 1370 cm⁻¹: C-H bending vibrations.
-
~1250-1150 cm⁻¹: C-O stretching of the ester group.
-
~500-600 cm⁻¹: C-I stretching vibration (weak).
Section 5: Handling, Storage, and Safety
As a halogenated organic compound and a potential drug intermediate, appropriate safety measures are required.
-
Hazard Identification: Based on analogous compounds, it may be harmful if swallowed and may cause skin irritation or allergic reactions.[4] The toxicological properties have not been thoroughly investigated.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take precautionary measures against static discharge.
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[10] Dispose of chemical waste according to local and national regulations. Do not allow the product to enter the sewage system.
Section 6: Conclusion
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a high-value synthetic intermediate whose utility is defined by its distinct functional handles. The N-Boc group offers reliable protection, while the C3-iodo and C2-methyl groups provide strategic points for molecular elaboration. A thorough understanding of its physical properties, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe use in the synthesis of complex target molecules for pharmaceutical and materials science research.
References
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PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]
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Capot Chemical Co., Ltd. (2018). MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available from: [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]
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ChemSynthesis. tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Available from: [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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HETEROCYCLES. (2018). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available from: [Link]
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PubMed Central (PMC). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Available from: [Link]
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Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]
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MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate in contemporary pharmaceutical synthesis. By understanding its chemical liabilities, researchers can ensure the integrity of this compound, leading to more reliable and reproducible downstream applications.
Introduction: The Significance of a Versatile Building Block
Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a strategically important molecule in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of the iodine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse functionalities.[1][2] The 2-methyl group influences the electronic properties and steric environment of the indole ring, while the N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen. This protection enhances solubility in organic solvents and prevents unwanted side reactions during subsequent synthetic transformations. Given its pivotal role as a precursor, maintaining the stability and purity of this compound is paramount for the successful synthesis of target molecules.
Chemical Stability Profile
The stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is dictated by the interplay of its three key functional components: the N-Boc protecting group, the 3-iodo substituent, and the 2-methyl-indole core. Understanding the inherent reactivity of each is crucial for predicting and mitigating degradation.
The N-Boc Protecting Group: Acid and Thermal Lability
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its general stability towards many reagents and conditions. However, it is inherently labile under acidic conditions and can also be cleaved thermally.
-
Acid-Catalyzed Degradation: The primary degradation pathway for the N-Boc group is acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This results in the formation of the unprotected 3-iodo-2-methyl-1H-indole. This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even by milder acidic conditions over extended periods.[3][4]
-
Thermal Degradation: The N-Boc group can also be removed by heating, a process known as thermolysis.[5][6] While higher temperatures are generally required (often above 150°C), prolonged exposure to moderately elevated temperatures can lead to gradual degradation, yielding the deprotected indole, carbon dioxide, and isobutylene.[5]
The 3-Iodo Substituent: A Handle Prone to Photodegradation
The carbon-iodine bond at the 3-position of the indole ring is the most light-sensitive feature of the molecule.
-
Photodegradation: Aromatic iodides are known to be susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, the C-I bond can undergo homolytic cleavage to generate a highly reactive indolyl radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products and a potential loss of the desired functionality.[7] Therefore, stringent protection from light is a critical requirement for maintaining the integrity of this compound.
The 2-Methyl-Indole Core: Susceptibility to Oxidation
The electron-rich indole nucleus, particularly with the activating 2-methyl group, is susceptible to oxidation.
-
Oxidative Degradation: Oxidizing agents, such as hydrogen peroxide, can lead to the cleavage of the C2-C3 double bond of the indole ring, a reaction known as the Witkop oxidation.[1][8] This process can yield various degradation products, including 2-acylanilines. The presence of the 2-methyl group can influence the rate and outcome of such oxidative processes. While 2-methylindole itself can be resistant to certain enzymatic oxidations, it is generally reactive towards chemical oxidants.[2][9]
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation of the N-Boc group and slow down any potential hydrolytic or oxidative processes. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation of the light-sensitive carbon-iodine bond. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to air and moisture. |
| Handling | Use in a well-ventilated area, with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. | General laboratory safety practice for handling chemical reagents. |
Potential Degradation Pathways
A visual representation of the primary degradation pathways is provided below.
Caption: Potential degradation pathways for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10] The following protocols provide a framework for investigating the stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate under various stress conditions.
General Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a petri dish.
-
Expose to a temperature of 70°C in a hot air oven for 48 hours.
-
After exposure, prepare a working solution of the stressed sample and analyze by HPLC.
-
-
Photodegradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After exposure, prepare working solutions of both the exposed and control samples and analyze by HPLC.
-
Proposed Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. The following provides a starting point for method development:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-230 nm and 280-290 nm) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
The stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage under an inert atmosphere, its degradation can be significantly minimized. The primary liabilities of this molecule are acid- and heat-induced deprotection of the N-Boc group, photodegradation of the 3-iodo substituent, and potential oxidation of the indole core. A thorough understanding of these degradation pathways, coupled with the implementation of robust stability-indicating analytical methods, will ensure the quality and reliability of this important synthetic intermediate.
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Álvarez-Sánchez, R., et al. (2021). Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. Advanced Synthesis & Catalysis, 363(13), 3273-3279. Available at: [Link]
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Alsante, K. M., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(11). Available at: [Link]
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Wuts, P. G. M. (2014). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 79(19), 9047–9057. Available at: [Link]
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Monika, B., et al. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Bioprocessing & Biotechniques, 7(4). Available at: [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. Retrieved from [Link]
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Bakthavathsalam, R., et al. (2015). Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]
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Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available at: [Link]
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Chen, Y., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1521. Available at: [Link]
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Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link]
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Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]
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Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 840493. Available at: [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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PharmaTutor. (2013). PHOTOSTABILITY TESTING. Retrieved from [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]
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Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Retrieved from [Link]
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Male, S., et al. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 25(24), 5943. Available at: [Link]
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V. D. A. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5039. Available at: [Link]
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tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate mechanism of formation
An In-depth Technical Guide to the Formation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanism for the formation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the introduction of further molecular complexity via cross-coupling reactions. We will explore the principles of electrophilic aromatic substitution as applied to the indole nucleus, detail the role and advantages of N-Iodosuccinimide (NIS) as the iodinating agent, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical synthetic transformation.
Introduction: The Strategic Importance of C3-Iodinated Indoles
The indole motif is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is therefore a central theme in organic synthesis. Specifically, the introduction of a halogen, such as iodine, at the C3-position transforms the otherwise modestly reactive indole into a highly versatile building block. The carbon-iodine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
The use of a tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen serves a dual purpose: it enhances solubility in organic solvents and modulates the electronic properties of the indole ring, while also preventing N-alkylation side reactions.[2] The target molecule, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, thus represents a strategically designed intermediate, primed for late-stage diversification in synthetic campaigns.
The Core Mechanism: Electrophilic Aromatic Substitution
The formation of the target compound proceeds via a classic electrophilic aromatic substitution (EAS) reaction. The indole ring system, particularly the pyrrole moiety, is electron-rich and acts as the nucleophile. The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack to form a stabilized intermediate, and subsequent rearomatization.
The Nucleophile: Activation of the N-Boc-2-methylindole Core
The starting material, tert-butyl 2-methyl-1H-indole-1-carboxylate, possesses a high degree of nucleophilicity at the C3 position. This is a result of the electronic nature of the indole ring, where the nitrogen lone pair contributes to the π-system, significantly increasing electron density at C3. The C2-methyl group, being a weak electron-donating group, further enhances this effect. While the N-Boc group is electronically withdrawing, it does not sufficiently deactivate the ring to prevent electrophilic attack at the highly favored C3 position.
The Electrophile: The Role of N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[3] It serves as an efficient source of an electrophilic iodine species ("I⁺").
Causality Behind Reagent Selection:
-
Mildness and Selectivity: Unlike harsher reagents like molecular iodine (I₂) with an oxidant or iodine monochloride (ICl), NIS operates under mild, neutral conditions. This prevents degradation of sensitive functional groups and reduces the formation of undesired side products.[4]
-
Handling and Stoichiometry: NIS is a stable, crystalline solid that is easy to handle and weigh accurately, ensuring precise stoichiometric control of the reaction.[4]
-
Byproduct Profile: The reaction byproduct is succinimide, which is generally soluble in aqueous media and easily removed during workup.
The N-I bond in NIS is polarized, rendering the iodine atom electrophilic and susceptible to attack by a nucleophile like the electron-rich indole ring.
Mechanistic Pathway: Attack, Stabilization, and Rearomatization
The complete mechanism is a concerted sequence of events that leverages the inherent reactivity of the indole nucleus.
Caption: Figure 1: Mechanism of Electrophilic Iodination.
-
Nucleophilic Attack: The π-bond between C2 and C3 of the indole ring attacks the electrophilic iodine atom of NIS. This is the rate-determining step.
-
Formation of the Sigma Complex: This attack breaks the aromaticity of the indole ring and forms a carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the C2 atom and the benzene portion of the ring, which stabilizes the intermediate.
-
Rearomatization: A base, typically the succinimide anion generated in the first step, abstracts the proton from the C3 atom. This restores the aromatic π-system and yields the final 3-iodoindole product.
Experimental Protocol and Data
The following protocol is a robust, self-validating system for the synthesis of the target compound. Each step is designed to ensure high yield and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Role | Typical Quantity (1 mmol scale) |
| N-Boc-2-methylindole | 231.29 | Starting Material | 231 mg (1.0 mmol) |
| N-Iodosuccinimide (NIS) | 224.98 | Iodinating Agent | 247 mg (1.1 mmol, 1.1 eq) |
| Acetonitrile (CH₃CN) | 41.05 | Solvent | 5 - 10 mL |
| Dichloromethane (DCM) | 84.93 | Extraction Solvent | As needed |
| Saturated aq. Na₂S₂O₃ | - | Quenching Agent | As needed |
| Brine | - | Washing Agent | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | As needed |
Step-by-Step Synthesis Workflow
The entire process, from setup to isolation, follows a logical and efficient sequence to maximize product integrity.
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 2-methyl-1H-indole-1-carboxylate (1.0 eq). Dissolve the starting material in acetonitrile (approx. 0.1-0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition of NIS: Add N-Iodosuccinimide (1.1 eq) to the cooled solution in small portions over 5 minutes. This controlled addition is crucial to manage any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes. This step is essential to destroy any remaining NIS, preventing further reactions during extraction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Repeat the extraction two more times to ensure complete recovery.
-
Workup - Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to afford tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as a solid. The product is often light-sensitive and should be stored in a dark container at low temperature.[5]
Conclusion
The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a prime example of a well-controlled electrophilic aromatic substitution. The strategic choice of N-Iodosuccinimide as the iodinating agent ensures a mild, selective, and high-yielding transformation. A thorough understanding of the underlying mechanism—from the electronic activation of the indole core to the final rearomatization step—empowers chemists to troubleshoot and adapt this protocol for various substituted indole scaffolds. The resulting product stands as a key intermediate, unlocking a vast chemical space for the development of novel therapeutics and functional materials.
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A Technical Guide to the Solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing the absence of extensive published solubility data for this specific compound, this document focuses on predicting its solubility based on structural analysis and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to determine its solubility in various organic solvents, ensuring scientific integrity and reproducibility.
Introduction to tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a functionalized indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds. The substituents on this particular molecule—a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, an iodo group at the 3-position, and a methyl group at the 2-position—significantly influence its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its use in various applications, such as reaction condition optimization, purification, and formulation development.
Molecular Structure:
Caption: Structure of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule, which in turn is influenced by the types of chemical bonds and the overall molecular geometry.
Structural Analysis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate:
-
Indole Core: The indole ring system is aromatic and largely nonpolar.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a large, nonpolar, and sterically hindering substituent. It significantly increases the lipophilicity of the molecule. The carbonyl group within the Boc moiety introduces some polarity.
-
Iodo Group: The iodo group is large and polarizable, contributing to van der Waals forces. Its electronegativity is similar to carbon, so it does not induce a strong dipole moment.
-
Methyl Group: The methyl group is a small, nonpolar alkyl substituent.
Overall, the molecule is expected to be predominantly nonpolar to moderately polar, with the large nonpolar surface area of the indole ring and the tert-butyl group being the dominant features. The presence of the carbonyl group and the polarizable iodine atom will allow for some interaction with polar solvents.
Predicted Solubility Profile:
Based on this analysis, the following solubility profile is predicted:
-
High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the large nonpolar regions of the molecule.
-
Moderate to Low Solubility: Expected in polar aprotic solvents like acetone and acetonitrile. While these solvents have dipoles that can interact with the polar functionalities of the molecule, they may be less effective at solvating the extensive nonpolar regions.
-
Low to Insoluble: Expected in highly polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network of these solvents would be difficult to disrupt for a molecule that cannot participate as a hydrogen bond donor and has limited hydrogen bond accepting capabilities.
-
Low to Insoluble: Expected in nonpolar aliphatic hydrocarbon solvents like hexane and cyclohexane. While nonpolar, the specific intermolecular interactions (π-stacking of the indole ring) may not be as favorable with these solvents compared to aromatic or chlorinated solvents.
Experimental Protocols for Solubility Determination
To empirically determine the solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, the following protocols are recommended.
Qualitative Solubility Assessment
This method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials:
-
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate of a known concentration in a suitable solvent for generating a calibration curve.
-
Generate a calibration curve using the analytical instrument of choice (e.g., HPLC-UV) by preparing a series of dilutions from the stock solution and measuring their responses.
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure there is enough solid so that some remains undissolved at equilibrium.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Once equilibrium is reached, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used to generate the calibration curve.
-
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation:
The quantitative solubility data should be summarized in a table for easy comparison.
| Solvent | Predicted Solubility | Quantitative Solubility (mg/mL at 25 °C) |
| Dichloromethane | High | To be determined experimentally |
| Tetrahydrofuran | High | To be determined experimentally |
| Ethyl Acetate | High | To be determined experimentally |
| Acetone | Moderate | To be determined experimentally |
| Acetonitrile | Moderate to Low | To be determined experimentally |
| Methanol | Low | To be determined experimentally |
| Hexane | Low to Insoluble | To be determined experimentally |
| Water | Insoluble | To be determined experimentally |
Interpretation and Application of Solubility Data
The solubility data for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is invaluable for several aspects of research and development:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates and outcomes. Knowing the solubility of the starting material is the first step in selecting an appropriate reaction medium.
-
Purification: Solubility data is critical for developing effective purification strategies, such as crystallization and chromatography. For crystallization, a solvent system is required in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. For chromatography, the solubility in the mobile phase is a key parameter.
-
Drug Development: In the context of drug development, solubility is a fundamental property that influences bioavailability. While this specific compound is likely an intermediate, understanding the solubility of the indole scaffold with these types of substitutions can inform the design of final drug candidates with improved solubility profiles.
Conclusion
While specific published data on the solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is scarce, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility behavior. The molecule is anticipated to be most soluble in nonpolar to moderately polar aprotic solvents. This guide provides robust experimental protocols for the qualitative and quantitative determination of its solubility, empowering researchers to generate the necessary data for their specific applications. The principles and methodologies outlined herein are broadly applicable to understanding the solubility of other novel organic compounds.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Flinn Scientific. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (n.d.). 3-iodo-2-methylindole-1-carboxylic acid tert-butyl ester.
Sources
The Rising Therapeutic Potential of Substituted 2-Methylindoles: A Technical Guide to Biological Activity and Mechanistic Exploration
Introduction: The 2-Methylindole Scaffold - A Privileged Motif in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active compounds, both natural and synthetic.[1] Its inherent structural features, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it a "privileged scaffold" in drug discovery. Among the diverse array of indole-containing molecules, substituted 2-methylindoles have garnered significant attention from the scientific community. The introduction of a methyl group at the 2-position, coupled with various substitutions on the indole ring, gives rise to a class of compounds with a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the potential biological activities of substituted 2-methylindoles, delving into their mechanisms of action and offering field-proven insights into their experimental evaluation. Our focus will be on four key areas of therapeutic interest: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted 2-methylindoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3] The therapeutic potential of these compounds lies in their ability to interfere with various signaling pathways and cellular processes that are fundamental to cancer progression.
A. Mechanisms of Anticancer Action
The anticancer activity of substituted 2-methylindoles is often multi-faceted, targeting key vulnerabilities in cancer cells.
-
Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to enhance the cleavage of PARP and caspase-3, key executioner proteins in the apoptotic cascade.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain substituted 2-methylindoles can induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[2] This is often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.
-
Inhibition of Kinase Signaling Pathways: Many cancers are driven by aberrant signaling through protein kinases. Indole derivatives have been shown to modulate critical pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][5]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some indole-based compounds have demonstrated anti-angiogenic properties, potentially by inhibiting key signaling molecules like VEGFR-2.[3]
B. Structure-Activity Relationships (SAR)
The anticancer potency of 2-methylindole derivatives is highly dependent on the nature and position of substituents on the indole core. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed. For instance, the presence of specific halogenated phenyl groups at certain positions can significantly enhance cytotoxicity.[6]
C. Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.
| Compound Class | Specific Derivative (if available) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole derivatives | Compound 4k | Murine melanoma (B16F10) | 23.81 | [7] |
| 2-Phenylindole derivatives | Compound 4j | Human breast adenocarcinoma (MDA-MB-231) | 16.18 | [7] |
| Indole-based Tyrphostin | Derivative 2a | p53-knockout colon cancer (HCT-116) | Sub-micromolar | [3] |
| Indole-based Tyrphostin | Derivative 2b | Colorectal cancer (HCT-116) | Sub-micromolar | [3] |
| Mukonal | Natural Product | Breast cancer (SK-BR-3, MDA-MB-231) | 7.5 | [2] |
| 3-Substituted 2-indolinones | 5-bromo derivative | Human colon adenocarcinoma (HT-29) | < 10 | [8] |
| Indole-based Sulfonylhydrazones | Compound 3f | Human breast cancer (MCF-7) | < 6 | [9] |
| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | Not specified | Colon cancer (HCT-116) | - | [10] |
D. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of a compound.[2][8]
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the substituted 2-methylindole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of 0.1 M isopropanol/HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
E. Visualization of Anticancer Signaling Pathway
Caption: Simplified signaling pathways targeted by substituted 2-methylindoles in cancer cells.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted 2-methylindoles have demonstrated promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[12][13][14][15]
A. Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are attributed to several mechanisms:
-
Membrane Disruption: Some indole derivatives can target and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[16]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain 2-methylindoles have been shown to inhibit biofilm formation at sub-inhibitory concentrations.[12]
-
Enzyme Inhibition: Specific enzymes essential for microbial survival, such as those involved in cell wall synthesis or metabolic pathways, can be targeted and inhibited by these compounds. For example, some derivatives are thought to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[17]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to oxidative damage to cellular components, contributing to the bactericidal activity of some indole derivatives.[18]
B. Structure-Activity Relationships (SAR)
The antimicrobial activity is significantly influenced by the substituents on the indole ring. For instance, the presence of halogens, such as bromine or iodine, at specific positions can enhance antibacterial and antibiofilm effects.[12][19]
C. Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.
| Compound Class | Specific Derivative (if available) | Microbial Strain | MIC (µg/mL) | Reference |
| Indole derivatives | 5-iodoindole, 3-methylindole | Acinetobacter baumannii (XDR) | 64 - 1024 | [12] |
| Indole-thiadiazole | Compound 2c | Staphylococcus aureus (MRSA) | 3.125 | [13] |
| Indole-triazole | Compound 3d | Staphylococcus aureus (MRSA) | 3.125 | [13] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Compound 3ao | Staphylococcus aureus (MRSA) | < 1 | [15] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Compound 3aq | Staphylococcus aureus (MRSA) | < 1 | [15] |
| Synthetic indole derivatives | SMJ-2 | Staphylococcus aureus (MRSA) | 0.25 - 2 | [14] |
| Synthetic indole derivatives | SMJ-4 | Staphylococcus aureus (MRSA) | 0.25 - 16 | [14] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Compound 8 | Enterobacter cloacae | 0.004 - 0.03 | [20] |
D. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This quantitative assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the substituted 2-methylindole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells showing no growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
E. Visualization of Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of substituted 2-methylindoles.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted 2-methylindoles have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[1][21][22][23]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are mediated through the modulation of key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokines: Substituted 2-methylindoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[21][24]
-
Downregulation of Inflammatory Enzymes: These compounds can inhibit the expression and activity of enzymes that play a crucial role in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][25]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some indole derivatives can inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.[1][25]
-
Targeting the STING Pathway: The stimulator of interferon genes (STING) pathway is involved in innate immune responses and can contribute to inflammation. Novel indole derivatives have been designed to inhibit STING, offering a targeted approach to anti-inflammatory therapy.[26][27]
B. Structure-Activity Relationships (SAR)
The anti-inflammatory activity of indole derivatives can be enhanced by specific substitutions. For example, bromination at the C5 and C6 positions of the indole ring has been shown to increase anti-inflammatory efficacy.[22]
C. Quantitative Data Summary: Anti-inflammatory Activity
The following table highlights the inhibitory effects of selected indole derivatives on inflammatory markers.
| Compound Class | Specific Derivative (if available) | Assay | IC50 or % Inhibition | Reference |
| 4-Azaindole derivatives | Not specified | p38 MAP kinase inhibition | - | [28] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | LPS-induced NO production in RAW264.7 cells | Potent inhibition | [21] |
| Brominated indoles | 6-bromoisatin, 6-bromoindole | NO, TNFα, PGE2 production | Significant inhibition | [22] |
| Indole chalcones and pyrazolines | 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced rat paw edema | High % inhibition | [23] |
| Indole derivatives | Compound 4dc | STING inhibition in RAW-Lucia™ ISG cells | 0.14 µM | [27] |
| Indole derivatives | Compound 4dc | STING inhibition in THP1-Dual™ cells | 0.39 µM | [27] |
| Ursolic acid indole derivatives | Compound 3 and 6 | LPS-induced NO, TNF-α, IL-6 in RAW264.7 cells | Significant inhibition | [24] |
D. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with LPS. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the substituted 2-methylindole compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and a vehicle control.[24]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Assay:
-
Add Griess reagent A (sulfanilamide solution) to the supernatants, followed by Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
E. Visualization of Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by substituted 2-methylindoles.
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Substituted 2-methylindoles have shown significant neuroprotective potential, offering hope for the development of new therapies to combat these devastating disorders.[29][30][31][32][33][34]
A. Mechanisms of Neuroprotective Action
The neuroprotective effects of these compounds are diverse and target multiple pathological processes:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives, including melatonin and its analogs, are potent antioxidants that can scavenge free radicals and protect neurons from oxidative damage.[30][31]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegeneration. As discussed previously, the anti-inflammatory properties of 2-methylindoles can help to mitigate this damaging process in the brain.[30]
-
Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, is a hallmark of Alzheimer's disease. Certain indole derivatives have been shown to inhibit the aggregation of these proteins and even promote the disaggregation of existing plaques.[29][32]
-
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Some indole hybrids have been designed as potent cholinesterase inhibitors.[29]
-
Activation of Neuroprotective Pathways: The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Some indole alkaloids can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[33] Additionally, indole-3-carbinol and its metabolites can activate the TrkB/Akt signaling pathway, mimicking the neuroprotective effects of brain-derived neurotrophic factor (BDNF).[31]
B. Structure-Activity Relationships (SAR)
The neuroprotective activity of indole derivatives can be fine-tuned through chemical modifications. For example, the incorporation of a tetrazole ring into the L-tryptophan moiety has been shown to enhance neuroprotective effects.[34]
C. Quantitative Data Summary: Neuroprotective Activity
The following table summarizes the neuroprotective activity of selected indole derivatives.
| Compound Class | Specific Derivative (if available) | Assay/Target | IC50 or Effect | Reference |
| Indole-based hydrazide-hydrazone | Derivative 12a | Acetylcholinesterase (AChE) Inhibition | - | [29] |
| Indole-based hydrazide-hydrazone | Derivative 12b | Butyrylcholinesterase (BChE) Inhibition | - | [29] |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one | Derivative 26 | Butyrylcholinesterase (BChE) Inhibition | 0.020 µM | [29] |
| Indole-stilbene hybrid | Compound 51b | Self-induced Aβ-amyloid aggregation | 2.50 µM | [29] |
| Indole-chalcone hybrid | Compound 51e | Self-induced Aβ-amyloid aggregation | 4.94 µM | [29] |
| Prenylated indole alkaloid | Compound 2 | Neuroprotection against oxidative stress in SH-SY5Y cells | Promising | [33] |
| Indole-phenolic compounds | Not specified | Aβ(25-35) disaggregation | Effective | [32] |
| Indolylmethyl pyridine derivatives | Compound 17 | Neuroprotection against acrylamide-induced neurotoxicity | Strongest neuroprotective agent | [34] |
D. Experimental Protocol: In Vitro Neuroprotection Assay (Aβ-Induced Toxicity)
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.
Principle: Aggregated Aβ peptides are neurotoxic and can induce cell death in neuronal cell lines, such as SH-SY5Y. The neuroprotective effect of a compound is assessed by its ability to prevent this Aβ-induced cell death, which can be measured using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. Seed the cells in a 96-well plate at an appropriate density (e.g., 25,000 cells/well) and incubate for 24 hours.[35]
-
Aβ Peptide Preparation: Prepare Aβ oligomers by dissolving lyophilized Aβ peptide (e.g., Aβ(1-42) or Aβ(25-35)) in a suitable solvent and incubating to allow for aggregation.[35]
-
Compound and Aβ Treatment: Treat the cells with different concentrations of the substituted 2-methylindole compounds for a specified period (e.g., 24 hours). Then, add the prepared Aβ aggregates to the wells and incubate for another 24 hours.[35] Include controls for untreated cells, cells treated with Aβ alone, and cells treated with the compound alone.
-
Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in the anticancer experimental protocol to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability in the presence of the compound and Aβ relative to the control treated with Aβ alone. A significant increase in cell viability indicates a neuroprotective effect.
E. Visualization of Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanisms of substituted 2-methylindoles, including activation of the Keap1-Nrf2 pathway.
V. Synthesis of Substituted 2-Methylindoles
The synthesis of substituted 2-methylindoles is a well-established area of organic chemistry, with several reliable methods available to researchers.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[36] For the synthesis of 2-methylindoles, acetone is typically used as the ketone component.
General Protocol:
-
Hydrazone Formation: Phenylhydrazine is reacted with acetone to form the corresponding phenylhydrazone. This step can often be performed in situ.[36]
-
Indolization: The phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid) at elevated temperatures to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the 2-methylindole.[36]
B. Other Synthetic Methodologies
While the Fischer synthesis is widely used, other methods for constructing the 2-methylindole scaffold exist, including palladium-catalyzed heteroannulation reactions.[37] These modern synthetic approaches can offer advantages in terms of regioselectivity and functional group tolerance.
VI. Conclusion and Future Directions
Substituted 2-methylindoles represent a rich and versatile class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to modulate multiple biological targets and signaling pathways underscores their promise as lead compounds for the development of novel anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Future research in this area should focus on:
-
Elucidation of precise structure-activity relationships to guide the rational design of more potent and selective derivatives.
-
Identification of novel biological targets for these compounds to expand their therapeutic applications.
-
In-depth investigation of their in vivo efficacy and pharmacokinetic properties to translate promising in vitro findings into clinically viable drug candidates.
-
Exploration of synergistic combinations of 2-methylindole derivatives with existing drugs to enhance therapeutic outcomes and combat drug resistance.
The continued exploration of the chemical space around the 2-methylindole scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.
VII. References
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. Retrieved from [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Retrieved from [Link]
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Phytochemicals in Food - Indole-3-acetic acid. (n.d.). Ask Ayurveda. Retrieved from [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (n.d.). MDPI. Retrieved from [Link]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (n.d.). ResearchGate. Retrieved from [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2025). . Retrieved from [Link]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). PubMed. Retrieved from [Link]
-
Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. (n.d.). ProQuest. Retrieved from [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (n.d.). PMC. Retrieved from [Link]
-
NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. (2025). bioRxiv. Retrieved from [Link]
-
2-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. (2022). ACS Publications. Retrieved from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PMC. Retrieved from [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved from [Link]
-
Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PMC. Retrieved from [Link]
-
Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). NIH. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Introduction: The Strategic Importance of 3-Haloindoles
An In-Depth Technical Guide to the Synthesis of 3-Haloindoles for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in various biological interactions. Within this privileged class of heterocycles, 3-haloindoles (3-chloro-, 3-bromo-, and 3-iodoindoles) have emerged as exceptionally versatile and valuable synthetic intermediates.[3] Their strategic importance lies in the carbon-halogen bond at the C3 position, which serves as a reactive handle for a vast array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.
This guide provides a comprehensive overview of the principal synthetic methodologies for accessing 3-haloindoles. It delves into the mechanistic underpinnings of these reactions, offers field-proven experimental protocols, and presents a comparative analysis of the available methods to assist researchers in making informed decisions for their specific synthetic challenges.
The Heart of Reactivity: Electronic Properties of the Indole Ring
To understand the synthesis of 3-haloindoles, one must first appreciate the inherent electronic nature of the indole ring. The indole system is an aromatic, 10-π electron heterocycle. The lone pair of electrons on the nitrogen atom in the pyrrole ring actively participates in the π-system, significantly increasing the electron density of the ring compared to its carbocyclic analogue, benzene.
This electron-donating effect is most pronounced at the C3 position. Resonance analysis shows that the C3 position can effectively stabilize a positive charge in the intermediate of an electrophilic attack, making it the most nucleophilic and reactive site for electrophilic aromatic substitution.[4][5] This inherent reactivity is the fundamental principle governing the majority of 3-halogenation strategies.
Caption: General mechanism of electrophilic substitution on the indole ring.
Core Synthetic Methodologies
The synthesis of 3-haloindoles can be broadly categorized into two primary approaches: direct halogenation of a pre-existing indole core and cyclization strategies that construct the indole ring while incorporating the halogen.
Direct Electrophilic Halogenation of Indoles
This is the most direct and frequently employed strategy. The high nucleophilicity of the C3 position allows for facile reaction with a variety of electrophilic halogenating agents.[6]
3.1.1. Halogenation with N-Halosuccinimides (NXS)
N-Halosuccinimides, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are the most widely used reagents for the C3-halogenation of indoles.[3][7] They are crystalline solids that are easier and safer to handle than molecular halogens. These reactions are typically high-yielding and proceed under mild conditions, often at or below room temperature, which helps to minimize the formation of di- or poly-halogenated byproducts.
The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are commonly used to facilitate the reaction.
-
Chlorination: NCS is an effective reagent for the synthesis of 3-chloroindoles. The reaction is often performed at low temperatures (0-10 °C) to control selectivity.[8]
-
Bromination: NBS readily brominates indoles at the C3 position. The reaction is often rapid and highly efficient.[9]
-
Iodination: NIS is used for the direct iodination of indoles, providing a straightforward route to 3-iodoindoles.[10]
3.1.2. Halogenation with Molecular Halogens (X₂)
While effective, the use of molecular halogens like bromine (Br₂) and iodine (I₂) requires careful control of stoichiometry and temperature to avoid over-reaction and the formation of polymeric materials.[11] The high reactivity of indole can lead to a vigorous, often uncontrollable reaction.[11]
-
Bromination: The reaction of indole with Br₂ can yield 3-bromoindole, but often requires specialized conditions, such as using a complexing agent like pyridine (forming pyridinium bromide perbromide) to moderate reactivity.[11]
-
Iodination: Direct iodination with I₂ in the presence of a base can provide 3-iodoindole.
3.1.3. Other Halogenating Agents
Several other reagents have been developed for specific applications.
-
Sulfuryl chloride (SO₂Cl₂): Can be used for the synthesis of 3-chloroindole, though it can also lead to 2,3-dichloroindole depending on the reaction conditions.[11]
-
Oxone®-Halide Systems: A greener approach involves the in situ generation of the reactive halogenating species from an alkali metal halide (e.g., KBr) and an oxidant like Oxone®. This method avoids the use of pre-formed, potentially hazardous halogenating agents.[12][13][14]
Cyclization-Halogenation Strategies
These methods build the indole ring from acyclic precursors and incorporate the C3-halogen in a tandem or sequential process. They are particularly useful for synthesizing highly substituted 3-haloindoles that may not be accessible through direct halogenation.
3.2.1. From 2-Alkynylanilines
A powerful strategy involves the electrophilic cyclization of 2-alkynylanilines. In this approach, a halogen source (e.g., I₂, NBS) acts as the electrophile, attacking the alkyne. The resulting intermediate is then intercepted by the aniline nitrogen to form the indole ring.[15][16] This method provides excellent yields of 3-haloindoles and allows for substitution at the N1 and C2 positions.[1][17]
3.2.2. From 2-Alkenylanilines
A more recent development is the cascade oxidative cyclization/halogenation of 2-alkenylanilines. This process uses a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) in combination with a lithium or potassium halide (LiBr, KI) to achieve the transformation. The reaction proceeds through a cascade of C-N and C-X bond formations under metal-free conditions.[3][18]
Comparative Summary of Synthetic Methods
| Method | Halogenating Agent(s) | Typical Solvents | Key Advantages | Key Limitations |
| Direct Halogenation | NCS, NBS, NIS | DMF, THF, MeCN | High yields, mild conditions, operational simplicity, readily available starting materials.[8][11] | Limited to substitution on the indole core; potential for over-halogenation. |
| Direct Halogenation | Br₂, I₂ | Pyridine, Dioxane | Inexpensive reagents. | Vigorous reactions, potential for side products and polymerization, requires careful control.[11] |
| Oxone®-Halide System | Oxone®, KX (X=Cl, Br) | MeCN, H₂O | Green chemistry approach, avoids hazardous reagents.[13][14] | Iodination and fluorination are generally unsuccessful.[13] |
| Cyclization | I₂, NBS, CuX₂ | CH₂Cl₂, MeCN | Access to complex, substituted indoles; high regioselectivity.[3][16] | Requires multi-step synthesis of the starting 2-alkynyl or 2-alkenylaniline precursors. |
| Oxidative Cyclization | PIDA, LiBr/KI | HFIP | Metal-free, mild conditions.[3][18] | Not applicable for 3-chloroindoles.[18] |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, derived from established literature procedures.
Protocol 1: Synthesis of 3-Chloroindole using N-Chlorosuccinimide (NCS)
This procedure is adapted from a reported synthesis.[8]
-
Setup: To a 3 L round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sieve-dried dimethylformamide (1.2 L) and indole (200 g).
-
Cooling: Stir the solution under a nitrogen atmosphere and cool to approximately 10 °C using an ice bath.
-
Addition of NCS: Add N-Chlorosuccinimide (216.6 g) portion-wise at a rate that maintains the internal reaction temperature between 10-18 °C.
-
Monitoring: After the initial addition is complete, add a second portion of NCS (34.2 g). Monitor the reaction progress by HPLC until >97% conversion is observed.
-
Quenching: Pour the reaction mixture into a well-stirred, cold (ice-water bath) solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water).
-
Isolation: After stirring for 15 minutes, collect the resulting precipitate by filtration and wash the solid with water (2 x 1 L).
-
Extraction & Purification: The product can be further purified by extraction of the filtrate with dichloromethane, followed by washing the combined organic layers with water, drying over magnesium sulfate, and concentrating under reduced pressure to yield 3-chloroindole.
Protocol 2: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This procedure is adapted from a reported synthesis.[11]
-
Setup: In a flask suitable for the reaction scale, dissolve indole (4.0 g, 0.034 mol) in reagent-grade pyridine (40 mL).
-
Cooling: Cool the solution to 0-2 °C in an ice-salt bath.
-
Addition of Reagent: Slowly add a solution of pyridinium bromide perbromide (10.8 g, 0.034 mol) in pyridine (30 mL). Maintain the internal temperature below 2 °C during the addition.
-
Workup: Once the addition is complete, pour the reaction mixture into cold diethyl ether. Filter any insoluble material.
-
Washing: Wash the cold ether solution sequentially with cold dilute aqueous hydrochloric acid (to remove pyridine), cold dilute aqueous sodium hydroxide, and finally with water.
-
Isolation: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether by rotary evaporation.
-
Crystallization: Recrystallize the crude residue from n-heptane to yield pure 3-bromoindole. Caution: Do not heat the solution above 60 °C during recrystallization, as 3-bromoindole can be heat-sensitive.[11]
Caption: A typical experimental workflow for the synthesis of 3-haloindoles.
Conclusion and Future Outlook
The synthesis of 3-haloindoles is a mature field with a wealth of reliable and scalable methods. Direct C3-halogenation using N-halosuccinimides remains the most practical and widely adopted strategy for many applications due to its operational simplicity and high efficiency.[3] Concurrently, modern cyclization-based approaches provide essential access to more complex and highly decorated indole structures, which are invaluable in contemporary drug discovery.[3][15] The ongoing development of greener, more sustainable methods, such as those employing catalytic halide systems, points toward a future of more environmentally benign syntheses in this critical area of heterocyclic chemistry.[13] The continued utility of 3-haloindoles as pivotal building blocks ensures that the development of novel and improved synthetic routes will remain an active area of research for years to come.
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Methodological & Application
Application Note & Protocol: High-Fidelity Suzuki-Miyaura Coupling of tert-Butyl 3-Iodo-2-methyl-1H-indole-1-carboxylate for Drug Discovery Scaffolds
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: The Strategic Importance of 2,3-Disubstituted Indoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, the 2,3-disubstituted indole motif allows for precise modulation of a molecule's steric and electronic properties, making it a highly sought-after template in drug development programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2]
This guide provides a detailed examination and a field-proven protocol for the Suzuki-Miyaura coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This substrate is particularly relevant as the N-Boc protecting group enhances solubility in organic solvents and modulates the electronic character of the indole ring. However, the lability of the Boc group under certain conditions necessitates a carefully optimized protocol.[3][4] This document will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the indole substrate. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1] The reactivity of the organic halide is crucial, with iodides being significantly more reactive than bromides or chlorides (I > Br > Cl).[1][2]
-
Transmetalation : In this step, the organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the organoboron species to form a more nucleophilic "ate" complex, accelerating the transfer.[8]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the final product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of tert-Butyl 2-methyl-3-(4-methoxyphenyl)-1H-indole-1-carboxylate
This protocol details the coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate with 4-methoxyphenylboronic acid. It is designed to be a robust starting point for a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
-
Substrate: tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv)
-
Boronic Acid: 4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) with a ligand like SPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), deoxygenated
-
Reagents for Work-up: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry the reaction flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This removes moisture which can interfere with the reaction.
-
Reagent Addition: To the flask, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Causality: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst. The base is crucial for activating the boronic acid for transmetalation.[8]
-
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium catalyst. If using a two-component system like Pd(OAc)₂/SPhos, add both components.
-
Causality: Minimizing the catalyst's exposure to air is critical, as oxygen can oxidize and deactivate the active Pd(0) species.[5]
-
-
Solvent Addition and Degassing: Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. Sparge the resulting suspension with Argon or Nitrogen for 10-15 minutes.
-
Causality: Degassing is arguably the most critical step for ensuring reproducibility. It removes dissolved oxygen from the solvent, which would otherwise destroy the catalyst and lead to failed reactions or the formation of homocoupling byproducts.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole iodide is consumed (typically 4-24 hours).
-
Causality: Elevated temperatures are usually required to drive the oxidative addition and reductive elimination steps to completion.[7]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Optimization and Troubleshooting
Achieving high yields in Suzuki couplings, especially with complex heteroaryl substrates, often requires optimization.[10][11] The following table summarizes key parameters that can be varied.
| Parameter | Standard Condition | Alternative Options & Rationale | Potential Issues |
| Catalyst/Ligand | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂/SPhos or XPhos: More active for challenging substrates.[10] PEPPSI-iPr: N-heterocyclic carbene (NHC) ligands offer high stability. | Catalyst decomposition (black Pd metal), low conversion. |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄: Often better for heteroaryl boronic acids.[10] Cs₂CO₃: Stronger base, can accelerate slow reactions. | N-Boc deprotection (strong bases), substrate degradation. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O: Alternative aprotic solvent. DMF/H₂O: More polar, can improve solubility.[10] | Poor solubility of reagents, side reactions at high temp. |
| Temperature | 90 °C | Room Temp to 60 °C: Possible with highly active catalysts.[8] >100 °C (Microwave): Can significantly reduce reaction times.[12] | Protodeboronation, N-Boc group lability.[3] |
| Boron Source | Boronic Acid | Boronate Esters (e.g., pinacol): More stable, less prone to protodeboronation.[1][13] Trifluoroborate Salts (KHF₂): Air-stable and robust. | Slower transmetalation rates compared to boronic acids. |
Common Problems & Solutions:
-
Low Conversion: Ensure rigorous degassing. Increase catalyst loading or switch to a more active catalyst/ligand system (e.g., a Buchwald precatalyst).[14]
-
Protodeboronation of Boronic Acid: Use a boronate ester instead of the acid.[2] Minimize water content or run under anhydrous conditions if possible.
-
Homocoupling of Boronic Acid: This arises from oxygen contamination. Improve degassing technique.
-
Loss of N-Boc Group: The Boc group can be labile at high temperatures or with strong bases.[3] Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a lower reaction temperature with a more active catalyst.
Logical Workflow for Method Development
Developing a robust Suzuki protocol follows a logical progression from screening to optimization.
Figure 2: Logical workflow for Suzuki-Miyaura reaction optimization.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Sinopeg. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Semantic Scholar. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
NIH National Library of Medicine. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]
-
NIH National Library of Medicine. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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Application Notes & Protocols: Heck Coupling of N-Boc-3-iodo-2-methylindole for the Synthesis of C3-Vinylated Indole Derivatives
Introduction: The Strategic Importance of C3-Vinylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmacologically active compounds. The functionalization of the indole C3-position is a critical strategy for modulating biological activity. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1][2] Specifically, it enables the direct vinylation of aryl halides, providing a powerful pathway to substituted alkenes.
This guide provides a comprehensive protocol for the Heck coupling of N-Boc-3-iodo-2-methylindole. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial; it prevents potential side reactions associated with the acidic N-H proton and enhances the substrate's solubility and stability under typical reaction conditions.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights for optimization and troubleshooting, empowering researchers to confidently apply this methodology in their synthetic campaigns.
The Heck Coupling Mechanism: A Palladium-Catalyzed Cycle
The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is paramount for rationalizing the role of each reagent and for troubleshooting unforeseen challenges.
The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the N-Boc-3-iodo-2-methylindole, forming a square planar Pd(II) complex.[1][5] This is often the rate-determining step.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C(indole) bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][2][6]
-
β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydride) must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming the vinylated indole product and a palladium-hydride species.[1][5]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of the palladium-hydride species, thereby regenerating the active Pd(0) catalyst for the next cycle.[1][5][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters and Their Rationale
The success of the Heck coupling hinges on the judicious selection of several key components.
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its agglomeration into inactive palladium black, and modulates its reactivity.[8] For electron-rich substrates like indoles, phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are effective. N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphines.[2]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is essential.[1] Its primary role is to neutralize the HI produced, which would otherwise protonate the base and halt the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, DMA, NMP, or acetonitrile are standard choices as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[7][9]
-
Alkene Partner: The reaction is most efficient with electron-deficient alkenes ("activated" alkenes) such as acrylates, styrenes, and acrylonitriles, as this electronic bias favors the migratory insertion step.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of N-Boc-3-iodo-2-methylindole with methyl acrylate.
Materials and Reagents:
-
N-Boc-3-iodo-2-methylindole (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Celite®
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-Boc-3-iodo-2-methylindole (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[3]
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv) and methyl acrylate (1.5 equiv).
-
Heating: Immerse the flask in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodoindole is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Experimental workflow for the Heck coupling protocol.
Optimization Data and Troubleshooting
The following table provides representative conditions for the Heck coupling of N-Boc-3-iodo-2-methylindole with various alkenes, based on established literature for similar substrates.
| Alkene Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 6 | >90 |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 110 | 12 | 85-90 |
| n-Butyl Acrylate | Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 80 | 3 | 80-85[10] |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 90 | 8 | 85-95 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficient temperature.3. Poor quality or wet solvent/base.[3] | 1. Use fresh reagents. Consider a pre-catalyst for more reliable generation of Pd(0).2. Increase temperature in 10 °C increments.3. Use anhydrous solvent and ensure the base is dry. |
| Formation of Palladium Black | Catalyst decomposition/agglomeration. | 1. Ensure a sufficient ligand-to-palladium ratio (typically 2:1 or 4:1).2. Use more robust ligands (e.g., Buchwald-type biarylphosphines or NHCs). |
| De-iodination of Starting Material | Reductive cleavage of the C-I bond. | 1. Lower the reaction temperature.2. Ensure the reaction is strictly anaerobic.3. Change the ligand or base system. |
| Alkene Polymerization | Occurs with some activated alkenes at high temperatures. | 1. Add a radical inhibitor like hydroquinone (for sensitive alkenes like enones).[8]2. Lower the reaction temperature and accept a longer reaction time. |
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the C3-vinylation of the indole nucleus. The protocol detailed herein for N-Boc-3-iodo-2-methylindole provides a reliable and high-yielding method for accessing a diverse range of functionalized indole derivatives. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and adapt this procedure for various alkene coupling partners, accelerating progress in drug discovery and chemical biology.
References
-
Wang, Y.-J., Yuan, C.-H., Chu, D.-Z., & Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042–11054. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Li, J., Hua, R., & Shi, J. (2006). A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Chemical Communications, (27), 2888-2890. [Link]
-
Bhavani, A., Rambabu, D., Prasad, A. S. G., Sridhar, B., & Pal, M. (2016). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Singh, R., & Singh, A. K. (2020). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 23(2), 111-143. [Link]
-
Gülcemal, D., Gürbüz, N., Tutar, A., Çetinkaya, B., & Özdemir, İ. (2011). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate. [Link]
-
Wang, Y.-J., Yuan, C.-H., Chu, D.-Z., & Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]
-
Guillon, J., Dallemagne, P., Rault, S., et al. (2003). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]
-
Pal, M., Rambabu, D., Prasad, A. S. G., & Bhavani, A. (2016). Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry, 9, S1609-S1614. [Link]
-
Serindag, O., Aksoy, M., & Ozdemir, I. (2015). Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
Pratumyot, Y., et al. (2016). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PubMed Central. [Link]
-
Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Chen, C., et al. (2017). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
Abbiati, G., et al. (2003). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Kumar, S., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
da Silva, A. G. M., et al. (2019). Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction. MDPI. [Link]
-
All chemistry. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
-
St. Denis, J. D., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
Liu, K., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PubMed Central. [Link]
-
Wang, H., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. [Link]
-
Chelucci, G., et al. (2007). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
-
Lemhadri, M., et al. (2008). Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes. Organic Chemistry Portal. [Link]
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- 8. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Cross-Coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the Sonogashira cross-coupling reaction, specifically tailored for the synthesis of 2,3-disubstituted indoles using tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as the starting material. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the C3 position via this powerful C-C bond-forming reaction opens avenues for the creation of novel molecular entities with significant therapeutic potential.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, provides troubleshooting advice for common challenges, and presents data in a clear, accessible format.
Introduction: The Strategic Importance of Indole Alkynylation
The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have led to its widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][5][6][7]
The indole nucleus is a recurring motif in a vast array of biologically active compounds, exhibiting anticancer, antiviral, and anti-inflammatory properties, among others.[2][8][9] Specifically, 2,3-disubstituted indoles are key structural components in many pharmacologically active molecules.[10][11] The introduction of an alkyne at the C3-position of the indole ring system provides a versatile synthetic handle for further molecular elaboration, making the Sonogashira coupling a strategically critical transformation in drug discovery programs.
This application note focuses on the specific substrate, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. The Boc-protecting group on the indole nitrogen serves to modulate the electronic properties of the heterocyclic ring and prevent potential side reactions, while the methyl group at the C2-position introduces a degree of steric hindrance that must be considered in optimizing the reaction conditions. The iodo-substituent at the C3-position is the most reactive halide for this transformation, favoring efficient oxidative addition to the palladium(0) catalyst.[12]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.
The Palladium Cycle:
-
Reductive Elimination: The active palladium(0) catalyst is typically generated in situ from a palladium(II) precatalyst.[3]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl iodide (tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate) to form a Pd(II)-aryl complex. This is often the rate-determining step.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynyl-indole product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[13]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[3][13] This species is then ready for the transmetalation step in the palladium cycle.[3]
It is important to note that the presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling), which is a significant side reaction.[3][12] Therefore, conducting the reaction under an inert atmosphere is critical for achieving high yields of the desired cross-coupled product.[3]
Caption: Simplified Sonogashira Catalytic Cycle.
Detailed Experimental Protocol
This protocol provides a reliable method for the Sonogashira cross-coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate with a generic terminal alkyne.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | ≥97% | Commercially Available | Store under inert gas, protected from light. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation or filtration if necessary. |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially Available | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide (CuI) | ≥99.5% | Commercially Available | Should be a white to light tan powder. Discolored (green/brown) CuI should be purified. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use. Store over KOH pellets. |
| Tetrahydrofuran (THF) | ≥99.9%, anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled from sodium/benzophenone. |
Step-by-Step Procedure
Caption: Experimental Workflow Diagram.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (to achieve a final substrate concentration of 0.1 M). Add the terminal alkyne (1.2 equiv) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[14]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-indole product.[14]
Expected Results and Data
| Parameter | Value/Observation |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature to 50 °C |
| Expected Yield | 75-95% |
| Appearance of Product | Typically a pale yellow solid or oil |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Impure reagents (alkyne, base). | 1. Use fresh, high-purity catalysts. Consider a Pd(0) source like Pd(PPh₃)₄. 2. Ensure rigorous exclusion of oxygen. 3. Purify the alkyne and distill the amine base immediately before use. |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen in the reaction mixture. | Improve degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Run the reaction at room temperature if possible. 2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Formation of Palladium Black | Catalyst decomposition. | This can sometimes occur with THF as a solvent. Consider switching to a different solvent like DMF or using only the amine base as the solvent.[15] |
| Difficulty in Purification | Close-running impurities. | Optimize the eluent system for column chromatography. Consider a different stationary phase (e.g., alumina) if silica gel is ineffective. |
Expert Insight: The Boc-protecting group is generally stable under these conditions. However, if deprotection is observed, a milder base such as diisopropylethylamine (DIPEA) can be employed. For particularly sterically hindered alkynes, a more active ligand for the palladium catalyst, such as a bulky phosphine ligand, may be beneficial.
Conclusion
The Sonogashira cross-coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a robust and high-yielding method for the synthesis of valuable 3-alkynyl-2-methylindoles. By carefully controlling the reaction parameters, particularly the exclusion of oxygen, and by using high-purity reagents, researchers can reliably access these important building blocks for drug discovery and materials science. The protocol and insights provided herein are designed to serve as a practical guide to facilitate the successful implementation of this powerful transformation in the laboratory.
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Sonogashira reaction. YouTube. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
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Sonogashira Coupling. NROChemistry. [Link]
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CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]
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Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. ChemSynthesis. [Link]
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Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Institutes of Health. [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. ResearchGate. [Link]
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Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, prominently featured in a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Specifically, 2,3-disubstituted indoles form the core of numerous biologically active compounds, demanding versatile and efficient synthetic strategies for their construction. This guide provides an in-depth exploration of palladium-catalyzed methodologies, which have revolutionized the synthesis of these valuable compounds by offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.[2] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.
Strategic Approaches to 2,3-Disubstituted Indoles via Palladium Catalysis
Several powerful palladium-catalyzed methods have emerged for the synthesis of 2,3-disubstituted indoles. This guide will focus on three prominent and widely adopted strategies: the Larock Indole Synthesis, the Buchwald Modification of the Fischer Indole Synthesis, and the Hegedus-Mori-Heck Reaction.
The Larock Indole Synthesis: A Powerful Heteroannulation
First reported by Richard C. Larock in 1991, this reaction has become a cornerstone for the synthesis of 2,3-disubstituted indoles.[3][4] The Larock indole synthesis, also known as Larock heteroannulation, involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne.[3][5]
Mechanism and Rationale: The catalytic cycle, as illustrated below, is believed to proceed through a sequence of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction is highly regioselective, with the more sterically demanding substituent of the alkyne typically ending up at the 2-position of the indole.[5][6]
Figure 1: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-Dipropylindole
This protocol is adapted from the original work by Larock and provides a general procedure for the synthesis of 2,3-disubstituted indoles.[6]
Materials:
-
ortho-Iodoaniline
-
4-Octyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional)
-
Lithium chloride (LiCl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv.), and LiCl (1.0 equiv.).
-
Add anhydrous DMF, followed by ortho-iodoaniline (1.0 equiv.) and 4-octyne (1.2 equiv.).
-
The reaction mixture is stirred and heated to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,3-dipropylindole.
Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | LiCl (1) | DMF | 100 | ~85-95 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | LiCl (1) | DMF | 100 | ~90-98 |
| 3 | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | n-Bu₄NCl (1) | DMF | 100 | ~75-85 |
Yields are representative and can vary based on substrate and precise reaction conditions.[6]
Key Insights:
-
The Role of LiCl: The addition of a chloride source, particularly LiCl, is often crucial for high and reproducible yields.[3][6] It is believed to facilitate the reductive elimination step.
-
Ligands: While the reaction can proceed without a ligand, the addition of phosphine ligands like PPh₃ can sometimes improve yields and catalyst stability, especially for less reactive substrates.[6]
-
Substrate Scope: The Larock synthesis is remarkably versatile, tolerating a wide range of functional groups on both the aniline and the alkyne.[3]
The Buchwald Modification of the Fischer Indole Synthesis
The classic Fischer indole synthesis is a powerful method but often requires harsh acidic conditions and relies on the use of potentially unstable arylhydrazines.[7] The Buchwald modification provides a milder and more general entry into this reaction by utilizing a palladium-catalyzed cross-coupling to generate the key N-arylhydrazone intermediate in situ.[8][9]
Mechanism and Rationale: This strategy involves two key stages: the palladium-catalyzed formation of an N-aryl benzophenone hydrazone from an aryl bromide and benzophenone hydrazone, followed by an acid-catalyzed hydrolysis and Fischer cyclization.[8][10]
Figure 2: Workflow for the Buchwald-modified Fischer Indole Synthesis.
Experimental Protocol: One-Pot Synthesis of 2,3-Dimethylindole
This one-pot protocol, adapted from the work of Buchwald and colleagues, demonstrates the efficiency of this methodology.[9]
Materials:
-
ortho-Bromotoluene
-
Benzophenone hydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
2-Butanone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Procedure:
-
C-N Coupling: To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.1 mol%), Xantphos (0.15 mol%), and NaOt-Bu (1.4 equiv.).
-
Add anhydrous toluene, followed by ortho-bromotoluene (1.0 equiv.) and benzophenone hydrazone (1.1 equiv.).
-
Heat the mixture to 80 °C and stir until the C-N coupling is complete (monitor by TLC or LC-MS).
-
Fischer Cyclization: Cool the reaction mixture to room temperature. Add 2-butanone (3.0 equiv.) and p-TsOH·H₂O (2.0 equiv.).
-
Heat the mixture to 100 °C and stir until the indole formation is complete.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary:
| Aryl Bromide Substrate | Ketone/Aldehyde | Catalyst System | Yield (%) |
| 4-Bromo-m-xylene | Cyclohexanone | Pd(OAc)₂/BINAP | ~85-95 |
| 2-Bromonaphthalene | Acetone | Pd/Xantphos | ~90-98 |
| 3-Bromopyridine | 2-Pentanone | Pd/Xantphos | ~70-80 |
Yields are representative for the two-step process.[9]
Key Insights:
-
Ligand Choice: The choice of ligand is critical for the efficiency of the C-N coupling step. While BINAP is effective, Xantphos has been shown to be superior in many cases, allowing for lower catalyst loadings.[9][10]
-
One-Pot Procedure: The ability to perform the C-N coupling and the Fischer indolization in a single pot without isolating the intermediate hydrazone significantly improves the overall efficiency of the synthesis.[9]
The Hegedus-Mori-Heck Reaction: An Oxidative Cyclization Approach
The Hegedus-Mori-Heck reaction provides a pathway to indoles through the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. This method is particularly useful for the synthesis of indoles with substituents at the 2-position.
Mechanism and Rationale: The reaction proceeds via an initial coordination of the palladium(II) salt to the aniline nitrogen and the alkene. This is followed by an intramolecular aminopalladation and subsequent β-hydride elimination to form the indole and regenerate a palladium(0) species, which is then reoxidized to palladium(II) to complete the catalytic cycle.
Figure 3: Simplified mechanism of the Hegedus-Mori-Heck Indole Synthesis.
Experimental Protocol: Synthesis of 2-Methylindole
This protocol is a representative example of the Hegedus-Mori-Heck reaction.[11]
Materials:
-
2-Allylaniline
-
Palladium(II) chloride (PdCl₂)
-
Benzoquinone
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a stirred solution of 2-allylaniline (1.0 equiv.) in anhydrous acetonitrile under an inert atmosphere, add PdCl₂ (1.0 equiv.).
-
Stir the mixture at room temperature until the formation of the palladium complex is observed (often as a precipitate).
-
Add benzoquinone (1.1 equiv.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
The crude product is then purified by flash column chromatography.
Key Insights:
-
Stoichiometric vs. Catalytic: While the original Hegedus indole synthesis often used stoichiometric amounts of palladium, catalytic versions have been developed using a suitable reoxidant, such as benzoquinone, to regenerate the active Pd(II) species.[12]
-
Intramolecular Heck: A related and powerful method is the intramolecular Heck reaction of N-allyl-2-haloanilines, which provides a versatile route to 3-substituted indoles.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Catalyst deactivation; Impure reagents or solvents; Suboptimal temperature. | Ensure an inert atmosphere; Use freshly distilled/anhydrous solvents; Screen different temperatures and reaction times.[14][15] |
| Side Reactions | Competing reaction pathways (e.g., homocoupling); Decomposition of starting materials. | Adjust ligand-to-metal ratio; Lower the reaction temperature; Use a more selective catalyst system.[15] |
| Poor Regioselectivity | Steric and electronic effects of substrates. | Modify substituents on the alkyne or aniline; For Larock synthesis, silyl groups can be used as directing groups and later removed.[6][16] |
Conclusion
Palladium-catalyzed reactions have become indispensable tools for the synthesis of 2,3-disubstituted indoles. The Larock, Buchwald-modified Fischer, and Hegedus-Mori-Heck methodologies each offer unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to successfully applying these powerful transformations in the synthesis of complex indole-containing targets for pharmaceutical and materials science applications.
References
-
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]
- Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
- Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662.
-
Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263.
- Cacchi, S., & Fabrizi, G. (2011). Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules, 16(7), 5924-5968.
-
Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Sci-Hub. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Sci-Hub.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Royal Society of Chemistry.
- Organic Chemistry Frontiers. (n.d.). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Royal Society of Chemistry.
- Kim, J. H., et al. (2023). A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. Synlett, 34(06), 629-633.
- Scilit. (n.d.).
- Scilit. (n.d.). Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. Scilit.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Movassaghi, M., & Schmidt, M. A. (2011). Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. Organic letters, 13(6), 1278–1281.
- Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4622-4625.
- Chen, C. Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(10), 1332.
- MDPI. (n.d.).
- Chemical Communications. (n.d.). Molybdenum-catalyzed synthesis of 2,3-disubstituted indoles via imine condensation and C(sp2)–H insertion. Royal Society of Chemistry.
- Daugulis, O., et al. (2005). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 70(23), 9243-9250.
- ResearchGate. (n.d.). Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes.
- Thieme. (n.d.).
- Benchchem. (n.d.).
- Cacchi, S., et al. (2010). Palladium-Catalyzed Synthesis of 2,3-Di- substituted Indoles from Aryldiazonium Salts. Synfacts, 2010(09), 1034.
-
Wikipedia contributors. (2023). Hegedus indole synthesis. Wikipedia. [Link]
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- ResearchGate. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Indolizine Synthesis. Benchchem.
-
Singh, M. (2020). Discover the Secrets of Hegedus Indole Synthesis!. YouTube. [Link]
- Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
- ResearchGate. (n.d.). Hegedus indole synthesis.
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Application Notes and Protocols for tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 2,3-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, the 2,3-disubstituted indole motif is a privileged scaffold, appearing in a wide array of therapeutic agents targeting diverse biological pathways. The strategic introduction of varied substituents at these positions is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties.
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate serves as a highly valuable and versatile building block for accessing these complex molecular architectures. Its design is deliberate and strategic for modern synthetic chemistry:
-
The Indole Core: Provides the fundamental pharmacophore.
-
The 2-Methyl Group: Acts as a key structural element or a synthetic handle for further elaboration.
-
The 3-Iodo Group: Functions as an exceptional leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides is generally higher than the corresponding bromides or chlorides in these transformations.[2]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is essential for several reasons:
-
It protects the indole nitrogen from undesired side reactions, such as N-alkylation or deprotonation by the bases used in coupling reactions.
-
It modulates the electronic properties of the indole ring, often improving reaction yields and regioselectivity.
-
It can be reliably removed under various mild conditions, ensuring orthogonality with other protecting groups and functional moieties in a complex synthetic route.
-
This guide provides an in-depth exploration of the synthesis and application of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, offering detailed, field-proven protocols for its use in key palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the Intermediate
The preparation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is efficiently achieved in a two-step sequence starting from commercially available 2-methylindole.
Workflow for Synthesis
Caption: Synthetic workflow for the target intermediate.
Protocol 1.1: Synthesis of tert-Butyl 2-methyl-1H-indole-1-carboxylate
This protocol details the protection of the indole nitrogen, a prerequisite for selective C3-functionalization.
-
Reagents & Equipment:
-
2-Methylindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
To a solution of 2-methylindole (1.0 equiv.) in anhydrous THF, add DMAP (0.1 equiv.) or TEA (1.5 equiv.).
-
Stir the solution under a nitrogen atmosphere at room temperature.
-
Add a solution of (Boc)₂O (1.1 equiv.) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary. The product is typically a colorless oil or low-melting solid.
-
Protocol 1.2: Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
This protocol describes the regioselective electrophilic iodination at the electron-rich C3 position of the N-Boc protected indole.
-
Reagents & Equipment:
-
tert-Butyl 2-methyl-1H-indole-1-carboxylate
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or n-Butyllithium (n-BuLi)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, low-temperature bath
-
-
Procedure:
-
Dissolve tert-butyl 2-methyl-1H-indole-1-carboxylate (1.0 equiv.) in anhydrous DMF.
-
Add powdered potassium hydroxide (2.5 equiv.) to the solution and stir vigorously.
-
Add a solution of iodine (1.1 equiv.) in DMF dropwise at room temperature.[3]
-
Stir the reaction for 1-3 hours at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the title compound, typically as a solid.
-
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo functionality is the linchpin for introducing molecular diversity. The following protocols provide robust starting points for three fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck.
A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-2-methylindoles
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted indoles.[4][5]
Caption: Suzuki-Miyaura coupling and its catalytic cycle.
This protocol is adapted from successful couplings of structurally similar iodo-heterocycles.[5]
-
Reagents & Equipment:
-
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Aryl- or vinylboronic acid (or pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF/water, Dioxane/water, Toluene/water)
-
Schlenk flask or microwave vial, inert atmosphere (N₂ or Ar)
-
| Component | Stoichiometry | Example Amount (0.5 mmol scale) |
| tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | 1.0 equiv. | 178.6 mg |
| Arylboronic Acid | 1.5 equiv. | 0.75 mmol |
| Pd(PPh₃)₄ | 2-5 mol% | 11.6 - 29.0 mg |
| K₂CO₃ | 2.0 equiv. | 138.2 mg (1.0 mmol) |
| Solvent (DMF/H₂O 10:1) | - | 4.4 mL |
-
Procedure:
-
To a Schlenk flask, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv.), the boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., DMF/H₂O, 10:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the 3-aryl or 3-vinyl indole product.
-
B. Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methylindoles
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable 3-alkynylindole derivatives.[6][7][8]
This protocol is based on standard conditions for the Sonogashira coupling of 3-iodoindoles.[1][6]
-
Reagents & Equipment:
-
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene, THF)
-
| Component | Stoichiometry | Example Amount (1.0 mmol scale) |
| tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | 1.0 equiv. | 357.2 mg |
| Terminal Alkyne | 1.2 equiv. | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 3-5 mol% | 21.1 - 35.1 mg |
| CuI | 3-5 mol% | 5.7 - 9.5 mg |
| Triethylamine (anhydrous) | - | 5 mL |
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Add anhydrous triethylamine as the solvent and base.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours. Monitor progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl indole.
-
C. Heck Coupling: Synthesis of 3-Alkenyl-2-methylindoles
The Heck reaction enables the arylation or vinylation of alkenes, providing access to C3-alkenyl indoles, particularly those with E-stereochemistry.[9][10][11]
This protocol provides general conditions for a Mizoroki-Heck reaction.
-
Reagents & Equipment:
-
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed complex, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
| Component | Stoichiometry | Example Amount (1.0 mmol scale) |
| tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | 1.0 equiv. | 357.2 mg |
| Alkene | 1.5 equiv. | 1.5 mmol |
| Pd(OAc)₂ | 2 mol% | 4.5 mg |
| PPh₃ | 4 mol% | 10.5 mg |
| Et₃N | 2.0 equiv. | 0.28 mL (2.0 mmol) |
| Anhydrous DMF | - | 5 mL |
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add anhydrous DMF, followed by the base (Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 3-alkenyl indole.
-
Part 3: Post-Coupling Deprotection
The final step in many synthetic sequences is the removal of the N-Boc group to unveil the free indole NH, which is often crucial for biological activity. Several methods are available, allowing for tailored deprotection based on the stability of other functional groups in the molecule.
Workflow for N-Boc Deprotection
Caption: Options for the final N-Boc deprotection step.
Protocol 3.1: Acid-Mediated Deprotection (Standard Method)
-
Procedure: Dissolve the N-Boc protected indole in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, 20-50% v/v) at 0 °C. Stir the reaction at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure. This method is fast and efficient but not suitable for acid-labile functional groups.
Protocol 3.2: Base-Mediated Deprotection (Mild Method)
-
Procedure: Dissolve the N-Boc protected indole in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.2 equiv.). Stir at room temperature for 2-6 hours.[3] Neutralize with a mild acid (e.g., NH₄Cl solution) and perform an aqueous workup. This method is useful for substrates sensitive to strong acid.
Protocol 3.3: Microwave-Assisted Thermal Deprotection
-
Procedure: Dissolve the N-Boc protected indole in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) in a microwave vial.[12] Irradiate in a microwave reactor at a temperature of 120-150 °C for 10-30 minutes. This method is extremely fast but requires specialized equipment.
Part 4: Safety and Handling
Researchers must adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[13]
-
Handling: Handle tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and all organoiodides in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][13][14] Palladium catalysts are toxic and should be handled with care.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a powerful and strategically designed intermediate for pharmaceutical research and development. Its utility lies in the reliable and regioselective introduction of diverse chemical functionalities at the C3 position through robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings, combined with versatile methods for the final deprotection step, provide a clear and validated pathway for the synthesis of complex 2,3-disubstituted indoles. By understanding the causality behind the reaction conditions and adhering to safe laboratory practices, researchers can effectively leverage this intermediate to accelerate the discovery of novel therapeutic agents.
References
-
Bose, D. S., & Idrees, M. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Kamal, A., & Ramana, D. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Collot, V., Bovy, P. R., & Rault, S. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. frontiersin.org. [Link]
-
MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. mdpi.com. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. mdpi.com. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]
-
NIH. (2016). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][13]-Fused Indole Heterocycles. ncbi.nlm.nih.gov. [Link]
-
Organic Letters. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. pubs.acs.org. [Link]
-
SciELO Brasil. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. scielo.br. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
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- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole | MDPI [mdpi.com]
Application Notes and Protocols for C-N Bond Formation with 3-Iodoindoles
Introduction: The Strategic Importance of the Indole C3-N Bond
The indole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials. The ability to forge new bonds at specific positions on this privileged scaffold is paramount for the systematic exploration of structure-activity relationships and the development of novel molecular entities. Among these transformations, the formation of a carbon-nitrogen (C-N) bond at the C3-position of the indole ring is of particular strategic importance. The resulting 3-aminoindole motif is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and serotonergic agents.
3-Iodoindoles have emerged as versatile and highly valuable precursors for the synthesis of these C3-functionalized indoles. The carbon-iodine bond at this electron-rich position is readily activated by transition metal catalysts, enabling a range of cross-coupling reactions. This guide provides an in-depth exploration of the reaction conditions for C-N bond formation with 3-iodoindoles, focusing on the two most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. As a Senior Application Scientist, this document is designed to provide not just protocols, but a deeper understanding of the underlying principles to empower researchers, scientists, and drug development professionals to rationally design, optimize, and troubleshoot these critical transformations.
Understanding the Substrate: Properties and Handling of 3-Iodoindoles
Before delving into reaction protocols, it is crucial to understand the nature of the 3-iodoindole starting material. These compounds can be synthesized through various methods, including the electrophilic iodination of indoles or through more complex multi-component reactions.[1]
Key Characteristics and Handling Considerations:
-
Stability: 3-Iodoindoles are known to be sensitive to light and can undergo slow decomposition upon prolonged storage at room temperature, even under an inert atmosphere.[2] It is strongly recommended to store them at low temperatures (e.g., in a freezer) in a dark vial to maintain their integrity.[2]
-
Reactivity: The C-I bond at the C3 position is activated towards oxidative addition by transition metals due to the electron-rich nature of the indole ring. This inherent reactivity makes 3-iodoindoles excellent substrates for cross-coupling reactions.
Part 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base.[3]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rationalizing the choice of reagents and reaction conditions. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) cycle.[2][3]
Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoindole, forming a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The nitrogen nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the 3-aminoindole product, regenerating the active Pd(0) catalyst.[4]
Key Reaction Parameters and Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Parameter | Options & Considerations | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(ligand)₂, Pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pre-catalysts offer improved reproducibility and can lead to higher activity as the active catalyst is more readily formed. |
| Ligand | Bulky, Electron-Rich Phosphines: XPhos, SPhos, RuPhos, BrettPhos, DavePhos | The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the crucial reductive elimination step. The choice of ligand can significantly impact the reaction scope and efficiency. For indole substrates, DavePhos has been noted as a good choice.[3] |
| Base | Strong, non-nucleophilic bases: NaOtBu, KOtBu, LiHMDS. Weaker bases: Cs₂CO₃, K₃PO₄ | Strong alkoxide bases are most common and are effective at deprotonating the amine to form the palladium-amido complex. Weaker carbonate or phosphate bases may be required for substrates with base-sensitive functional groups, though they often necessitate higher reaction temperatures. |
| Solvent | Aprotic, non-polar to polar solvents: Toluene, Dioxane, THF, t-BuOH | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are widely used. The use of t-BuOH can sometimes be beneficial, particularly when using alkoxide bases. |
| Temperature | Typically 80-110 °C | The reaction temperature needs to be sufficient to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[5] |
General Protocol for Buchwald-Hartwig Amination of 3-Iodoindoles
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
3-Iodoindole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon), add the 3-iodoindole, the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours). If using microwave irradiation, typical conditions are 10-30 minutes at a set temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[6] It typically employs a copper catalyst and often requires higher temperatures than the Buchwald-Hartwig amination.[6]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle involves a Cu(I)/Cu(III) pathway.
Figure 2: A Plausible Catalytic Cycle for the Ullmann Condensation.
-
Formation of a Copper-Amido Species: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amido intermediate.
-
Oxidative Addition: The 3-iodoindole undergoes oxidative addition to the copper-amido species, forming a Cu(III) complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) center, yielding the 3-aminoindole product and regenerating the Cu(I) catalyst.
Key Reaction Parameters and Optimization
| Parameter | Options & Considerations | Rationale & Insights |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, CuSO₄·5H₂O | CuI is the most commonly used and generally effective catalyst. Other copper salts can also be employed, and their efficacy may be substrate-dependent. |
| Ligand | N,N- or N,O-chelating ligands: L-proline, N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline | Ligands are crucial for modern Ullmann reactions, as they solubilize the copper catalyst and facilitate the catalytic cycle, allowing for milder reaction conditions. Amino acids like L-proline have proven to be particularly effective and inexpensive. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are typically used to deprotonate the amine and facilitate the formation of the copper-amido intermediate. The choice of base can influence the reaction rate and yield. |
| Solvent | High-boiling polar aprotic solvents: DMF, DMSO, NMP | Traditional Ullmann reactions often require high temperatures, necessitating the use of high-boiling solvents. The use of modern ligand systems can sometimes allow for lower temperatures and a broader range of solvents. |
| Temperature | Typically 100-180 °C | Ullmann condensations generally require higher temperatures than Buchwald-Hartwig aminations. However, the use of appropriate ligands can significantly lower the required temperature. |
General Protocol for Ullmann Condensation of 3-Iodoindoles
This protocol provides a general framework for performing a copper-catalyzed C-N coupling with 3-iodoindoles.
Materials:
-
3-Iodoindole (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Copper source (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF)
Procedure:
-
To a dry Schlenk tube, add the 3-iodoindole, copper catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 110-150 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium or copper source is of good quality. For Buchwald-Hartwig reactions, consider using a pre-catalyst.
-
Ligand Decomposition: Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.
-
Insufficiently Anhydrous/Degassed Conditions: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are dry and properly degassed.
-
Incorrect Base: The strength and stoichiometry of the base are critical. For sensitive substrates, a weaker base may be necessary, but this might require a higher reaction temperature.
-
-
Side Reactions:
-
Hydrodeiodination: This can occur if there is a source of protons and a reducing agent in the reaction mixture. Ensure anhydrous conditions.
-
Homocoupling of the Amine or 3-Iodoindole: This can be a problem, particularly in Ullmann reactions. The use of appropriate ligands can help to suppress this side reaction.
-
N-Arylation vs. C-Arylation: For N-unsubstituted indoles, arylation can potentially occur at the nitrogen atom. N-protection of the indole can be employed to ensure C3-selectivity, although many modern protocols are selective for C-N coupling at the C3 position even with a free N-H.
-
Conclusion
The C-N bond formation at the C3 position of indoles is a powerful transformation for the synthesis of valuable molecules in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective routes to 3-aminoindoles from 3-iodoindoles. The choice between these two methodologies will depend on the specific substrate, functional group tolerance, and available laboratory resources. The Buchwald-Hartwig reaction generally offers milder conditions and a broader substrate scope, while the Ullmann condensation provides a cost-effective alternative, particularly with the use of modern ligand systems. By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, researchers can successfully and efficiently forge this critical C-N bond.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Müller, T. J. J. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 14, 2346–2354. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of organic chemistry, 71(1), 62-9. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17534-17548. [Link]
-
Al-dujaili, A. H., Al-Mokaram, A. M., & Al-Masoudi, N. A. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(23), 8345. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. uwindsor.ca [uwindsor.ca]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate in Materials Science
Introduction: The Strategic Importance of Functionalized Indoles in Advanced Materials
The indole nucleus is a privileged heterocyclic scaffold, not only for its prevalence in biologically active compounds but also for its significant potential in the realm of materials science. Its electron-rich nature and tunable electronic properties make it a desirable building block for a variety of organic functional materials, including those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The strategic functionalization of the indole core is paramount to tailoring its properties for specific applications. In this context, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate emerges as a highly versatile and valuable precursor.
The presence of the iodo group at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups and the construction of extended π-conjugated systems. The methyl group at the 2-position can enhance the solubility and influence the solid-state packing of the resulting materials, which are critical parameters for device performance. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers several advantages: it enhances the stability of the molecule, improves its solubility in organic solvents, and can be readily removed under specific conditions to allow for further derivatization or to tune the electronic properties of the final material.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate in materials science, with a focus on its use in palladium-catalyzed cross-coupling reactions as a gateway to novel functional materials.
Key Application: A Building Block for π-Conjugated Systems via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in conjugated polymers and small molecules for organic electronics. The reaction of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate with boronic acids or their esters allows for the introduction of various aryl or heteroaryl substituents at the 3-position of the indole ring.
Causality of Experimental Choices
The selection of the catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling.
-
Catalyst: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is often employed. The dppf ligand forms a stable and bulky complex with palladium, which is effective in promoting the oxidative addition of the aryl iodide and preventing β-hydride elimination, leading to higher yields of the desired product.
-
Base: An inorganic or organic base is required to activate the boronic acid derivative. Triethylamine (Et₃N) is a commonly used organic base that is soluble in the reaction medium and is generally mild enough to be compatible with a wide range of functional groups.
-
Solvent: A polar aprotic solvent like 1,4-dioxane is typically used as it can dissolve both the organic and inorganic reactants and is stable at the elevated temperatures often required for the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the functionalization of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate via a Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of tert-butyl 2-methyl-3-(aryl)-1H-indole-1-carboxylate
This protocol is a representative example for the Suzuki-Miyaura coupling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate with an arylboronic acid.
Materials:
-
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Triethylamine (Et₃N)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add triethylamine (3.0 equiv.) via syringe.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-methyl-3-(aryl)-1H-indole-1-carboxylate.
Potential Applications in Materials Science
The functionalized 2-methylindole derivatives synthesized via the described protocol can serve as key intermediates for a variety of advanced materials.
Conjugated Polymers for Organic Electronics
By employing a di-boronic acid or a di-iodo aromatic compound as the coupling partner, it is possible to synthesize conjugated polymers incorporating the 2-methylindole unit. The resulting polymers can be investigated for their potential use in organic field-effect transistors (OFETs) and OPVs. The 2-methylindole moiety can act as an electron-donating unit, and its properties can be further tuned by the choice of the comonomer.
| Property | Potential Influence of 2-Methylindole Unit |
| Solubility | The methyl group and the Boc-protecting group can enhance solubility in common organic solvents, facilitating solution-based processing. |
| Electronic Properties | The electron-rich indole core can be used to tune the HOMO/LUMO energy levels of the polymer, which is crucial for charge injection and transport. |
| Morphology | The non-planar nature of the substituted indole unit can influence the solid-state packing of the polymer chains, affecting charge carrier mobility. |
Small Molecules for Organic Light-Emitting Diodes (OLEDs)
The 3-aryl-2-methylindole core can be further elaborated to create small molecules for use as emitters or host materials in OLEDs. The inherent fluorescence of the indole scaffold can be modulated by the attached aryl groups. The design of donor-acceptor molecules based on this scaffold is a promising strategy for developing new thermally activated delayed fluorescence (TADF) emitters.
Logical Relationship: From Building Block to Functional Material
The following diagram illustrates the logical progression from the starting material to potential applications in materials science.
Caption: Path from building block to materials.
Conclusion
tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a valuable and versatile building block for the synthesis of advanced organic materials. Its strategic combination of a reactive iodo-group, a solubilizing methyl group, and a stable Boc-protecting group makes it an ideal starting point for the construction of complex π-conjugated systems. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust and efficient method for its functionalization. The resulting 2-methylindole derivatives hold significant promise for applications in organic electronics, including OLEDs and OPVs. Further exploration of the structure-property relationships of materials derived from this building block is a promising avenue for future research and development in materials science.
References
- Wang et al. (2014). U.S. Patent No. US 9,675,697 B2. Washington, DC: U.S.
synthesis of indole-based alkaloids using iodinated precursors
An Application Guide to the Synthesis of Indole-Based Alkaloids Using Iodinated Precursors
Abstract
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making the development of efficient synthetic routes to complex indole-based alkaloids a paramount objective in organic chemistry.[1][2][3] Iodinated precursors have emerged as exceptionally versatile and powerful intermediates in this pursuit. The carbon-iodine bond serves as a highly reactive and strategically valuable functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies that leverage iodinated compounds for the construction and elaboration of indole alkaloid frameworks. We will explore the causality behind experimental choices in seminal reactions such as the Larock indole synthesis and discuss the post-synthetic functionalization of iodoindoles via modern palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and troubleshooting guides are provided to ensure reproducibility and success in the laboratory.
The Strategic Advantage of the Carbon-Iodine Bond in Indole Synthesis
The utility of halogenated precursors in transition-metal-catalyzed reactions is well-established. However, the choice of halogen is a critical decision that dictates reaction efficiency and scope. Compared to their bromide and chloride counterparts, aryl iodides offer distinct advantages:
-
Enhanced Reactivity: The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds. This translates to significantly faster rates of oxidative addition to low-valent transition metal centers (e.g., Pd(0)), which is often the rate-determining step in catalytic cycles.[4] This heightened reactivity allows for milder reaction conditions, including lower temperatures and catalyst loadings, which improves functional group tolerance and reduces side reactions.
-
Versatility in Coupling Reactions: The reliability of the C-I bond in oxidative addition makes iodo-substituted indoles or their precursors ideal substrates for a broad spectrum of cross-coupling reactions, including Heck, Sonogashira, Suzuki, and Buchwald-Hartwig aminations. This provides a modular approach to building molecular complexity.
-
Strategic Site-Selectivity: Iodine can be introduced at various positions on the indole scaffold or its aniline precursor with high regioselectivity. This allows chemists to use the iodide as a "synthetic linchpin," either to construct the indole core itself or to introduce key substituents at a late stage, enabling the synthesis of diverse alkaloid analogues for structure-activity relationship (SAR) studies.
Core Synthesis Strategies Using Iodinated Precursors
The iodine atom can be incorporated either in the starting materials used to construct the indole ring or on the pre-formed indole nucleus for subsequent elaboration.
The Larock Indole Synthesis: Building the Core
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and an internal alkyne.[5][6][7] First reported by Richard C. Larock in 1991, this method is prized for its versatility, high regioselectivity, and broad substrate scope.[5][6]
Mechanistic Rationale: The reaction proceeds through a well-defined catalytic cycle that underscores the importance of the C-I bond. The generally accepted mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, which is the crucial first step.[5][8] This is followed by alkyne coordination and regioselective syn-insertion into the aryl-palladium bond. The subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product.[5][8] The addition of a chloride source, such as LiCl, is often crucial as it is believed to facilitate the final reductive elimination step from the Pd(II) intermediate.[5][8]
Protocol 1: General Procedure for Larock Indole Synthesis
Objective: To synthesize a 2,3-disubstituted indole from an ortho-iodoaniline and a disubstituted alkyne.
Materials:
-
ortho-Iodoaniline derivative (1.0 mmol, 1.0 equiv)
-
Disubstituted alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Lithium chloride (LiCl) (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or pressure tube, magnetic stirrer, nitrogen/argon line, heating mantle.
Step-by-Step Methodology:
-
Preparation: Add the o-iodoaniline, K₂CO₃, and LiCl to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂, PPh₃, and anhydrous DMF.
-
Degassing: Stir the mixture and sparge with inert gas for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Substrate Addition: Add the disubstituted alkyne via syringe.
-
Reaction: Seal the flask tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
No Reaction/Low Conversion: The catalyst may be inactive. Ensure all reagents are anhydrous and that the system was properly purged of oxygen. Using a freshly opened bottle of Pd(OAc)₂ is recommended.
-
Formation of Side Products: High temperatures can sometimes lead to decomposition. Try lowering the temperature to 80-90 °C and extending the reaction time. The stoichiometry of LiCl is also important; excess LiCl can slow the reaction.[5]
Post-Synthetic Functionalization of Iodoindoles
Once an indole core bearing an iodine atom is synthesized, it becomes a versatile platform for building the complex polycyclic structures characteristic of many alkaloids. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. In alkaloid synthesis, it is invaluable for introducing carbon chains that can be further elaborated into cyclic systems.
Protocol 2: General Procedure for Sonogashira Coupling of a 4-Iodoindole
Objective: To synthesize a 4-alkynylindole derivative.
Materials:
-
4-Iodo-N-protected-indole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the 4-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with N₂ or Ar three times.
-
Reagent Addition: Add anhydrous solvent (THF or DMF) and the base (TEA or DIPEA).
-
Substrate Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive substrates, warming to 40-60 °C may be necessary. Monitor by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond-forming reaction has revolutionized the synthesis of arylamines.[9][10] It is a powerful alternative to harsher methods like the Ullmann condensation and is used to forge key bonds in alkaloids containing an N-aryl or N-heteroaryl linkage.[9]
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. It is a cornerstone for constructing the carbon skeletons of many alkaloids, often used to build exocyclic double bonds or to set the stage for subsequent cyclization reactions.
Data Summary: Typical Cross-Coupling Conditions
The following table summarizes typical conditions for the palladium-catalyzed functionalization of iodoindoles. Optimal conditions are highly substrate-dependent and require empirical screening.
| Reaction Type | Precursors | Typical Catalyst System | Solvent | Temp (°C) | Yield Range |
| Larock Synthesis | o-Iodoaniline + Alkyne | Pd(OAc)₂, PPh₃, LiCl | DMF | 100-110 | 60-95%[6] |
| Sonogashira | Iodoindole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | THF, TEA | 25-60 | 70-98% |
| Buchwald-Hartwig | Iodoindole + Amine | Pd₂(dba)₃, Ligand (e.g., XPhos) | Toluene, Dioxane | 80-110 | 65-95% |
| Heck Coupling | Iodoindole + Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | DMF, Acetonitrile | 80-120 | 50-90% |
| Ullmann Type | Iodoindole + Alcohol/Amine | CuI, Ligand (e.g., Phenanthroline) | DMSO, NMP | 110-150 | 40-85%[11][12] |
Case Study: The Role of Iodinated Precursors in Strychnine Synthesis
The total synthesis of strychnine, a highly complex indole alkaloid, has been a benchmark in organic synthesis for decades.[13] Several modern synthetic routes have powerfully demonstrated the utility of palladium catalysis, often relying on halogenated precursors. For instance, Mori and colleagues developed a route where the construction of all seven rings relied on palladium-catalyzed reactions.[14][15] A key step often involves an intramolecular Heck reaction from a vinyl iodide tethered to an indole or indoline core, demonstrating how a strategically placed C-I bond can enable the formation of a complex, strained ring system that would be difficult to access otherwise.[14] Other syntheses have used hypervalent iodine reagents to mediate oxidative cyclizations, showcasing a different but equally powerful application of iodine chemistry in achieving the synthesis of this iconic molecule.[16]
Conclusion
Iodinated precursors are indispensable tools in the modern synthesis of indole-based alkaloids. Their enhanced reactivity in palladium-catalyzed reactions allows for the efficient construction of the indole core and its subsequent, highly specific functionalization. From the foundational Larock indole synthesis to the diverse array of late-stage cross-coupling reactions, the strategic use of the carbon-iodine bond provides chemists with a reliable and versatile handle to assemble molecular complexity. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to harness the power of iodine chemistry in their own synthetic endeavors, from fundamental methodology development to the total synthesis of next-generation therapeutics.
References
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Larock, R. C. Larock indole synthesis - Wikipedia. [Link]
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Grokipedia. Larock indole synthesis. [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
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Cuesta, A., & Al-Zoubi, R. M. (2012). Larock Reaction in the Synthesis of Heterocyclic Compounds. Recent Patents on Catalysis, 1(1), 38-59. [Link]
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Lebrasseur, N., & Larivée, A. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 129(6), 1746–1754. [Link]
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Boger, D. L., & Lee, J. K. (2013). Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity. ACS Chemical Biology, 8(7), 1435–1440. [Link]
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Smal, V., & Gulevskaya, A. V. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 564–615. [Link]
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Buchwald, S. L., & Martin, D. B. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition, 56(38), 11628–11631. [Link]
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ResearchGate. Palladium‐Catalyzed Indole Ring Synthesis. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Wikipedia. Strychnine total synthesis. [Link]
-
Reddy, V. P., & Kumar, A. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 77(17), 7485–7495. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Padwa, A., & Zhang, H. (2004). Total Synthesis of (±)-Strychnine via a [4 + 2]-Cycloaddition/Rearrangement Cascade. Organic Letters, 6(16), 2737–2740. [Link]
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Jacquemot, G., Maertens, G., & Canesi, S. (2015). Isostrychnine synthesis mediated by hypervalent iodine reagent. Chemistry (Weinheim an der Bergstrasse, Germany), 21(21), 7713–7715. [Link]
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Boger, D. L., & Chen, J.-H. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(49), 17996–18015. [Link]
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Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(1), 1-28. [Link]
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ResearchGate. C-H Activation of Indoles. [Link]
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Sharma, V., & Kumar, V. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
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Chen, X., et al. (2024). C-H Functionalization of Indoles and Oxindoles through CDC Reactions. Targets in Heterocyclic Systems, 28, 245-274. [Link]
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Sharma, P., & Kumar, R. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(35), 15725-15754. [Link]
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Al-Zayadi, A. A., & Youssef, A. M. (2014). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 19(9), 13350-13364. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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ResearchGate. A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. [Link]
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ResearchGate. Total Synthesis of (−)-Strychnine. [Link]
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Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]
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Scribd. Vinblastine Synthesis Overview. [Link]
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Martin, D. B. C., & Vanderwal, C. D. (2011). Total Synthesis of Strychnine. Chemical Science, 2(4), 649-651. [Link]
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Leggans, E. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. [Link]
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Kumar, S., & Kumar, V. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(11), 1380. [Link]
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Miyazaki, T., et al. (2007). Total Synthesis of Vinblastine. Organic Letters, 9(23), 4737–4740. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Application Notes & Protocols: Navigating the Deprotection of N-Boc-2,3-disubstituted Indoles
Introduction: The Challenge of Unmasking the Indole Nitrogen
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its ability to protect the otherwise reactive indole nitrogen. Its stability to a wide range of nucleophilic, basic, and hydrogenolytic conditions makes it a reliable guardian during complex molecular constructions. However, the very stability that makes N-Boc a superior protecting group also presents a significant challenge at the deprotection stage, particularly for indoles bearing substituents at the 2 and 3 positions.
Steric hindrance from bulky groups at these positions can shield the N-Boc moiety, rendering standard deprotection protocols sluggish or altogether ineffective.[1][2] Furthermore, the electron-rich nature of the indole nucleus makes it susceptible to undesired side reactions, such as electrophilic attack by the tert-butyl cation generated during acidic cleavage. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust deprotection methodologies, offering mechanistic insights, step-by-step protocols, and troubleshooting strategies to navigate the complexities of unmasking N-Boc-2,3-disubstituted indoles.
Acid-Mediated Deprotection: The Workhorse with Caveats
Acid-catalyzed cleavage is the most conventional approach for N-Boc removal. The mechanism relies on the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.
Mechanism of Acidic Deprotection
Caption: General mechanism for acid-catalyzed N-Boc deprotection.
Protocol 1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often first-to-try method. However, it is also the most prone to generating side products via Friedel-Crafts alkylation of the electron-rich indole ring by the liberated tert-butyl cation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc-2,3-disubstituted indole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Crucial): Add a cation scavenger such as triethylsilane (TES) or anisole (3.0-5.0 equiv). This is the most critical step to prevent re-alkylation of the indole ring or other sensitive functional groups.[3]
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0-10.0 equiv) dropwise. The volume of TFA should be between 10-50% of the total solvent volume, depending on substrate reactivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. Reactions are typically complete within 1-4 hours.[3]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography.
Scientist's Note: For highly substituted or sterically hindered indoles, the reaction may be sluggish.[3] If no progress is observed at room temperature after 2 hours, gentle heating to 40 °C can be attempted, but this increases the risk of side product formation. Always use a scavenger.
Protocol 1.2: Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol
Using a solution of HCl in an organic solvent is another effective method, often perceived as cleaner than TFA.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc-indole (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol.
-
Acidification: Add a 4 M solution of HCl in 1,4-dioxane (5.0-10.0 equiv) to the stirring solution at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature. Monitor by TLC or LC-MS. Deprotection is often complete within 2-16 hours.[4] If the deprotected indole hydrochloride salt precipitates, it can be a convenient way to isolate the product.
-
Workup: If a precipitate forms, it can be isolated by filtration, washed with cold diethyl ether, and dried. Alternatively, the reaction mixture can be concentrated, and the residue partitioned between ethyl acetate and a saturated NaHCO₃ solution to liberate the free base.
-
Purification: The organic layer is then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified as needed by column chromatography or recrystallization.
Thermal Deprotection: A Greener, Catalyst-Free Approach
Thermolytic cleavage of the N-Boc group offers an attractive alternative, avoiding the use of strong acids and catalysts. The mechanism involves a unimolecular fragmentation to form the carbamic acid, which then decarboxylates to yield the free amine, along with isobutylene and CO₂.[5] This method is particularly advantageous in continuous flow chemistry and for substrates that are sensitive to strong acids but stable at high temperatures.
Mechanism of Thermal Deprotection
Caption: Simplified mechanism of thermal N-Boc deprotection.
Protocol 2.1: High-Temperature Reflux
This protocol leverages high-boiling, polar, and often fluorinated solvents to facilitate the deprotection.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the N-Boc-indole (1.0 equiv) in a suitable high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[6] Water can also be an effective and green solvent.[5][7]
-
Heating: Heat the reaction mixture to reflux. Temperatures of 100-180 °C are typical.[5][8] Microwave-assisted heating can significantly accelerate the reaction.[6]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours depending on the substrate and temperature.[5]
-
Workup: After cooling to room temperature, simply remove the solvent under reduced pressure.
-
Purification: The resulting crude product is often clean, but can be purified by standard methods if necessary.
Scientist's Note: A major drawback of this method is the high temperature required, which may not be suitable for substrates with thermally labile functional groups.[5] It can, however, be highly selective; aryl N-Boc groups can sometimes be removed in the presence of more stable alkyl N-Boc groups by carefully controlling the temperature.[8][9][10]
Silyl-Based Deprotection: A Mild and Efficient Alternative
Iodotrimethylsilane (TMSI) is a powerful reagent for cleaving N-Boc groups under neutral conditions. It is particularly useful for complex molecules and for the synthesis of zwitterionic compounds where acidic workups are problematic.[11][12]
Protocol 3.1: Iodotrimethylsilane (TMSI) in Acetonitrile or DCM
Step-by-Step Methodology:
-
Setup: To a solution of the N-Boc-indole (1.0 equiv) in anhydrous acetonitrile (MeCN) or DCM (0.1 M) at 0 °C, add TMSI (2.0-3.0 equiv) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. The reaction is typically very fast, often completing within 30-60 minutes. Monitor closely by TLC.
-
Quenching: Quench the reaction by adding a few drops of methanol, followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Scientist's Note: TMSI is sensitive to moisture and air. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. This method is often highly efficient for substrates that are resistant to standard acidic or thermal conditions.[11]
Novel Mild Deprotection Strategies
For highly sensitive substrates containing multiple acid-labile groups, milder and more selective methods are required.
Protocol 4.1: Oxalyl Chloride in Methanol
This recently reported method provides a remarkably mild way to deprotect a wide range of N-Boc amines, including those on heterocyclic systems.[12][13][14] The reaction proceeds at room temperature and shows broad functional group tolerance.[14]
Step-by-Step Methodology:
-
Setup: Dissolve the N-Boc-indole (1.0 equiv) in methanol (MeOH) at room temperature.
-
Reagent Addition: Add oxalyl chloride (2.0-3.0 equiv) dropwise to the solution. Gas evolution (CO, CO₂) may be observed.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is generally clean and fast.[12][14]
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between ethyl acetate and saturated NaHCO₃ solution.
-
Purification: The organic layer is washed, dried, and concentrated. Purify as needed.
Scientist's Note: While the in-situ generation of HCl is a contributing factor, the mechanism is believed to be more complex, potentially involving an addition-elimination pathway with the carbamate carbonyl.[14] This method's tolerance for other acid-sensitive groups makes it a valuable tool.[12]
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Key Advantages | Key Limitations |
| Acidic (TFA) | TFA, DCM, Scavenger | 0 °C to RT, 1-4 h | Fast, widely applicable, well-understood | Risk of t-butylation, harsh, not for acid-sensitive groups |
| Acidic (HCl) | 4M HCl in Dioxane/MeOH | RT, 2-16 h | Cleaner than TFA, salt precipitation aids isolation | Can be slow, still strongly acidic |
| Thermal | High-boiling solvent (TFE, H₂O) | 100-180 °C, 2-24 h | Catalyst-free, "green," good for flow chemistry | High temperatures required, not for thermally labile groups[5] |
| Silyl-based (TMSI) | TMSI, MeCN or DCM | 0 °C to RT, <1 h | Very fast, mild, neutral conditions, good for sensitive substrates | Reagent is moisture/air sensitive, stoichiometric |
| Mild (Oxalyl Chloride) | (COCl)₂, MeOH | RT, 1-4 h | Very mild, high functional group tolerance, fast[14] | Stoichiometric, generates gaseous byproducts |
Troubleshooting and Workflow
A logical workflow can help in selecting the appropriate deprotection strategy and troubleshooting common issues.
Sources
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- 11. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Catalyst and Ligand Selection in Cross-Coupling Reactions of Hindered Iodoindoles
Introduction: The Challenge of Steric Hindrance in Iodoindole Coupling
The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1] The functionalization of the indole core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel compounds.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for these transformations.[1][3]
However, when the iodine substituent on the indole ring is in a sterically congested environment, such as at the C4 or C7 position, or when the indole core itself is heavily substituted, these powerful reactions can become sluggish and low-yielding.[3] This steric hindrance impedes key steps in the catalytic cycle, primarily the oxidative addition of the iodoindole to the palladium(0) center and the subsequent reductive elimination to form the desired product.[4] Overcoming these steric barriers requires a nuanced approach to the selection of the catalyst and, most importantly, the ancillary ligand that modulates the reactivity of the metal center.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the rational selection of catalysts and ligands for the successful cross-coupling of hindered iodoindoles. We will delve into the mechanistic principles governing these choices and provide field-proven, step-by-step protocols for key reactions.
Core Principles of Catalyst and Ligand Selection for Hindered Substrates
The success of a cross-coupling reaction with a sterically demanding iodoindole hinges on the properties of the palladium catalyst and its coordinating ligand. The ligand, in particular, plays a pivotal role in dictating the catalyst's activity, stability, and selectivity.[5][6]
The Central Role of the Ligand: Steric and Electronic Effects
The development of specialized ligands has been one of the most significant advances in palladium-catalyzed cross-coupling over the past two decades.[3] For hindered substrates, the ideal ligand should possess a combination of specific steric and electronic properties:
-
Steric Bulk: Bulky ligands are essential for promoting the formation of highly reactive, low-coordinate palladium species.[4][6] These monoligated Pd(0) complexes are less sterically encumbered and can more readily undergo oxidative addition with the hindered iodoindole.[4][7] The "cone angle" of a phosphine ligand is a useful parameter for quantifying its steric bulk.[8]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step, the rate-limiting step for many cross-coupling reactions involving aryl halides.[4] Furthermore, strong electron donation can promote the final reductive elimination step to release the product and regenerate the active catalyst.[4]
Key Classes of Ligands for Coupling Hindered Iodoindoles
Two main classes of ligands have proven to be particularly effective for challenging cross-coupling reactions: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky Biarylphosphine Ligands (Buchwald-type Ligands): This class of ligands, developed by Stephen L. Buchwald, has revolutionized cross-coupling chemistry.[9] Ligands such as XPhos, SPhos, and RuPhos are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center.[6][10] This combination is highly effective at accelerating both oxidative addition and reductive elimination, making them a go-to choice for hindered substrates.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes.[3] This stability can translate to higher catalyst turnover numbers and increased resistance to decomposition at the elevated temperatures often required for coupling hindered substrates.[6] The "flexible steric bulk" of some NHC ligands can be particularly advantageous in accommodating the steric demands of both coupling partners.[3][11]
The choice between a bulky phosphine and an NHC ligand is often substrate-dependent and may require empirical screening to identify the optimal system.
The Importance of Palladium Precatalysts
Modern cross-coupling reactions increasingly employ well-defined palladium precatalysts. These are air- and moisture-stable complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[3] The use of precatalysts offers several advantages over generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand:
-
Improved Reproducibility: Precatalysts ensure a consistent palladium-to-ligand ratio, leading to more reliable reaction outcomes.
-
Higher Activity: Many precatalysts are designed to generate the active monoligated Pd(0) species more efficiently.[3]
-
Convenience: Their stability makes them easier to handle and weigh than air-sensitive ligands and palladium sources.
Application Notes and Protocols
The following sections provide detailed application notes and step-by-step protocols for three key cross-coupling reactions of hindered iodoindoles: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Hindered Iodoindoles
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds and is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[12] When dealing with hindered iodoindoles, the choice of catalyst, ligand, and base is critical to achieving high yields.[13][14]
Catalyst and Ligand Selection for Hindered Suzuki-Miyaura Coupling
For sterically demanding Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[15][16]
| Catalyst/Ligand System | Key Features | Recommended For |
| Pd(OAc)₂ / SPhos | Highly active for hindered substrates. SPhos is a bulky and electron-rich biarylphosphine ligand. | General use with hindered iodoindoles and a variety of boronic acids. |
| XPhos Pd G3 | A third-generation Buchwald precatalyst that is air- and moisture-stable. Highly active and reliable. | A broad range of hindered substrates, including those with functional groups.[17] |
| Pd(PPh₃)₄ | A classic catalyst, but often less effective for hindered substrates compared to modern systems. | May be suitable for less hindered "hindered" iodoindoles, but screening of more advanced catalysts is recommended. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-indole with a Hindered Boronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hindered iodoindole with a sterically demanding arylboronic acid.
Reagents and Equipment:
-
4-Iodo-1H-indole (1.0 equiv)
-
Hindered arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene/water mixture
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add 4-iodo-1H-indole, the hindered arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl indole.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling of Hindered Iodoindoles
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted indoles.[18] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[19] For hindered iodoindoles, careful optimization of the reaction conditions is necessary to achieve good results.[20]
Catalyst and Ligand Selection for Hindered Sonogashira Coupling
While the traditional PdCl₂(PPh₃)₂/CuI system can be effective, more demanding substrates may benefit from the use of bulky phosphine ligands to accelerate the catalytic cycle.[21][22]
| Catalyst/Ligand System | Key Features | Recommended For |
| PdCl₂(PPh₃)₂ / CuI | The classic Sonogashira catalyst system.[21] | A good starting point for less hindered substrates. |
| Pd(OAc)₂ / XPhos / CuI | The use of a bulky, electron-rich ligand can improve reaction rates and yields for hindered iodoindoles. | Challenging couplings where the standard conditions are sluggish. |
| Copper-Free Conditions | In some cases, copper-free Sonogashira couplings can be advantageous, particularly for sensitive substrates.[23] These often require a more active palladium catalyst. | Substrates that are prone to side reactions in the presence of copper. |
Experimental Protocol: Sonogashira Coupling of 7-Iodo-1H-indole with a Terminal Alkyne
This protocol provides a general procedure for the Sonogashira coupling of a hindered iodoindole with a terminal alkyne.
Reagents and Equipment:
-
7-Iodo-1H-indole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF, or Et₃N)
-
Schlenk tube or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add 7-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base (e.g., triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl indole.[22]
Diagram: Decision Workflow for Sonogashira Coupling of Hindered Iodoindoles
Caption: A decision tree for optimizing Sonogashira couplings of hindered iodoindoles.
Buchwald-Hartwig Amination of Hindered Iodoindoles
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of arylamines.[24][25] For hindered iodoindoles, this reaction is particularly reliant on the use of specialized bulky, electron-rich phosphine ligands.[9][10]
Catalyst and Ligand Selection for Hindered Buchwald-Hartwig Amination
The choice of ligand is paramount for the successful amination of hindered iodoindoles.[10]
| Catalyst/Ligand System | Key Features | Recommended For |
| Pd₂(dba)₃ / Xantphos | A versatile system for a range of amines.[10] | Good for both primary and secondary amines with moderately hindered iodoindoles. |
| RuPhos Pd G3 | A highly active and general precatalyst for C-N coupling.[26] | Recommended for challenging couplings involving hindered primary and secondary amines. |
| BrettPhos Pd G3 | Particularly effective for the monoarylation of primary amines and for coupling with ammonia equivalents.[9] | When high selectivity for monoarylation is required or for the synthesis of primary anilines. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-7-methyl-1H-indole with a Secondary Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a hindered iodoindole.
Reagents and Equipment:
-
4-Iodo-7-methyl-1H-indole (1.0 equiv)
-
Secondary amine (1.1-1.5 equiv)
-
RuPhos Pd G3 (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add 4-iodo-7-methyl-1H-indole, RuPhos Pd G3, and the base (NaOtBu is a strong base, while Cs₂CO₃ is milder).[10]
-
Add the anhydrous solvent.
-
Add the secondary amine.
-
Seal the vessel and heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl indole derivative.[10]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for performing a Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The cross-coupling of hindered iodoindoles remains a challenging yet highly rewarding area of synthetic chemistry. The principles and protocols outlined in this guide demonstrate that by leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, these formidable synthetic hurdles can be overcome. The continued development of new ligands and precatalysts will undoubtedly further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and valuable indole derivatives for applications in medicine and materials science.[27]
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ResearchGate. (2022). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. [Link]
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MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
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National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. [Link]
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MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
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ResearchGate. (2021). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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The University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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University of New England. (2022). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]
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ResearchGate. (2003). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
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YouTube. (2023). Buchwald-Hartwig amination. [Link]
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-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
National Institutes of Health. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Iodoindoles
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodoindoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical C-C bond-forming reaction. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C3-position is a common strategy in the synthesis of bioactive molecules.[1] However, the unique electronic properties and the presence of the N-H group in indoles can present specific challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, rationally select reaction parameters, and ultimately achieve higher yields and purity in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled or resulted in a very low yield. What are the primary causes and how can I improve the conversion?
Low conversion is the most common issue and can stem from several factors, often related to the catalyst's activity or the stability of the reagents.
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Causality & Explanation: The Suzuki reaction relies on a delicate catalytic cycle involving a Pd(0) species.[2] If the active catalyst is not generated efficiently or is deactivated during the reaction, the cycle will halt. The electron-rich nature of the indole ring can make the initial oxidative addition step more challenging compared to electron-poor aryl halides.[3]
-
Solutions & Rationale:
-
Evaluate Your Catalyst System:
-
Ligand Selection: For electron-rich substrates like 3-iodoindoles, bulky, electron-donating phosphine ligands are generally required to promote the oxidative addition step and subsequent reductive elimination.[3] Buchwald ligands such as XPhos and SPhos are excellent starting points.[4][6] If these fail, screening a panel of ligands is a logical next step.
-
Ensure Reagent Purity and Inert Conditions:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Homocoupling of the boronic acid is a common sign of oxygen contamination.[4]
-
Water Content: While many Suzuki protocols use aqueous bases, the precise amount of water can be critical. Anhydrous conditions using a base like K₃PO₄ can be beneficial, but ironically, these often require a few equivalents of water to function optimally.[3] If you are seeing significant protodeborylation, switching to rigorously anhydrous conditions may be necessary.
-
-
Increase Reaction Temperature:
-
Many Suzuki couplings of challenging substrates require elevated temperatures (e.g., 80-110 °C).[6] If you are running the reaction at a lower temperature, a gradual increase can significantly improve the rate. Microwave irradiation is a highly effective alternative for rapidly heating the reaction and can often reduce reaction times from hours to minutes while improving yields.[7]
-
-
Q2: I'm observing a significant amount of the de-iodinated indole byproduct. How can I prevent this?
This side reaction, known as hydrodehalogenation, competes with the desired cross-coupling and consumes your starting material.
-
Causality & Explanation: After oxidative addition, the resulting Ar-Pd(II)-I complex is supposed to undergo transmetalation with the boronate. However, if a hydride source is present, the complex can instead react with it and undergo reductive elimination to form the de-iodinated arene and H-I.[5] Common hydride sources include amine bases, alcohols (solvents), or even water under certain conditions.
-
Solutions & Rationale:
-
Change the Base: Avoid amine-based organic bases if dehalogenation is a major issue. Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]
-
Change the Solvent: Avoid alcoholic solvents. Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred.[4]
-
Use a More Reactive Coupling Partner: If the transmetalation step is slow, it allows more time for side reactions to occur. Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) or ensuring the base is sufficiently strong to form the active boronate species can accelerate transmetalation and outcompete the dehalogenation pathway.
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Q3: My boronic acid seems to be decomposing, as I'm isolating the parent arene (R-H instead of R-Indole). What is happening?
This side reaction is called protodeborylation and is a common pathway for boronic acid and ester decomposition, especially with heteroaryl boronates.[5]
-
Causality & Explanation: The C-B bond of a boronic acid can be cleaved by a proton source, particularly under basic conditions and at elevated temperatures. This hydrolysis reaction converts the boronic acid back to its corresponding hydrocarbon, effectively removing it from the catalytic cycle.
-
Solutions & Rationale:
-
Use a More Stable Boronate: Boronic acids are in equilibrium with their cyclic anhydride trimers (boroxines), a process that can affect their reactivity and stability.[5] Pinacol esters (Bpin) or other boronic esters (neopentyl glycol, MIDA) are generally more stable towards protodeborylation than the corresponding free boronic acids.[4][5]
-
Modify the Base and Solvent System:
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can reduce the rate of decomposition.
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Q4: My catalyst is turning into a black precipitate (palladium black). How can I maintain a homogeneous and active catalyst?
The formation of palladium black indicates the aggregation of Pd(0) species into catalytically inactive nanoparticles. This is a common mode of catalyst deactivation.[5]
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Causality & Explanation: The ligands associated with the palladium center are crucial for stabilizing the mononuclear Pd(0) species and preventing aggregation. If the ligand concentration is too low, the ligand is unstable, or the temperature is too high, the "naked" palladium atoms can agglomerate. This is particularly common when using Pd₂(dba)₃ as a precursor, as the dba ligands are relatively weak.[5]
-
Solutions & Rationale:
-
Use a Higher Ligand-to-Palladium Ratio: If you are generating the catalyst in situ, ensure you are using a sufficient excess of the phosphine ligand. A ratio of L:Pd of 2:1 or even 4:1 can sometimes be beneficial.
-
Switch to a Precatalyst: As mentioned in Q1, robust palladacycle precatalysts are designed to release the active L-Pd(0) species slowly and controllably, which minimizes the concentration of unstable "naked" palladium and reduces the likelihood of forming palladium black.[4]
-
Avoid Excessively High Temperatures: While heat can accelerate the reaction, it can also accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.
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Q5: What special considerations are needed for unprotected (N-H) 3-iodoindoles?
The acidic N-H proton of the indole ring can introduce several complications.
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Causality & Explanation: The pKa of the indole N-H is around 17. Under the basic conditions of the Suzuki coupling, a significant portion of the indole can exist as the deprotonated indolate anion.[6] This anion can act as a ligand itself, coordinating to the palladium center and inhibiting catalysis. This is a common issue for many nitrogen-rich heterocycles.[6]
-
Solutions & Rationale:
-
Optimize the Base: A very strong base might lead to complete deprotonation and catalyst inhibition. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good compromise.
-
Increase Catalyst Loading: To overcome partial catalyst inhibition, a higher catalyst loading (e.g., 2-5 mol%) may be necessary compared to reactions with N-protected indoles.
-
Consider N-Protection (as a last resort): While modern methods often succeed with unprotected heterocycles, protecting the indole nitrogen with a group like Boc or SEM can sometimes resolve persistent issues by preventing anionic coordination. However, be aware that some protecting groups may not be stable to the reaction conditions. For example, N-Boc groups on nitro-substituted indazoles have been shown to cleave during the reaction.[7]
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Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is arguably the most critical parameter for success. The general principle is to match the ligand's electronic and steric properties to the substrate.
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For 3-Iodoindoles (Electron-Rich Halides): Oxidative addition is often the rate-limiting step.[3] You need a ligand that is both:
-
Electron-Rich: To increase the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-I bond.
-
Bulky: To promote the final reductive elimination step and prevent the formation of undesired bridged palladium dimers.
-
-
Recommended Ligands:
Q2: What is the best base to use?
The base has two primary roles: activating the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizing the acid generated during the cycle.[8]
-
Common Choices & Rationale:
-
Potassium Carbonate (K₂CO₃): A reliable, all-around choice for many Suzuki reactions. Often used as a 2M aqueous solution.[4]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often providing better results for challenging couplings.
-
Potassium Phosphate (K₃PO₄): A strong base that is often used under anhydrous or low-water conditions to minimize protodeborylation. It is particularly effective for coupling heteroaryl halides.[3][4]
-
Potassium Fluoride (KF): A milder base that is useful when your substrate contains base-sensitive functional groups. The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species.[8]
-
Q3: Which solvent system is optimal?
The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions.
-
Recommended Solvents:
-
Ethers: 1,4-Dioxane or 2-MeTHF are excellent, widely used solvents for Suzuki couplings. They have good solvating properties and relatively high boiling points.[4][5]
-
Aromatics: Toluene is another common choice, particularly for reactions run at higher temperatures.
-
Co-solvent: A small amount of water is typically added when using carbonate or phosphate bases to facilitate dissolving the base and assist in the transmetalation step. A typical ratio is 9:1 or 4:1 organic solvent to water.[4] Polar aprotic solvents like DMF can also be used but may influence reaction selectivity in some cases.[9][10]
-
Q4: Should I use a boronic acid or a boronic ester?
This choice depends on the stability of your boron reagent and potential side reactions.
-
Boronic Acids: Readily available and often work well. However, they are more prone to protodeborylation and can self-condense to form boroxines.[5]
-
Boronic Esters (e.g., Pinacol Esters, Bpin): These are generally more robust and less susceptible to protodeborylation.[5] They are an excellent choice if you are experiencing decomposition of your boronic acid. They can be purchased or easily synthesized via Miyaura borylation.[1][5]
Q5: Are there any benefits to using microwave irradiation?
Yes, particularly for high-throughput synthesis and methods development.
-
Advantages:
-
Speed: Microwave heating can dramatically reduce reaction times from many hours to just a few minutes.
-
Improved Yields: The rapid and efficient heating can sometimes lead to higher yields by minimizing the time for side reactions or thermal decomposition to occur. A study on 3-iodoindazoles demonstrated significantly higher yields and shorter reaction times under microwave heating compared to conventional heating.[7]
-
Part 3: Protocols & Data
General Protocol for Suzuki Coupling of a 3-Iodoindole
This protocol is a robust starting point that can be further optimized.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv).
-
Add the boronic acid (1.2 equiv) or boronic acid pinacol ester (1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.5 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-G3-Pd, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to make a 0.1 M solution with respect to the 3-iodoindole).
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | XPhos-Pd-G3, SPhos-Pd-G2 | Provides reliable generation of active L-Pd(0); robust and air-stable.[4] |
| Ligand | XPhos, SPhos | Bulky, electron-donating ligands that facilitate oxidative addition for electron-rich 3-iodoindoles.[4][6] |
| Base | K₂CO₃ (aq), K₃PO₄ | K₂CO₃ is a good general-purpose base. K₃PO₄ is excellent for minimizing protodeborylation.[4] |
| Boron Source | Boronic Acid Pinacol Ester (Bpin) | More stable and less prone to protodeborylation than free boronic acids.[5] |
| Solvent | 1,4-Dioxane, 2-MeTHF | Good solvating properties and appropriate boiling points. Use with a small amount of water for inorganic bases.[4] |
| Temperature | 80 - 110 °C (Conventional) or 120-150 °C (Microwave) | Higher temperatures are often needed to drive the reaction to completion. Microwaves can significantly shorten reaction times.[7] |
Part 4: Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Estevez, V., Villacampa, M., & Menendez, J. C. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. Retrieved January 19, 2026, from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling [Diagram]. Retrieved January 19, 2026, from [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Journal of Organic Chemistry, 71(1), 62-69. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 19, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
preventing side reactions with tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We provide in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights to help you minimize side reactions and maximize yields.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions with tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Q1: My primary side product is the de-iodinated starting material (tert-butyl 2-methyl-1H-indole-1-carboxylate). What's causing this protodeiodination and how can I fix it?
A1: Cause and Mechanism
Protodeiodination (or dehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, where the iodine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate, formed after oxidative addition of your indole to the Pd(0) catalyst, is intercepted by a proton source before it can proceed through the desired catalytic cycle.
Several factors can promote this undesired pathway:
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Proton Sources: The most common culprits are residual water in the solvent or base, or the use of protic solvents (e.g., alcohols) in combination with certain bases.
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Reaction Temperature: Higher temperatures can accelerate the rate of protodeiodination.
-
Base Selection: Some bases can either contain water (e.g., hydrated salts) or facilitate protonolysis.
Solutions & Preventative Measures
-
Rigorous Exclusion of Water:
-
Use anhydrous solvents. If using solvents from a bottle, ensure they are freshly opened or properly stored over molecular sieves.
-
Dry your base. For example, K₃PO₄ and Cs₂CO₃ can be dried in an oven before use.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Optimize Base and Solvent System:
-
Switch to a non-aqueous base/solvent system. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or DMF are often effective.
-
Avoid using strong alkoxide bases in alcohol solvents if possible, as this combination can readily provide a proton source.
-
-
Lower the Reaction Temperature:
-
Increase Reagent Concentration:
-
Operating at a higher concentration can sometimes favor the bimolecular cross-coupling pathway over the competing unimolecular or pseudo-unimolecular decomposition/protonolysis pathways.
-
Experimental Protocol: Minimizing Protodeiodination in a Suzuki Coupling
-
Preparation: Oven-dry all glassware overnight and cool under a stream of argon or nitrogen.
-
Reagent Handling: Use anhydrous toluene (or dioxane). Dry K₃PO₄ in an oven at >150 °C for at least 4 hours and cool in a desiccator.
-
Reaction Setup: To a Schlenk flask, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times. Add the anhydrous solvent via syringe. Degas the resulting mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Execution: Heat the reaction to 80 °C and monitor by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously.
Q2: I'm observing significant N-Boc deprotection. Why is this happening and what are the best conditions to preserve it?
A2: Cause and Mechanism
The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release isobutylene and carbon dioxide, leaving the free indole-NH.[3] While seemingly absent in many cross-coupling protocols, acidic species can be generated in situ.
-
Acidic Reagents/Additives: Some reagents or additives may be subtly acidic.
-
Hydrolysis of Lewis-Acidic Metals: Boronic acids themselves can be weak Lewis acids.
-
High Temperatures: Thermolysis can, in some cases, lead to Boc-deprotection, particularly with indole substrates.[5]
-
Silica Gel: Prolonged exposure to silica gel during column chromatography can cleave acid-sensitive groups like N-Boc.[6]
Solutions & Preventative Measures
-
Choice of Base: This is the most critical factor. Avoid bases that can create an acidic environment.
-
Recommended: Use milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Fluoride sources like CsF or KF can also be effective and are generally non-acidic.
-
Caution: Be wary of phosphate bases that are not fully anhydrous, as aqueous phosphoric acid can be generated.[7]
-
-
Control Reaction Temperature: Keep the temperature as low as possible to achieve a reasonable reaction rate. For highly sensitive substrates, room temperature couplings with a high-activity catalyst may be necessary.
-
Purification Strategy:
-
Minimize contact time with silica gel during chromatography.
-
Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N), followed by flushing with the pure eluent.
-
Alternatively, explore other purification methods like recrystallization or preparative HPLC with a neutral or basic mobile phase.
-
-
Catalyst Choice: While less common, some palladium sources or ligands could have acidic impurities. Using a well-defined, high-purity pre-catalyst can sometimes help.
Q3: My reaction is yielding a significant amount of homocoupled bi-indole byproduct. What leads to this and how can it be suppressed?
A3: Cause and Mechanism
The formation of a bi-indole (an Ullmann-type homocoupling product) arises from the coupling of two molecules of your tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This side reaction can be promoted by several factors:
-
High Catalyst Loading and Temperature: Aggressive conditions can favor homocoupling.
-
Specific Catalysts: While palladium is standard, catalysts like nickel or copper, if present as impurities or used as co-catalysts, can be particularly prone to promoting homocoupling.[8]
-
Inefficient Transmetalation: In Suzuki or Stille couplings, if the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the chance of it reacting with another molecule of the starting material or undergoing other undesired pathways.
Solutions & Preventative Measures
-
Optimize Catalyst Loading: Use the lowest catalyst loading that provides an efficient reaction rate (typically 1-5 mol%).
-
Choose the Right Ligand: A bulky, electron-rich phosphine ligand can often accelerate the rate-determining oxidative addition and subsequent steps in the catalytic cycle, disfavoring side reactions. Buchwald or Fu group biarylphosphine ligands are excellent choices for challenging couplings.
-
Ensure Efficient Transmetalation: In a Suzuki coupling, ensure your boronic acid is of high quality and that the base is effective at promoting the transmetalation step. A small amount of water can sometimes facilitate this step, but it must be balanced against the risk of protodeiodination.[9]
Q4: In my Suzuki coupling, I'm seeing homocoupling of my boronic acid reagent. How do I prevent this?
A4: Cause and Mechanism
The homocoupling of boronic acids to form a biaryl byproduct is a well-known side reaction in Suzuki couplings. The primary cause is the presence of molecular oxygen.[10] Oxygen can participate in a competing catalytic cycle that involves the oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[10][11]
Solutions & Preventative Measures
-
Rigorous Degassing: This is the most critical step to prevent boronic acid homocoupling.
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction mixture after adding the solvent.
-
Inert Gas Sparging: A simpler but effective method is to bubble a stream of argon or nitrogen through the reaction solvent for 20-30 minutes before and after adding the reagents.
-
-
Use High-Purity Reagents: Ensure your palladium catalyst and boronic acid are not contaminated with oxidizing impurities.
-
Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to the reaction to help maintain the palladium in its active Pd(0) state and suppress oxidative side reactions.[11]
Visualization: Troubleshooting Workflow
Below is a decision tree to help diagnose and solve common issues.
Caption: A decision tree for troubleshooting common side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store and handle tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate? A: This compound should be stored in a cool, dark place, preferably in a refrigerator under an inert atmosphere (argon or nitrogen). 3-Iodoindoles can be sensitive to light and prolonged storage at room temperature may lead to slow decomposition.[12]
Q2: What is the general reactivity order for cross-coupling reactions with this substrate? A: The reactivity of the C-I bond at the 3-position of the indole is high, making it an excellent substrate for a variety of cross-coupling reactions. The general ease of reaction often follows this trend: Sonogashira > Suzuki > Heck > Buchwald-Hartwig Amination. However, specific reaction conditions, especially the choice of ligand and base, are critical for success in all cases.[13][14]
Q3: Can I perform the reaction without protecting the indole nitrogen? A: While some couplings on unprotected indoles are possible, the N-H proton is acidic and can interfere with many catalytic cycles, leading to side reactions or catalyst deactivation. The N-Boc group serves two key purposes: 1) It removes the acidic proton, and 2) It modifies the electronics of the indole ring, which can improve reactivity and selectivity in certain coupling reactions. For many transformations, protection is essential for achieving high yields and clean reactions.[15]
Section 3: Optimized Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to minimize the common side reactions of protodeiodination and boronic acid homocoupling.
Caption: Optimized workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with SPhos/XPhos | Provides good activity and stability. |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich ligands accelerate reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ (anhydrous) | Mild, non-nucleophilic bases that minimize N-Boc cleavage. |
| Solvent | 1,4-Dioxane, Toluene, DME (anhydrous) | Aprotic solvents prevent protodeiodination. |
| Temperature | 80 - 100 °C | Balances reaction rate against thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing O₂-mediated homocoupling.[10] |
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). Semantic Scholar. Available from: [Link]
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025-10-23). National Institutes of Health. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available from: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. Available from: [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004-04-30). PubMed. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017-09-11). ACS Publications. Available from: [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. Available from: [Link]
-
Sonogashira troubleshooting help needed. (2020-08-07). Reddit. Available from: [Link]
-
How can I solve my problem with Suzuki coupling?. (2014-12-23). ResearchGate. Available from: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025-03-22). Reddit. Available from: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025-08-06). ResearchGate. Available from: [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. National Institutes of Health. Available from: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available from: [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021-09-02). Reddit. Available from: [Link]
-
Why is boc stable to hydrolysis under basic conditions?. (2024-11-13). Reddit. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Reddit. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025-08-06). ResearchGate. Available from: [Link]
-
Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters. Available from: [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. Available from: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). RSC Publishing. Available from: [Link]
-
aryl iodide cross‐coupling. ResearchGate. Available from: [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Available from: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018-08-16). MDPI. Available from: [Link]
-
Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed. Available from: [Link]
-
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. Available from: [Link]
-
Molecular iodine catalyzed coupling reactions of indole with 1,3-dicarbonyl compounds. (2025-08-09). ResearchGate. Available from: [Link]
-
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,3-Disubstituted Indole Products
Welcome to the technical support center for the purification of crude 2,3-disubstituted indole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and extensive laboratory experience.
I. Understanding the Challenges in Purifying 2,3-Disubstituted Indoles
The synthesis of 2,3-disubstituted indoles, while versatile, often yields complex crude mixtures.[1][2] The inherent reactivity of the indole nucleus and the nature of the synthetic routes can lead to a variety of impurities that complicate purification. Common challenges include the presence of unreacted starting materials, regioisomers, byproducts from side reactions, and degradation products.[3] The choice of purification technique is therefore critical and depends on the specific impurities present, the scale of the reaction, and the desired final purity of the product.[4]
II. Troubleshooting Common Purification Issues
This section addresses specific problems that researchers frequently encounter during the purification of 2,3-disubstituted indoles and provides actionable solutions.
Issue 1: My crude product is a complex mixture with multiple spots on the TLC, and my target compound is not the major product.
A1: This is a common scenario, especially with methods like the Fischer indole synthesis which can generate various byproducts.[3][5]
Initial Assessment:
-
Purity Assessment: The first step is to accurately assess the purity of your crude product. Thin-Layer Chromatography (TLC) is a quick and effective method to visualize the number of components in your sample.[4] Spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry are essential to confirm the structure of the desired product and identify impurities.[4]
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions: Poor conversion or excessive byproduct formation often points to suboptimal reaction conditions. Consider reinvestigating temperature, reaction time, and catalyst loading.
-
Initial Work-up and Extraction: A thorough aqueous work-up can significantly simplify the subsequent purification.
-
Acid Wash: To remove basic impurities, such as unreacted anilines or hydrazines, wash the organic layer with a dilute acid like 1M HCl.[3]
-
Base Wash: To remove acidic impurities, wash with a saturated sodium bicarbonate or sodium carbonate solution.[3]
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[6]
-
Issue 2: My product is streaking or degrading on the silica gel column.
A2: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or irreversible adsorption.[3][7]
Causality: The lone pair of electrons on the indole nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can be strong enough to catalyze decomposition, especially for electron-rich or sensitive indole derivatives.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Switch to a Different Stationary Phase:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For sensitive indoles, neutral or basic alumina can be an excellent alternative to silica gel.
-
Reversed-Phase Silica (C18): If your indole derivative has sufficient hydrophobic character, reversed-phase chromatography can be a powerful purification tool. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Issue 3: I am struggling to separate regioisomers of my 2,3-disubstituted indole.
A3: The separation of regioisomers is a frequent challenge, as they often have very similar polarities and, consequently, similar Rf values on TLC.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase for Flash Chromatography:
-
Solvent Screening: Systematically screen a range of solvent systems with varying polarities. Common systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate.[7][8]
-
TLC Optimization: The ideal solvent system for column chromatography should provide a good separation of the desired product from impurities on the TLC plate, with the product having an Rf value of approximately 0.2-0.4.[7]
-
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide the necessary resolution. Both normal-phase and reversed-phase HPLC can be employed.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for separating isomers and achieving high purity.[4][9]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,3-disubstituted indoles?
A1: The primary techniques are:
-
Flash Column Chromatography: This is the most widely used method for purifying indole derivatives on a laboratory scale.[7][10] It offers a good balance of speed and resolution.
-
Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity, often yielding crystalline material suitable for X-ray analysis.[4][9]
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from a crude product.[11] It exploits the differential solubility of the neutral compound and its protonated or deprotonated salt form in organic and aqueous phases.[11]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a quick and effective option.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
Solvent Selection Workflow:
Caption: Decision workflow for selecting a recrystallization solvent.
Common Recrystallization Solvents for Indoles: A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8]
| Solvent/Solvent System | Comments |
| Ethanol/Water | A versatile system for moderately polar indoles.[12] |
| Hexane/Ethyl Acetate | A good choice for less polar indoles.[8] |
| Toluene | Can be effective for aromatic compounds. |
| Methanol | Often used for more polar indole derivatives. |
Q3: My indole product seems to be oxidizing during purification. How can I prevent this?
A3: Indoles, particularly those with electron-donating substituents, can be susceptible to air oxidation.[4][13] The indole ring can be oxidized, or sensitive functional groups on the substituents can react.
Preventative Measures:
-
Work Under an Inert Atmosphere: When possible, perform purification steps under nitrogen or argon.
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Avoid Prolonged Exposure to Air and Light: Store purified indoles in a cool, dark place, preferably under an inert atmosphere.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be beneficial.
Q4: Can I use an acid-base extraction to purify my 2,3-disubstituted indole?
A4: While the indole nitrogen is weakly basic, it is generally not basic enough to be effectively protonated by dilute aqueous acids for a successful extraction into the aqueous phase. However, acid-base extraction is very effective for removing acidic or basic impurities from your crude indole product.[11]
Acid-Base Extraction Workflow:
Caption: Workflow for purifying an indole using acid-base extraction to remove impurities.
IV. Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This is the most common method for purifying 2,3-disubstituted indoles.[7]
Materials:
-
Flash chromatography system (manual or automated)
-
Silica gel
-
Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates
-
Crude 2,3-disubstituted indole product
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase.[7]
-
TLC Analysis for Method Development: Before running the column, optimize the mobile phase using TLC. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[7]
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar mobile phase. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[7]
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
BenchChem. (n.d.). Purification techniques for indole aldehydes. Retrieved from
-
Eli Lilly and Company. (1976). Dimeric indole alkaloid purification process (U.S. Patent No. 3,932,417). Google Patents. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from
-
Lee, J. H., Kim, J. H., & Lee, J. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(16), 5331. [Link]
-
Woollard, P. M., & Jones, T. K. (1998). Solid-Phase Synthesis of 2,3-Disubstituted Indoles: Discovery of a Novel, High-A nity, Selective h5-HT2A Antagonist. Bioorganic & Medicinal Chemistry Letters, 8(19), 2779-2784.
-
Krasavin, M., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545.
-
Idemitsu Kosan Co Ltd. (1983). Method of separating indole (U.K. Patent No. GB2108496A). Google Patents. Retrieved from
-
Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
-
Powell, R. D. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836-842.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Wang, P., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Zhang, L., & Wang, H. (2010). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]
-
Ikarashi, Y., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(9), 2831.
-
Zhang, X. J., et al. (2021). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 895–900.
-
Bio, M. M., & Martin, S. F. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17757-17771.
-
BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from
-
Showa Denko Kk. (1992). Process of preparing purified aqueous indole solution (U.S. Patent No. 5,085,991). Google Patents. Retrieved from
-
Kim, J. H., et al. (2023). A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. Synlett, 34(05), 493-497.
-
Fan, Y., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16426-16433.
-
Lee, J. H., Kim, J. H., & Lee, J. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]
-
Lee, J. H., Kim, J. H., & Lee, J. H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2020). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers, 7(18), 2721-2727.
-
Ekbbal, R., Singh, M., & Gaurav, D. (2023). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. IIP Series.
-
Zhang, X. J., et al. (2021). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. IUCrData, 6(9), x211019.
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 13. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for low reactivity in Heck reactions of iodoindoles
Welcome to the technical support center for troubleshooting the Heck reaction of iodoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive transformation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental design. This guide is structured in a question-and-answer format to directly address the common issues of low reactivity and yield.
Introduction: The Challenge of Iodoindoles in Heck Reactions
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] While aryl iodides are typically the most reactive partners for this palladium-catalyzed coupling, iodoindoles present a unique set of challenges. Their electron-rich nature and the presence of the nitrogen heteroatom can lead to catalyst inhibition, undesired side reactions, and overall low reactivity. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing little to no conversion of my iodoindole starting material. What are the most likely causes?
Low conversion is the most common issue and can stem from several factors related to the catalyst's activity and the inherent properties of the iodoindole substrate.
A1: The primary suspects for low conversion are catalyst deactivation and inefficient oxidative addition.
-
Catalyst Poisoning by the Indole Nitrogen: The lone pair of electrons on the indole nitrogen can coordinate strongly to the palladium(0) catalyst.[2] This coordination can stabilize the catalyst to the point of inactivity, preventing it from entering the catalytic cycle. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[3]
-
Solution: Consider N-protection of the indole. An electron-withdrawing protecting group (e.g., Boc, Ts) can decrease the Lewis basicity of the nitrogen, reducing its propensity to poison the catalyst. In some cases, even simple N-methylation can be effective.[4]
-
-
Inefficient Formation of the Active Pd(0) Species: Many Heck reactions start with a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[5] If this reduction is incomplete or fails, the catalytic cycle will not initiate.
-
Solution: If using a Pd(II) source, ensure your conditions promote its reduction. This is often facilitated by phosphine ligands, which can act as reducing agents.[5] Alternatively, starting directly with a Pd(0) source like Pd(PPh₃)₄ can be a good diagnostic test to see if precatalyst activation is the issue.
-
-
Slow Oxidative Addition: The first step of the Heck catalytic cycle is the oxidative addition of the iodoindole to the Pd(0) center. While the C-I bond is generally reactive, the electron-rich nature of the indole ring can slow this step down compared to electron-poor aryl iodides.
-
Solution: The choice of ligand is critical here. Electron-rich and sterically demanding phosphine ligands, such as tri(tert-butyl)phosphine (P(tBu)₃) or Buchwald-type ligands (e.g., SPhos, XPhos), can accelerate oxidative addition.[2] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.
-
Below is a workflow to diagnose the root cause of low conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate it?
A2: Reaction kinetics are heavily influenced by the ligand, solvent, and base.
-
Ligand Choice: As mentioned, electron-rich phosphine ligands are often beneficial. A common mistake is using generic ligands like triphenylphosphine (PPh₃) out of habit. While PPh₃ is versatile, it may not be optimal for challenging substrates like iodoindoles. Experimenting with a small library of ligands is a valuable exercise.
| Ligand Type | Example(s) | Rationale |
| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(tBu)₃ | Increasing steric bulk and electron-donating ability can improve performance. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for cross-coupling of electron-rich and sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can form very stable and active palladium complexes. |
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Common solvents for Heck reactions include DMF, DMAc, NMP, toluene, and dioxane.[6] For iodoindoles, polar aprotic solvents like DMF or DMAc are often a good starting point as they can help to stabilize charged intermediates.
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the HI that is formed.[1]
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are common and effective. Cs₂CO₃ is more soluble and can sometimes give better results.
-
Organic bases (e.g., triethylamine, diisopropylethylamine) are also widely used. However, they can sometimes lead to side reactions. For sensitive substrates, an inorganic base is often a safer first choice.
-
Q3: I'm seeing significant amounts of reduced indole (dehalogenation) instead of the desired Heck product. Why is this happening and how can I prevent it?
A3: Dehalogenation is a common side reaction that competes with the Heck coupling.
This occurs when the arylpalladium hydride intermediate (Ar-Pd-H), formed after β-hydride elimination, undergoes reductive elimination to give the dehalogenated arene and Pd(0) instead of being intercepted by the base to regenerate the catalyst.
Caption: Competing pathways leading to Heck product vs. reduced side product.
Strategies to Minimize Dehalogenation:
-
Choice of Base: A sufficiently strong and non-coordinating base is needed to efficiently trap the H-Pd-X species. If you are using a weak base like NaOAc, consider switching to a stronger one like K₂CO₃ or an organic amine base.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular Heck coupling over the unimolecular reductive elimination.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can sometimes suppress dehalogenation by acting as halide scavengers, which can favor a cationic pathway for the Heck reaction.[7]
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction of a N-Protected Iodoindole
This protocol provides a robust starting point for the optimization of the Heck reaction with an N-protected iodoindole.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected iodoindole (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) to the vial.
-
Through the septum, add the degassed solvent (e.g., DMF, 0.1-0.5 M) followed by the alkene (1.2-1.5 equiv.).
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand Screening for an Unreactive Iodoindole
When facing low reactivity, a parallel screen of different phosphine ligands can quickly identify a more effective catalyst system.
-
Prepare a stock solution of your iodoindole, alkene, base, and solvent.
-
In an array of reaction vials, add the palladium precatalyst (e.g., Pd(OAc)₂).
-
To each vial, add a different ligand from a pre-weighed library (e.g., PPh₃, P(o-tol)₃, P(tBu)₃, SPhos, XPhos). Ensure the Pd:ligand ratio is consistent (e.g., 1:2 for monodentate, 1:1 for bidentate).
-
Add the stock solution to each vial.
-
Seal, purge, and heat the reactions under identical conditions.
-
After a set time (e.g., 12 hours), analyze a small aliquot from each reaction by LC-MS or ¹H NMR to determine the conversion to the desired product.
Concluding Remarks
Troubleshooting low reactivity in the Heck reaction of iodoindoles requires a systematic and mechanistically informed approach. By considering the potential for catalyst poisoning, the critical role of the ligand and base, and common side reactions like dehalogenation, you can effectively optimize your reaction conditions. Remember that each substrate is unique, and a small amount of screening is often a worthwhile investment to achieve a high-yielding and robust process.
References
-
Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). The Intramolecular Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 107(11), 5318-5365. [Link]
-
Chen, G., Shaughnessy, K. H., & D'Souza, M. J. (2013). Heck diversification of indole-based substrates under aqueous conditions: from indoles to unprotected halo-tryptophans and halo-tryptophans in natural product derivatives. Chemistry (Weinheim an der Bergstrasse, Germany), 19(37), 12476–12484. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed C-H functionalization/C-C bond formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition reactions. Chemical Reviews, 106(11), 4644-4680. [Link]
Sources
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- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
minimizing dehalogenation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this versatile building block. My goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts. Dehalogenation is a frequently observed side reaction with this substrate, and this guide will focus on strategies to ensure its chemical integrity throughout your synthetic sequences.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific experimental failures related to the undesired loss of the C3-iodine substituent.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.)
Question: I am performing a cross-coupling reaction and my primary byproduct is tert-butyl 2-methyl-1H-indole-1-carboxylate. Why is this hydrodehalogenation occurring and how can I prevent it?
Answer: This is the most common issue encountered with this substrate. The formation of the dehalogenated byproduct in palladium-catalyzed reactions almost always points to the generation of a palladium-hydride species (LₙPd-H) within the catalytic cycle. This intermediate can compete with your desired cross-coupling pathway, leading to the reductive cleavage of the carbon-iodine bond.
The C-I bond is the most labile of the carbon-halogen bonds, making iodoarenes particularly susceptible to this side reaction.[1] The undesired pathway typically proceeds as follows: after the initial oxidative addition of your iodoindole to the Pd(0) catalyst, the resulting Ar-Pd(II)-I complex can intercept a hydride source before transmetalation occurs. This forms an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the dehalogenated indole and regenerate the Pd(0) catalyst.[2]
Here are the primary sources of hydride and the corresponding mitigation strategies:
1. Choice of Base:
-
The Problem: Strong alkoxide bases (like NaOtBu) and amine bases (like Et₃N or DIPEA) can be significant hydride donors.[2][3] In Buchwald-Hartwig aminations, β-hydride elimination from the amine coupling partner can also lead to hydrodehalogenation as a competing pathway.[4]
-
The Solution:
-
Switch to Inorganic Bases: Whenever possible, opt for weaker, non-coordinating inorganic bases. Carbonates (Cs₂CO₃, K₂CO₃, K₃PO₄) or fluorides (KF) are excellent choices as they are poor hydride donors.
-
Careful Stoichiometry: If a stronger base is required, use the minimum effective amount. Excess base can accelerate side reactions.
-
2. Choice of Solvent:
-
The Problem: Protic solvents or solvents with accessible hydrogens can act as hydride sources. Alcohols, particularly 2-propanol, are well-known hydride donors in transfer hydrogenation reactions.[3][5] Ethereal solvents like THF can also degrade to form hydride sources over time.
-
The Solution:
-
Use Anhydrous, Aprotic Solvents: High-purity, anhydrous solvents like toluene, dioxane, or DMF are generally preferred. Ensure they are properly degassed to remove oxygen, which can degrade catalysts and reagents.
-
Avoid Alcohols: Do not use alcohols as solvents or co-solvents unless the protocol is specifically designed for transfer hydrodehalogenation.
-
3. Catalyst and Ligand System:
-
The Problem: A slow rate of reductive elimination for the desired product allows more time for the competing dehalogenation pathway to occur.
-
The Solution:
-
Promote Fast Reductive Elimination: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or BrettPhos).[6] These ligands accelerate the rate-limiting reductive elimination step of the desired C-C or C-N bond formation, thereby outcompeting the dehalogenation pathway.
-
Consider Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase byproduct formation. Optimize the loading, starting from a standard 1-2 mol %.
-
4. Reaction Temperature and Time:
-
The Problem: Higher temperatures and longer reaction times increase the probability of side reactions, including catalyst degradation and dehalogenation.
-
The Solution:
-
Minimize Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Monitor Progress: Track the reaction by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
-
Scenario 2: Non-Catalytic Reactions and Storage
Question: I am observing dehalogenation of my starting material even before starting my reaction, or during a non-palladium catalyzed reaction. What could be the cause?
Answer: Dehalogenation outside of a catalytic cycle is often due to photochemical or radical-mediated processes.
1. Photochemical Instability:
-
The Problem: Aryl iodides are known to be sensitive to light, particularly UV radiation.[7] Photolysis can cause homolytic cleavage of the weak C-I bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the dehalogenated product.[8][9] Many 3-iodoindoles are noted to be light-sensitive and prone to decomposition.[10]
-
The Solution:
-
Protect from Light: Always store the compound in an amber vial or a vial wrapped in aluminum foil.[10] Conduct reactions in flasks protected from direct light.
-
Work-Up Conditions: Avoid prolonged exposure to light during aqueous work-up and column chromatography.
-
2. Base-Promoted Radical Reactions:
-
The Problem: Under certain conditions, strong bases can promote a single-electron transfer (SET) to the aryl iodide, initiating a radical chain reaction that leads to dehalogenation.[11][12] This is a transition-metal-free pathway.
-
The Solution:
-
Assess Base Strength: If you are using a strong base (e.g., t-BuOK) in the absence of a metal catalyst, consider if a milder base would be sufficient for your transformation.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from participating in radical pathways.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate? A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and refrigerated (2-8°C).[10][13] Exposure to air, light, and ambient temperatures can lead to gradual decomposition and dehalogenation.
Q2: Is the N-Boc protecting group stable under typical cross-coupling conditions? A2: Yes, the tert-butyloxycarbonyl (Boc) group is generally stable to the neutral or basic conditions used in most cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[14][] However, it is highly sensitive to acidic conditions. Avoid acidic workups or purification methods (e.g., chromatography with TFA additives) if you wish to retain the Boc group.[16]
Q3: Why is the C3-I bond so susceptible to cleavage compared to other aryl iodides? A3: The indole nucleus is an electron-rich aromatic system. This high electron density can facilitate oxidative addition to Pd(0) catalysts but also potentially destabilizes the C-I bond, making it more prone to both reductive and radical-mediated cleavage compared to more electron-deficient aromatic systems.
Q4: Can I use this compound in a Grignard or organolithium reaction? A4: Using this compound to form a Grignard or organolithium reagent via metal-halogen exchange is generally not recommended. The resulting C3-metallated indole would be highly basic and likely unstable, leading to complex side reactions. It is better suited for use as an electrophile in cross-coupling reactions.
Data & Protocols
Table 1: Troubleshooting Summary for Pd-Catalyzed Dehalogenation
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong organic bases (NaOtBu, Et₃N) | Inorganic bases (Cs₂CO₃, K₃PO₄, KF) | Minimizes hydride donation and base-promoted side reactions.[3] |
| Solvent | Alcohols (IPA), wet or old THF | Anhydrous, aprotic solvents (Toluene, Dioxane) | Prevents the solvent from acting as a hydride source.[5] |
| Ligand | Small, electron-poor ligands | Bulky, electron-rich phosphines (XPhos, etc.) | Accelerates desired C-C/C-N reductive elimination.[6] |
| Temperature | High temperature (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Reduces the rate of side reactions and catalyst decomposition. |
| Atmosphere | Presence of Air (O₂) | Inert (Argon or Nitrogen) | Prevents oxidative degradation of catalyst and reagents. |
| Light | Direct laboratory light | Flask wrapped in aluminum foil | Prevents photochemical C-I bond cleavage.[8][10] |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point designed to minimize dehalogenation.
-
Reagent Preparation:
-
To an oven-dried reaction vial, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and Cs₂CO₃ (2.0-3.0 equiv).
-
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and/or ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
-
Reaction Setup:
-
Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The final concentration should be around 0.1 M.
-
Wrap the reaction vial in aluminum foil to protect it from light.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-Up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, using a neutral eluent system (e.g., Hexanes/Ethyl Acetate).
-
Visual Guides
Diagram 1: Troubleshooting Dehalogenation
This workflow provides a logical path to diagnose the root cause of dehalogenation in your experiments.
Caption: A decision tree for troubleshooting undesired dehalogenation.
Diagram 2: Competing Catalytic Pathways
This diagram illustrates the critical branch point in a palladium catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation.
Caption: Competition between cross-coupling and hydrodehalogenation.
References
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications.
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC.
-
Dehalogenation. Wikipedia.
-
Catalytic Hydrodehalogenation Reactions. Thieme Chemistry.
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH.
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Semantic Scholar.
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate.
-
tert-Butyl 3-iodo-1H-indole-1-carboxylate. Sigma-Aldrich.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Buchwald–Hartwig amination. Wikipedia.
-
Sonogashira coupling. Wikipedia.
-
The Photolysis of Iodoaromatic Compounds. Sci-Hub.
-
Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube.
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
-
192189-07-4|tert-Butyl 3-iodo-1H-indole-1-carboxylate. BLDpharm.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. NIH.
-
BOC-amino acids... BOC Sciences.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. youtube.com [youtube.com]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 192189-07-4|tert-Butyl 3-iodo-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent and Base for Palladium-Catalyzed Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical roles of solvent and base selection. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most common issues encountered during palladium-catalyzed cross-coupling reactions, with a direct focus on how solvent and base selection can be the root cause and the solution.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction shows little to no conversion. After confirming the quality of my substrates and catalyst, what solvent- or base-related issues should I investigate?
A: When faced with a stalled reaction, the reaction environment created by the solvent and base is the primary area to troubleshoot. Several factors could be at play:
-
Poor Solubility of Reagents: One of the most fundamental roles of the solvent is to dissolve all reaction components.[1] If your base (especially inorganic salts like K₂CO₃ or K₃PO₄) or starting materials are not adequately soluble, the reaction will be slow or fail entirely. In heterogeneous mixtures, ensure vigorous stirring is maintained.[2] If solubility is a suspected issue, consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP.[3][4]
-
Incorrect Base Strength: The base is not just a stoichiometric reagent; it is a key activator in many catalytic cycles.[5][6]
-
Base Too Weak: In Suzuki-Miyaura couplings, a weak base may not efficiently generate the reactive boronate species required for transmetalation.[6][7] In Buchwald-Hartwig aminations, it may not deprotonate the amine effectively.[8][9]
-
Base Too Strong: While strong bases like NaOtBu can accelerate reactions, they can also promote the degradation of sensitive functional groups on your substrates or products.[10][11]
-
-
Inefficient Pre-catalyst Activation: Many reactions start with a Pd(II) pre-catalyst that must be reduced to the active Pd(0) species. The solvent and base can influence this crucial step.[12] In some cases, alcohols are used as solvents or co-solvents to facilitate this reduction.[13] If you suspect poor activation, using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst designed for efficient activation might be beneficial.
Issue 2: Significant Side Product Formation
Q: I am observing significant side products like hydrodehalogenation or homocoupling. How can my choice of solvent and base minimize these pathways?
A: The formation of side products is a clear sign that an undesired reaction pathway is competing with your desired catalytic cycle. Solvent and base are critical in modulating the relative rates of these pathways.
-
Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen, can be promoted by bases that are too strong or sterically hindered.[10] Lowering the reaction temperature or switching to a weaker base (e.g., from an alkoxide to a carbonate) can often mitigate this issue.[10]
-
Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid is cleaved to the corresponding arene before it can transmetalate.[6] It is often exacerbated by strong bases, high temperatures, and the presence of excess water.[6][14] To avoid this, you can try:
-
Using a milder base like K₃PO₄ or Cs₂CO₃.
-
Carefully controlling the amount of water in the reaction.
-
Using a two-phase system (e.g., Toluene/Water) where the base is in the aqueous layer, which can sometimes control its effective concentration.[3]
-
-
Homocoupling: The undesired coupling of two organometallic reagents (e.g., boronic acid homocoupling in Suzuki reactions) is often promoted by the presence of oxygen.[6][14] While rigorous degassing is the primary solution, the choice of solvent can influence oxygen solubility. Furthermore, some solvent/base combinations can stabilize palladium species that are more prone to promoting this side reaction.
Issue 3: Substrate or Product Decomposition
Q: My starting material or product appears to be degrading under the reaction conditions. What should I change?
A: This is a classic problem of functional group incompatibility, almost always linked to the base.
-
Base-Sensitive Functional Groups: Substrates containing esters, nitro groups, or ketones with acidic α-protons are incompatible with strong bases like NaOtBu or KOtBu.[10][11] Attempting the reaction with these bases will lead to hydrolysis, elimination, or other degradation pathways.
-
Solution: For sensitive substrates, you must use a milder inorganic base. The most common choices are K₃PO₄, K₂CO₃, or Cs₂CO₃, which offer excellent functional group tolerance, though they may require higher temperatures or longer reaction times to achieve full conversion.[6][9][11]
Section 2: Foundational Principles (Concept-Oriented FAQs)
Understanding why a solvent or base works is key to rational optimization. This section explains their fundamental roles.
Q: What are the primary roles of the base in a palladium-catalyzed cross-coupling reaction?
A: The base is a multifaceted participant and is crucial for several steps in the catalytic cycle.[5] Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species by forming a more nucleophilic "ate" complex (a boronate), which is essential for the rate-determining transmetalation step.[6][7][15][16]
-
Neutralization of Acid Byproducts: In reactions like the Heck and Sonogashira couplings, an acid (HX) is generated.[8][17] The base neutralizes this acid, which is necessary to regenerate the active Pd(0) catalyst and prevent side reactions.[5][8]
-
Facilitating Nucleophile Coordination: In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center and displace the halide from the oxidative addition complex.[9]
Q: How does the solvent influence the reaction, and why is dielectric constant not the only important factor?
A: The solvent is not an inert medium; it actively influences reaction rates, equilibria, and even selectivity.[1][18] Its key roles are:
-
Solubilization: As mentioned, dissolving all components is the first requirement.[1]
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged or polar transition states. For example, the oxidative addition of aryl triflates often proceeds faster in polar solvents because it involves a highly polar transition state.[1]
-
Modulating Catalyst Activity and Selectivity: The solvent can directly coordinate to the palladium center. This can change the ligation state of the catalyst, which in turn can dramatically alter its reactivity and selectivity.[19] For instance, in some systems, nonpolar solvents favor a monoligated Pd(PtBu₃) catalyst that selectively reacts at a C-Cl bond, while coordinating polar solvents like MeCN or DMF can form a bisligated Pd(PtBu₃)(solv) species that favors reaction at a C-OTf bond.[19][20]
Crucially, studies have shown that selectivity does not always trend with the solvent's dielectric constant (a measure of polarity).[20] Highly polar solvents like water or methanol can sometimes provide the same selectivity as nonpolar solvents like THF or toluene.[20] This highlights that specific solvent coordination effects can be more important than bulk polarity.[19]
Section 3: Practical Optimization & Screening Protocols
A systematic approach is the fastest way to find optimal conditions.
Protocol 1: General Reaction Setup (Using Schlenk Technique)
This protocol ensures an inert atmosphere, which is critical for reproducibility.[2][12]
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the cooled flask, add the aryl halide, coupling partner, base, and palladium catalyst/ligand under a positive pressure of inert gas.
-
Degassing: Seal the flask with a septum, and perform 3-5 cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Adding Solvent: Use a dry, degassed solvent. Anhydrous solvents from commercial suppliers (e.g., in Sure/Seal™ bottles) are often reliable. Add the solvent via syringe. If using a solvent that has been stored, it should be freshly degassed by sparging with argon for 30-60 minutes or via a freeze-pump-thaw technique.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
Protocol 2: Systematic Screening Workflow
When developing a new transformation, screening is vital. A logical workflow can save significant time and resources.
Section 4: Data Reference Tables
Use these tables as a starting point for selecting your initial screening conditions.
Table 1: Properties of Common Solvents in Cross-Coupling
| Solvent | Dielectric Constant (ε) at 20-25°C[20][21] | Typical Use & Comments |
| Toluene | 2.38 | Nonpolar. Good for two-phase systems with water. High boiling point. |
| 1,4-Dioxane | 2.25 | Ethereal. Very common, but can form peroxides. Good general-purpose solvent.[14] |
| Tetrahydrofuran (THF) | 7.58 | Ethereal. Lower boiling point than dioxane. Good general-purpose solvent. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic. Coordinating solvent, can influence selectivity.[19][20] Can sometimes inhibit catalysis.[3] |
| N,N-Dimethylformamide (DMF) | 36.71 | Polar aprotic. Excellent solvating power. High boiling point. Can decompose at high temps.[3] |
| N,N-Dimethylacetamide (DMAc) | 37.78 | Polar aprotic. Similar to DMF but with higher thermal stability. |
| Water | 80.1 | Highly polar protic. Used as a co-solvent, especially in Suzuki reactions with inorganic bases. |
Table 2: Properties of Common Bases in Cross-Coupling
| Base | Conjugate Acid | pKₐ of Conjugate Acid (in H₂O)[22][23] | Typical Use & Comments |
| Sodium tert-butoxide (NaOtBu) | tert-Butanol | ~17 | Very strong, non-nucleophilic. High reactivity. Not for base-sensitive groups.[9][10] |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~17 | Very strong, similar to NaOtBu. |
| Cesium Carbonate (Cs₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | Mild, excellent for sensitive substrates. Often gives high rates. More soluble than other carbonates but expensive.[9][11] |
| Potassium Phosphate (K₃PO₄) | Biphosphate (HPO₄²⁻) | 12.3 | Mild, excellent functional group tolerance. A common "go-to" base for Suzuki reactions.[6][11] |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | Mild, inexpensive, and widely used. Can require higher catalyst loadings or longer times.[11] |
| Triethylamine (Et₃N) | Triethylammonium | 10.7 | Organic amine base. Common in Sonogashira and Heck reactions. Acts as both base and solvent.[24] |
| DBU | DBU-H⁺ | ~12 (in MeCN) | Strong, non-nucleophilic organic base. Soluble in organic solvents, avoiding heterogeneity issues.[25][26] |
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.
- Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. (n.d.). Sigma-Aldrich.
- Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine. (n.d.). BenchChem.
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.).
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021, December 22). Royal Society of Chemistry.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (n.d.). SciELO.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize.
- A comparative study of inorganic bases for palladium-c
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22).
- Role of palladium catalyst in cross-coupling reactions. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Dielectric Constant. (n.d.).
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
- Problems with Suzuki coupling. (n.d.). Reddit.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15).
- Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. (n.d.). Organic Process Research & Development.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Scale-Up Guide: Buchwald-Hartwig Amin
- Optimization of conditions for the Heck reaction. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). Royal Society of Chemistry.
- Optimization of Heck reaction conditions. a. (n.d.).
- pka bases.cdx. (n.d.).
- Optimizing base selection for Suzuki reactions with sensitive substr
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- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a. (n.d.).
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.).
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Bordwell pKa Table. (n.d.).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu.
- Table of Acids with Ka and pKa Values. (n.d.).
- Approximate pKa chart of the functional groups: values to know. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
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Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indole Carboxylates
Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up synthesis of substituted indole carboxylates. Our focus is on providing practical, evidence-based solutions grounded in mechanistic understanding to ensure the successful transition of your synthesis from benchtop to pilot scale.
Section 1: General Troubleshooting & FAQs
This section addresses broad, overarching issues commonly faced during the scale-up of indole carboxylate syntheses, regardless of the specific synthetic route.
Q1: My indole synthesis reaction is suffering from significantly lower yields upon scale-up. What are the primary factors to investigate?
Low yields upon scaling up are a frequent and multifaceted problem. The root causes often deviate from what is observed at the bench scale due to changes in mass and heat transfer, as well as prolonged reaction times. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Reaction Conditions: Conditions that are optimal on a small scale may not be directly translatable.[1] Pay close attention to:
-
Temperature Control: Hotspots can develop in large reactors, leading to thermal decomposition of starting materials, intermediates, or the final product. Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients of reagents, causing an increase in side reactions. The choice of impeller and stirring speed is critical at scale.
-
Addition Rates: Slow, controlled addition of reagents can be crucial to manage exotherms and minimize the formation of byproducts.
-
-
Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale.[1] What might be an insignificant impurity in a 1 g reaction can become a major issue in a 1 kg batch, potentially poisoning a catalyst or leading to difficult-to-remove byproducts.[1] Always re-verify the purity of your starting materials before a large-scale run.
-
Solvent Effects: The choice of solvent is critical for solubility, reaction kinetics, and temperature management.[2]
-
Solubility: Ensure all reactants and intermediates are sufficiently soluble at the reaction concentration to avoid a heterogeneous mixture that can lead to inconsistent results.
-
Boiling Point: A solvent with a suitable boiling point can help control the reaction temperature.
-
Azeotropic Removal of Water: In reactions that produce water, such as Fischer indole synthesis, using a solvent that can form an azeotrope with water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.
-
-
Atmosphere Control: Many indole syntheses, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.
Troubleshooting Workflow for Low Yields
Below is a systematic workflow to diagnose and address low yields in your scale-up synthesis.
Caption: A workflow for troubleshooting low yields.
Q2: I'm observing a complex mixture of impurities in my crude product. How can I identify and mitigate their formation?
Impurity profiling is crucial for a successful and reproducible synthesis.[3] The nature and quantity of impurities can change significantly with scale.
-
Identification:
-
LC-MS and GC-MS: These are your primary tools for identifying the molecular weights of impurities.
-
NMR Spectroscopy: Can help in elucidating the structures of major impurities if they can be isolated.
-
Forced Degradation Studies: Subjecting your final product to acidic, basic, oxidative, and thermal stress can help you proactively identify potential degradants that might form during the reaction or work-up.
-
-
Common Sources and Mitigation Strategies:
-
Over-reaction or Side Reactions: As mentioned, poor temperature and concentration control can lead to byproducts.[1]
-
Starting Material Impurities: Impurities in your starting materials can be carried through the synthesis or react to form new impurities.[4]
-
Reagent-Related Impurities: For example, in Fischer indole synthesis, self-condensation of the aldehyde or ketone starting material can occur under acidic conditions.[1]
-
Work-up Related Impurities: The quenching and extraction process can sometimes introduce or create new impurities. For instance, using a basic quench on a product that is base-sensitive can lead to degradation.
-
| Common Impurity Type | Potential Cause | Mitigation Strategy |
| Dimeric Byproducts | High concentration of reactive intermediates. | Slower addition of reagents, lower reaction temperature. |
| Over-alkylated/acylated Products | Excess alkylating/acylating agent, prolonged reaction time. | Stoichiometric control of reagents, careful monitoring of reaction progress. |
| Solvent Adducts | Reactive intermediates reacting with the solvent. | Choose a more inert solvent. |
| Hydrolysis of Ester | Presence of water and acid/base during reaction or work-up. | Use anhydrous conditions, careful pH control during work-up. |
Section 2: Method-Specific Troubleshooting
Fischer Indole Synthesis
The Fischer indole synthesis is a workhorse for indole production, but it's not without its challenges, especially at scale.[5]
Q3: My Fischer indole synthesis is failing or giving very low yields with an electron-rich arylhydrazine. What is the likely cause?
This is a classic issue rooted in the mechanism of the Fischer indole synthesis. Electron-donating groups on the arylhydrazine can weaken the N-N bond.[1][6] This makes a competing reaction, the cleavage of the N-N bond, more favorable than the desired[7][7]-sigmatropic rearrangement.[8] This leads to the formation of aniline derivatives and other byproducts instead of the indole.[6][8]
Solutions:
-
Choice of Acid Catalyst: The strength and type of acid are critical.[5][9] For sensitive substrates, a milder Lewis acid (e.g., ZnCl₂) might be preferable to a strong Brønsted acid (e.g., H₂SO₄ or PPA).[6] Empirical optimization is often necessary.[1]
-
Temperature Control: Carefully controlling the temperature can help to favor the desired cyclization pathway.[5]
Mechanism of N-N Bond Cleavage in Fischer Indole Synthesis
Caption: Competing pathways in the Fischer indole synthesis.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is valuable for producing 5-hydroxyindole derivatives, but it can be prone to low yields and polymerization.[7][10]
Q4: I'm struggling with low yields and significant polymerization in my Nenitzescu synthesis. How can I optimize this reaction for scale-up?
Low yields and polymerization are common pitfalls in the Nenitzescu synthesis.[7] Here are key parameters to optimize:
-
Solvent Choice: The reaction generally performs best in highly polar solvents.[7][11] If you are using a less polar solvent, switching to a more polar one could improve your yield.
-
Stoichiometry: The molar ratio of the benzoquinone to the β-aminocrotonic ester is crucial. While older procedures might have used a large excess of the benzoquinone, more recent studies have shown that a 20-60% excess is often more effective for large-scale reactions.[7]
-
Temperature: The reaction should ideally be run at or near room temperature to minimize polymerization and other side reactions.[7]
-
Catalyst: While the traditional Nenitzescu synthesis is often run without a catalyst, Lewis acids like ZnCl₂ have been shown to catalyze the reaction and may improve yields in some cases.[7]
Modern Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)
Modern methods like the Buchwald-Hartwig amination offer a powerful way to construct the indole core, but they come with their own set of challenges, particularly concerning catalyst activity and purity.[12][13]
Q5: My Buchwald-Hartwig amination for indole synthesis is sluggish or fails to go to completion. What are the likely culprits?
The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the palladium catalyst, ligand, base, and substrates.[12]
-
Catalyst and Ligand Choice:
-
Catalyst Precursor: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more efficient and reliable than older sources like Pd(OAc)₂ because they more cleanly generate the active Pd(0) species.[12]
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent.[12] Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[12] Consulting a ligand selection guide for your specific substrate combination is highly recommended.
-
-
Base Selection:
-
Strength and Solubility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[12] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[12]
-
Physical Properties: The particle size of the base can impact the reaction. Grinding the base before use can sometimes improve performance.[12]
-
-
Solvent and Atmosphere:
-
Anhydrous and Degassed: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure you are using anhydrous, degassed solvents and maintaining an inert atmosphere.[12]
-
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reactor Setup: To an oven-dried reactor under an inert atmosphere (e.g., in a glovebox), add the aryl halide, palladium precatalyst, ligand (if not using a pre-formed complex), and base.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.[12]
-
Amine Addition: Add the amine. If it is a solid, it can be added with the other solid reagents in step 1.[12]
-
Reaction: Heat the reaction mixture to the desired temperature with efficient stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent.[12]
Section 3: Purification and Side Reaction Management
Q6: I'm having difficulty purifying my substituted indole carboxylate at scale due to its poor solubility and the presence of closely-eluting impurities. What strategies can I employ?
Purification is often a major bottleneck in scale-up.
-
Crystallization: This is the most desirable method for purification at scale.
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions that provide good recovery and high purity.
-
Seeding: Using seed crystals can help to control the crystal form and size, leading to a more consistent and purer product.
-
-
Chromatography: While less ideal for very large scales, column chromatography is sometimes necessary.
-
Solvent System Optimization: Thoroughly optimize the solvent system on TLC before attempting a large-scale column.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider other stationary phases like alumina or reverse-phase silica.
-
-
Chemical Derivatization: In some cases, it may be beneficial to temporarily protect a functional group to alter the compound's properties and facilitate purification. The protecting group can then be removed in a subsequent step.
Q7: I'm observing significant decarboxylation of my indole carboxylate product, especially at the indole-2 and -3 positions. How can I prevent this?
Decarboxylation of indole-2- and -3-carboxylic acids can be a significant side reaction, particularly under harsh acidic or thermal conditions.[1][14]
-
Avoid High Temperatures: If possible, conduct the synthesis and work-up at lower temperatures.
-
pH Control: Avoid strongly acidic or basic conditions during work-up and purification if your product is sensitive. Neutralization to a specific pH might be necessary.
-
Metal-Free Conditions: In some cases, decarboxylation can be promoted by metal catalysts.[15] If you are using a metal-catalyzed step, ensure the metal is thoroughly removed during work-up.
-
Ester Protection: The carboxylate is much more stable as an ester. It is often best to carry the ester through the synthesis and perform the hydrolysis as the final step under carefully controlled, mild conditions.
Decision Tree for Indole Synthesis Method Selection
Caption: A decision guide for selecting an indole synthesis route.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Troubleshooting common issues in Fischer indole synthesis
-
Nenitzescu indole synthesis - Wikipedia. [Link]
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- Optimization of Buchwald-Hartwig amin
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [Link]
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Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles - Ursinus Digital Commons. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]
- Improving yield in Fischer indole synthesis of precursors - Benchchem.
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Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
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Recent advances in the synthesis of indoles and their applications - RSC Publishing. [Link]
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A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. [Link]
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A Review of the Indole Synthesis Reaction System - Oreate AI Blog. [Link]
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Atroposelective Nenitzescu Indole Synthesis - PubMed. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. [Link]
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The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. [Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019) - ResearchGate. [Link]
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Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
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Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
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Synthesis of indoles - Organic Chemistry Portal. [Link]
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Problems with Fischer indole synthesis : r/Chempros - Reddit. [Link]
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Identification and synthesis of impurities formed during sertindole preparation - PMC. [Link]
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an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis - Canadian Science Publishing. [Link]
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The Nenitzescu indole synthesis. | Download Scientific Diagram - ResearchGate. [Link]
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Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis - ACS Publications. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC. [Link]
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Sustainable multicomponent indole synthesis with broad scope - RSC Publishing. [Link]
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Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... - ResearchGate. [Link]
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Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions - Organic Chemistry Portal. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. [Link]
-
(PDF) Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation - ResearchGate. [Link]
-
Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid - PLOS. [Link]
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Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - PubMed. [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. [Link]
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Technical Support Center: Palladium Catalyst Residue Removal from Indole Products
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of indole products from palladium-catalyzed reactions. The unique electronic properties of the indole scaffold can present specific challenges in metal removal, which this guide aims to address with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why can removing palladium from my indole product be particularly difficult?
Residual palladium removal from indole products can be challenging due to the inherent chemical nature of the indole moiety itself. The nitrogen atom in the indole ring can act as a ligand, binding or chelating to the palladium species present in the reaction mixture.[1] This strong interaction can make the palladium less available for removal by standard methods and can lead to persistent contamination even after initial purification attempts. The efficiency of removal is often system-dependent and can be affected by the product, solvent, temperature, and additives.[2][3]
Q2: What are the primary methods for removing residual palladium from indole reactions?
There are several established methods for palladium removal, each with its own advantages and disadvantages. The choice of method is critical and depends on factors like the palladium species (e.g., Pd(0) vs. Pd(II)), the nature of the indole product, and the required level of purity.[1]
The most common methods include:
-
Adsorption by Scavengers: Using solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, amines, and trimercaptotriazine (TMT).[1][4][5] The scavenger binds the metal, and is then easily removed by filtration.
-
Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs palladium species due to its high surface area.[1][6] However, it can sometimes co-adsorb the desired product, leading to yield loss.[1][7]
-
Chromatography: Column chromatography can remove insoluble palladium, but may not be fully effective against all soluble palladium species.[8][9]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into an aqueous phase, sometimes with the aid of a chelating agent.[1][10]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, most notably the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities. Under the ICH Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[9] For a drug with a maximum daily dose of 10 grams, this typically translates to a concentration limit of 10 ppm in the final API.[1][9] For parenteral (injectable) drugs, the limit is even stricter at 1 ppm.[9]
Q4: How do I select the best palladium removal method for my specific indole synthesis?
The optimal method depends on your specific experimental conditions. A systematic approach is recommended. The workflow below provides a general decision-making framework. It is often beneficial to screen several scavengers and conditions at a small scale before proceeding with a full-scale reaction.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your indole products.
Issue 1: Incomplete Removal of Palladium After Using a Scavenger
-
Symptom: Your final indole product shows residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS) even after treatment with a scavenger resin.[1]
-
Causality & Solution:
-
Possible Cause 1: Inefficient Scavenger Performance. The chosen scavenger may not be optimal for the specific palladium species, solvent, or your indole product.
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine (DMT)).[1][5] Thiol-based scavengers are often a good starting point for various palladium species.[5] Also, optimize the conditions: increase the equivalents of the scavenger, extend the reaction time (e.g., 2-24 hours), or slightly elevate the temperature (e.g., 40-50 °C).[1][11]
-
-
Possible Cause 2: Strong Chelation of Palladium to the Indole Moiety. As mentioned, the indole nitrogen can bind tightly to palladium, making it inaccessible to the scavenger.[1]
-
Solution: Consider a pre-treatment step. Sometimes, adding a competing ligand or slightly altering the pH can disrupt the Pd-indole complex. Alternatively, using a scavenger with a stronger chelation ability, such as those with multiple thiol groups like DMT, can be more effective.[5]
-
-
Possible Cause 3: Palladium Oxidation State. The scavenger's efficiency can vary depending on whether the palladium is in the Pd(0) or Pd(II) state.
-
Solution: If you suspect Pd(0) nanoparticles are present, a mild oxidation step might convert them to a more easily scavenged Pd(II) species. Conversely, some scavengers are more effective for Pd(0). Reviewing the technical data for your chosen scavenger is crucial.
-
-
Issue 2: Significant Product Loss During Purification
-
Symptom: You observe a low yield of your final indole product after the palladium removal step.
-
Causality & Solution:
-
Possible Cause: Non-specific Adsorption onto the Scavenger or Activated Carbon. This is a common issue, particularly with activated carbon, which has a high surface area that can adsorb your product along with the palladium.[1][7]
-
Solution: Reduce the amount of adsorbent to the minimum required for effective palladium removal. Perform a small-scale experiment to determine the optimal loading. Additionally, ensure you thoroughly wash the scavenger or carbon cake with fresh solvent after filtration to recover as much adsorbed product as possible.[1] Consider using a more selective, functionalized silica scavenger which may have lower non-specific binding compared to carbon.[12]
-
-
Issue 3: Palladium Residues Persist Even After Column Chromatography
-
Symptom: You have purified your indole product by flash chromatography, but ICP-MS analysis still shows significant palladium contamination.
-
Causality & Solution:
-
Possible Cause: Soluble Palladium Species. While chromatography is effective at removing heterogeneous palladium (like Pd/C) and some palladium complexes, highly soluble species may co-elute with your product.[9][13]
-
Solution: Chromatography should be seen as a bulk purification step, which may need to be followed by a dedicated scavenging step for trace metal removal.[8][13] After chromatography, dissolve the product and treat it with a high-affinity scavenger (like SiliaMetS Thiol or MP-TMT) or activated carbon to remove the final traces of palladium.[5][13]
-
-
Comparative Data of Palladium Scavengers
The selection of a scavenger is a critical step. The following table provides a qualitative comparison of common scavenger types to guide your choice.[4]
| Scavenger Type | Functional Group Examples | Advantages | Disadvantages | Best For |
| Silica-Based | Thiol (-SH), Thiourea, DMT | High efficiency, good solvent compatibility, low swelling, good for flow applications.[2][12] | Higher cost than carbon. | Achieving very low (<5 ppm) Pd levels in APIs.[12] |
| Polymer-Supported | Thiol, TMT on Polystyrene | High loading capacity, mechanically robust.[5] | Can swell in certain organic solvents, potentially slower kinetics. | Large-scale batch processing where robustness is key. |
| Activated Carbon | N/A (Adsorbent) | Low cost, effective for a range of Pd species, can also remove color.[6][14] | Non-selective, can lead to high product loss, fine powder can be difficult to handle.[1][7] | Early-stage purification, cost-sensitive processes, or when color removal is also needed. |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
This protocol provides a general procedure for using a scavenger like SiliaMetS® Thiol or ISOLUTE® Si-Thiol.
-
Quantify Initial Palladium: If possible, determine the concentration of residual palladium in the crude indole product solution using a technique like ICP-MS.[15][16] If this is not feasible, estimate the amount based on the initial catalyst loading.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenging: Add the scavenger (typically 3-5 equivalents relative to the residual palladium) to the solution.[11]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the reaction.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger.[17]
-
Washing: Thoroughly wash the scavenger on the filter with fresh solvent to recover any adsorbed product.[17]
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and calculate the product recovery.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is a cost-effective alternative, but care must be taken to minimize product loss.
-
Dissolution: Dissolve the crude indole product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 5-10 wt% relative to the crude product.
-
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. A dark filtrate indicates incomplete removal.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.[1]
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.
Quantitative Analysis of Residual Palladium
Verifying the success of your purification is a critical final step.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold-standard technique for quantifying trace metal impurities in pharmaceutical samples.[3][15][16] It offers high sensitivity and accuracy, capable of detecting palladium at parts-per-billion (ppb) levels.[18]
-
Rapid Screening Methods: While ICP-MS is definitive, it can be slow and expensive for routine process optimization.[19] Alternative catalysis-based fluorometric or colorimetric assays have been developed for faster, high-throughput screening of palladium levels during the optimization of scavenging protocols.[15][20] These methods can provide a quick indication of whether a purification strategy is effective before submitting the final sample for certified ICP-MS analysis.[16]
References
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available at: [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. Available at: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. Available at: [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]
-
Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. Available at: [Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]
-
Your trick to remove residual palladium. Reddit. Available at: [Link]
-
Metal Scavenger User Guide. Biotage. Available at: [Link]
-
Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. Princeton Powder. Available at: [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Available at: [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available at: [Link]
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scientific Research Publishing. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? ResearchGate. Available at: [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. National Institutes of Health. Available at: [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available at: [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. National Institutes of Health. Available at: [Link]
-
Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Solvent extraction and separation of palladium from platinum group metals: Synthesis and characterization of 2-mercaptopyridine N-oxide-palladium (II) complex. ResearchGate. Available at: [Link]
-
Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. ResearchGate. Available at: [Link]
-
Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. ResearchGate. Available at: [Link]
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Technical Support Center: Workup & Troubleshooting for Reactions with tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Welcome to the technical support guide for researchers utilizing tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This document provides in-depth, field-proven answers and troubleshooting protocols for the critical workup and purification stages of reactions involving this versatile building block. As a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmacologically active molecules, its successful application hinges on robust and reliable downstream processing.[1] This guide is structured to address the most common challenges you may encounter, from protecting group stability to byproduct removal.
Core Principles of Workup Design
The molecular architecture of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate dictates the primary challenges during workup: the acid-labile N-Boc protecting group and the byproducts associated with palladium-catalyzed cross-coupling reactions. A successful workup strategy must navigate these challenges to ensure high purity and yield.
The general workflow is a multi-stage process designed to systematically remove impurities.
Caption: General experimental workflow from reaction completion to pure product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific, common issues encountered during the workup of reactions involving tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Q1: My N-Boc protecting group is being cleaved during the workup. How can I prevent this?
A1: This is the most common issue due to the acid-lability of the tert-butoxycarbonyl (Boc) group. [2][] Cleavage is often triggered by acidic conditions, which can arise intentionally or unintentionally.
Causality: The Boc group is readily removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[4] However, even milder acidic conditions, including prolonged exposure to silica gel during chromatography or acidic washes (e.g., NH4Cl), can cause partial or complete deprotection.[5]
Solutions:
-
Avoid Acidic Washes: Do not use washes like saturated aqueous NH4Cl or dilute HCl. If an aqueous wash is needed to remove basic impurities, use water or brine.
-
Use Bicarbonate or Carbonate Washes: For removing acidic byproducts (like unreacted boronic acid in Suzuki couplings), a wash with saturated aqueous sodium bicarbonate (NaHCO3) or dilute potassium carbonate (K2CO3) is ideal. These basic conditions are fully compatible with the Boc group.[][6]
-
Neutralize Before Concentration: If the reaction itself was run under acidic conditions, it is critical to neutralize the mixture with a suitable base (e.g., NaHCO3 solution) before concentrating the solvent. Concentrating an acidic solution can accelerate deprotection.[5]
-
Chromatography Considerations:
-
Neutralize the Crude Material: Before loading onto a silica gel column, ensure the crude product is free of residual acid. Co-evaporating the crude material with a neutral solvent like toluene can sometimes help remove volatile acids.
-
Use a Neutralized Slurry/Eluent: If sensitivity is high, pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).
-
Minimize Contact Time: Run the column efficiently without unnecessary delays.
-
Q2: How do I effectively remove tin byproducts after a Stille coupling?
A2: Organotin byproducts (e.g., Bu3SnI) are toxic and often difficult to separate from the desired product due to their nonpolar nature. [7] Standard chromatography is frequently insufficient. The most reliable method involves precipitation of the tin as an insoluble fluoride salt.[8][9]
Protocol: Potassium Fluoride (KF) Wash
-
Upon reaction completion, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of potassium fluoride (KF).
-
Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a white precipitate (Bu3SnF) at the interface or within the organic layer.
-
Allow the layers to separate. If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®. Wash the Celite pad with the organic solvent used for extraction.
-
Separate the aqueous layer and wash the organic layer two more times with the KF solution, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[9][10]
This procedure effectively removes the majority of tin residues, simplifying the final purification by chromatography.
Q3: My organic layer has a persistent purple or brown color after extraction. What causes this and how do I fix it?
A3: This coloration is almost always due to the presence of elemental iodine (I2). This can result from slight decomposition of the starting material or side reactions, particularly if any oxidizing agents are present.
Solution: Sodium Thiosulfate Wash
A wash with a reducing agent will convert the colored iodine (I2) into colorless iodide ions (I-).
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer to a separatory funnel and wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).
-
Shake the mixture. The color in the organic layer should dissipate instantly or within a few seconds.[10]
-
If the color persists, the wash can be repeated.
-
Separate the layers and proceed with standard washes (e.g., water, brine) before drying and concentrating.
Q4: I am struggling with a persistent emulsion during the aqueous workup. What are the best strategies to break it?
A4: Emulsions are common when using polar aprotic solvents like DMF, DMSO, or THF, as they have some miscibility with both aqueous and organic phases. [10][11]
Troubleshooting Strategies:
| Strategy | Description | When to Use |
| Add Brine | Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and forcing layer separation. | This is the first and most common method to try. |
| Filter through Celite® | Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help break up the microscopic droplets forming the emulsion. | Effective for emulsions containing fine solid particulates. |
| Allow to Stand | If time permits, let the separatory funnel sit undisturbed for an extended period (30 minutes to several hours). Gravity can sometimes be sufficient to resolve the layers. | When the emulsion is not severe and the product is stable. |
| Centrifugation | Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will compel the layers to separate. | Highly effective but requires appropriate equipment for the scale. |
| Solvent Modification | Add more of the non-polar organic extraction solvent to further dilute the mixture. | Useful when the initial extraction volume was insufficient. |
Detailed Protocols
Protocol 1: Standard Workup for a Suzuki-Miyaura Coupling
This protocol is designed to remove the palladium catalyst, ligands, and boronic acid byproducts while preserving the N-Boc group.
-
Quench: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or dioxane, it is often best to remove the solvent via rotary evaporation first.[11] If not, dilute the mixture with a primary extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter Catalyst: Filter the diluted mixture through a small plug of Celite® to remove the heterogeneous palladium catalyst (e.g., Pd black). Wash the Celite® pad with additional extraction solvent.
-
Aqueous Wash (Base): Transfer the filtrate to a separatory funnel and wash thoroughly with saturated aqueous NaHCO3 (2 x 50 mL for a 10 mmol scale reaction). This removes unreacted boronic acid and other acidic impurities.
-
Aqueous Wash (Brine): Wash the organic layer with brine (1 x 50 mL) to remove residual water and break any minor emulsions.
-
Dry: Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Workflow for a standard Suzuki-Miyaura coupling workup.
Troubleshooting Guide: Symptom & Solution
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Product NMR shows loss of 9-proton singlet (Boc group) | Accidental deprotection by acidic conditions. | Re-evaluate all workup steps. Use NaHCO3 instead of NH4Cl washes. Consider buffering silica gel with triethylamine. |
| Low isolated yield after chromatography | Emulsion formation leading to product loss in the aqueous layer. / Incomplete reaction. | Address emulsions with brine or filtration. Re-check TLC/LC-MS of the crude reaction to confirm conversion before workup. |
| Product is a dark, oily solid that won't crystallize | Residual organotin or phosphine oxide byproducts. / Presence of elemental iodine. | For Stille, perform a KF wash. For reactions using PPh3, try trituration with pentane/ether. For discoloration, use a sodium thiosulfate wash. |
| Multiple unexpected spots on TLC of crude product | Boc deprotection. / Dehalogenation of starting material. / Homocoupling of the boronic acid. | Confirm identity of byproducts by LC-MS. For dehalogenation/homocoupling, ensure rigorous degassing of solvents and use of high-purity reagents.[12] |
References
-
Stille Coupling | NROChemistry. Link
-
US3425798A - Process for the removal of iodine from organic compounds - Google Patents. Link
-
Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene - Benchchem. Link
-
A PROCESS FOR THE RECOVERY OF IODINE FROM AQUEOUS SOLUTIONS CONTAINING IODINATED ORGANIC COMPOUNDS - European Patent Office. Link
-
US5085991A - Process of preparing purified aqueous indole solution - Google Patents. Link
-
Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. - Scientific Diagram. Link
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection - ResearchGate. Link
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Link
-
BOC Protection and Deprotection - J&K Scientific LLC. Link
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Link
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Link
-
Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. Link
-
The Stille Reaction - Myers Group, Harvard University. Link
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection - Semantic Scholar. Link
-
Workup for Reactions in THF/Dioxane - University of Rochester. Link
-
Theory of Aqueous Workup - University of York. Link
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed. Link
-
Iodine removing method in organic solvent - INIS-IAEA. Link
-
Lab 4: Extraction of Iodine from an Aqueous Solution - CSUB. Link
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Link
-
WO2009128350A1 - Process for purifying iodine and/or an iodine compound - Google Patents. Link
-
Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives - Benchchem. Link
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Link
-
Stille Coupling - Organic Chemistry Portal. Link
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate - MDPI. Link
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. Link
-
tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 - J&K Scientific. Link
-
Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed. Link
-
BOC-amino acids - BOC Sciences.
-
N‐Boc‐Amides in Cross‐Coupling Reactions - ResearchGate. Link
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Link
-
tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 - Sigma-Aldrich. Link
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions - ResearchGate. Link
-
1H-Indole, 3-ethyl - Organic Syntheses Procedure. Link
-
A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence - ResearchGate. Link
-
tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PMC - PubMed Central. Link
-
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate - MedChemExpress. Link
-
tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate - ChemSynthesis. Link
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES - HETEROCYCLES. Link
-
Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds - PMC - NIH. Link
-
N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles - MDPI. Link
-
Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione - ResearchGate. Link
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Abstract
In the landscape of modern drug development, the precise characterization of heterocyclic intermediates is paramount. Substituted indoles, in particular, form the backbone of numerous pharmacologically active compounds. This guide provides an in-depth ¹H NMR analysis of a key synthetic intermediate, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. We will dissect its characteristic spectral signature, explaining the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques, such as mass spectrometry and chromatography, providing a holistic perspective for researchers in the field. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structural complexity of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate gives rise to a unique and informative ¹H NMR spectrum. Each proton, or set of equivalent protons, provides a distinct signal that, when analyzed collectively, allows for unambiguous confirmation of the molecular structure. The analysis is typically performed using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).[1]
Caption: Structure of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated signals for the target molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Causality and Insights |
| tert-Butyl (Boc) | ~1.70 | 9H | Singlet (s) | Nine equivalent protons result in a strong, sharp signal. Its upfield position is characteristic of aliphatic protons shielded from the aromatic ring system.[2][3] |
| C2-Methyl | ~2.55 | 3H | Singlet (s) | No adjacent protons for coupling. The chemical shift is influenced by its position on the electron-rich indole ring.[4] |
| H-5 & H-6 | ~7.25 - 7.40 | 2H | Multiplet (m) | These protons are in a similar chemical environment and exhibit complex ortho- and meta-coupling, often leading to overlapping signals that appear as a multiplet.[5] |
| H-4 | ~7.60 | 1H | Doublet (d) | Primarily coupled to H-5 (ortho-coupling, J ≈ 8 Hz). The iodine at C3 may exert a mild deshielding effect. |
| H-7 | ~8.15 | 1H | Doublet (d) | Significantly deshielded due to the anisotropic effect of the adjacent N-Boc carbonyl group and its peri-position. It couples with H-6 (ortho-coupling, J ≈ 8 Hz).[6] |
Detailed Peak-by-Peak Interpretation
-
tert-Butyl Protons (Boc Group): The most prominent signal in the spectrum belongs to the nine equivalent protons of the tert-butyl group.[2] This signal appears as a sharp singlet around δ 1.70 ppm . Its high integration value (9H) and characteristic upfield chemical shift make it an unmistakable landmark for confirming the presence of the Boc protecting group.[3]
-
C2-Methyl Protons: The methyl group at the C2 position of the indole ring is expected to produce a singlet at approximately δ 2.55 ppm , integrating to 3H. The absence of adjacent protons precludes any spin-spin splitting. Its downfield shift relative to a typical aliphatic methyl group is due to its attachment to the sp²-hybridized carbon of the indole ring system.[4]
-
Aromatic Protons (H-4, H-5, H-6, H-7): The signals for the four protons on the benzene portion of the indole core appear in the aromatic region (δ 7.0 - 8.5 ppm ). Their precise chemical shifts and multiplicities are governed by two primary factors: electronic effects from substituents and spin-spin coupling with neighboring protons.[7][8]
-
H-7: This proton is typically the most deshielded of the aromatic protons, appearing as a doublet around δ 8.15 ppm . Its significant downfield shift is a direct consequence of the spatial proximity to the electron-withdrawing carbonyl of the N-Boc group. This phenomenon, known as the peri-effect, is a reliable diagnostic tool for N-acylated indoles.
-
H-4: This proton also appears as a doublet, expected around δ 7.60 ppm . It is primarily influenced by its ortho-relationship to the pyrrole ring fusion.
-
H-5 and H-6: These protons are least affected by the substituents and resonate further upfield in the aromatic region, typically between δ 7.25 and 7.40 ppm . They couple to each other (ortho) and to H-4 and H-7 (meta), often resulting in overlapping signals that are best described as a multiplet.[5]
-
Experimental Protocol: Ensuring Data Integrity
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following workflow outlines the standard procedure for analyzing the target compound.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 5-10 mg of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
A Comparative Guide: NMR in the Context of Other Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization strategy often involves complementary techniques. Each method offers unique advantages and limitations.
| Technique | Primary Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (J-coupling), stereochemistry, relative quantification. | Unambiguous structural confirmation; non-destructive. | Lower sensitivity than MS; requires relatively pure sample (>95%); complex mixtures are difficult to analyze. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity (picomole to femtomole); suitable for complex mixtures when coupled with LC or GC. | Provides no information on isomer connectivity (e.g., differentiating 4-iodo vs. 5-iodo); destructive.[9] |
| HPLC/UPLC | Purity assessment, quantification, separation of mixtures. | High precision and accuracy for purity determination; can be automated for high-throughput screening. | Provides no structural information; requires reference standards for absolute quantification.[9] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-H). | Fast, simple, and inexpensive; good for confirming the presence of key bonds. | Provides a molecular "fingerprint" but is insufficient for elucidating the complete structure of a complex molecule. |
Synergistic Application in Drug Development
In a typical drug development workflow, these techniques are used synergistically:
-
HPLC is used to confirm the purity of the synthesized batch.
-
Mass Spectrometry provides rapid confirmation of the expected molecular weight.
-
FTIR can quickly verify the presence of the Boc-carbonyl group.
-
¹H NMR serves as the final, definitive confirmation of the complete, correct structure, ensuring that the correct isomer has been synthesized and is free of structurally similar impurities.
Conclusion
The ¹H NMR spectrum of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate provides a rich dataset that, when properly interpreted, offers conclusive proof of its structure. The characteristic signals of the tert-butyl and C2-methyl groups, combined with the predictable dispersion and coupling patterns of the aromatic protons, create a unique spectral fingerprint. While other analytical techniques like mass spectrometry and chromatography are essential for determining molecular weight and purity, ¹H NMR remains the gold standard for unambiguous structural elucidation in organic synthesis and drug discovery. A thorough understanding of the principles outlined in this guide empowers researchers to confidently characterize their molecules and make informed decisions in their synthetic campaigns.
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A Senior Application Scientist's Guide to 13C NMR Characterization of 2,3-Disubstituted Indole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, frequently presents characterization challenges, particularly when substituted at the C2 and C3 positions.[1][2] This guide provides an in-depth comparison of the ¹³C NMR characteristics of 2,3-disubstituted indole derivatives, grounded in experimental data and established spectroscopic principles. We will explore how substitution patterns influence chemical shifts, offer a robust experimental protocol for data acquisition, and present a comparative analysis to aid in the confident identification of these important molecules.
The Indole Core and the Influence of C2/C3 Substitution: A ¹³C NMR Perspective
The ¹³C NMR spectrum of the parent indole molecule provides a baseline for understanding the electronic environment of the bicyclic system. The chemical shifts of the carbon atoms in the indole ring are highly sensitive to the electronic effects of substituents.[3] When substituents are introduced at the C2 and C3 positions, significant and predictable changes in the ¹³C NMR spectrum occur, primarily due to inductive and resonance effects.
Electron-donating groups (EDGs) at C2 or C3, such as alkyl or methoxy groups, will generally shield the directly attached carbon and other carbons in the pyrrole ring, causing an upfield shift (lower ppm values) in their signals. Conversely, electron-withdrawing groups (EWGs) like nitro or acyl groups will deshield these carbons, leading to a downfield shift (higher ppm values).[4][5] The interplay of these effects between substituents at both C2 and C3 can lead to complex but interpretable spectral patterns.
Visualizing the Indole Numbering Scheme
Caption: Standard IUPAC numbering of the indole ring system.
Comparative Analysis of ¹³C NMR Data for 2,3-Disubstituted Indoles
The following table summarizes experimentally observed ¹³C NMR chemical shifts for a selection of 2,3-disubstituted indole derivatives. This data, compiled from various literature sources, serves as a practical reference for comparing the effects of different substituent combinations.[4][6] All chemical shifts are reported in ppm relative to a standard reference.
| Substituent at C2 | Substituent at C3 | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Reference |
| -CH₃ | -CH₃ | ~118 | ~108 | ~129 | ~120 | ~120 | ~121 | ~110 | ~135 | [7] |
| -Ph | -Ph | ~132 | ~120 | ~130 | ~128 | ~122 | ~120 | ~111 | ~137 | |
| -CH₃ | -Ph | ~135 | ~113 | ~129 | ~128 | ~122 | ~120 | ~111 | ~136 | |
| -H | -CHO | ~125 | ~118 | ~124 | ~123 | ~122 | ~121 | ~112 | ~136 | [8] |
| -acyl | -H | ~135 | ~115 | ~125 | ~122 | ~123 | ~121 | ~112 | ~136 | [4] |
| -Cl | -Cl | ~112 | ~100 | ~127 | ~122 | ~124 | ~121 | ~112 | ~133 | [4] |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. "Ph" denotes a phenyl group.
The data clearly illustrates the trends discussed earlier. For instance, the presence of two electron-donating methyl groups in 2,3-dimethylindole results in upfield shifts for C2 and C3 compared to the parent indole.[7] Conversely, the introduction of two phenyl groups, which can exert both inductive and resonance effects, leads to more complex shifts.
Experimental Protocol for ¹³C NMR Data Acquisition
Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following protocol is a self-validating system designed for obtaining reliable data for 2,3-disubstituted indole derivatives.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the indole derivative is fully soluble. Chloroform-d (CDCl₃) is a common choice, but acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary for less soluble compounds. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[9]
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For samples with low natural abundance of ¹³C, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak, which is often more convenient.[9]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Tuning and Matching: Before data acquisition, the NMR probe must be tuned and matched to the frequency of the ¹³C nucleus to ensure optimal sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine ¹³C NMR.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually adequate to cover the chemical shift range of carbon atoms in indole derivatives.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by collapsing all ¹³C-¹H couplings into singlets.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
-
Peak Picking and Assignment: Identify all carbon signals and assign them to the corresponding atoms in the indole structure. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignments by correlating carbon atoms with their attached protons and long-range proton couplings, respectively.[10][11]
Workflow for ¹³C NMR Characterization of 2,3-Disubstituted Indoles
Caption: A streamlined workflow for the ¹³C NMR characterization of novel 2,3-disubstituted indole derivatives.
Conclusion and Future Outlook
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of 2,3-disubstituted indole derivatives. By understanding the predictable effects of substituents on chemical shifts and following a robust experimental protocol, researchers can confidently elucidate the structures of these important molecules. The comparative data presented in this guide serves as a valuable resource for this purpose. For even greater confidence, especially with complex substitution patterns, the use of computational methods to predict ¹³C NMR spectra can provide a powerful complementary approach to experimental data.[12][13] As synthetic methodologies for creating diverse indole libraries continue to expand, the principles and practices outlined in this guide will remain fundamental to the rapid and accurate characterization of novel chemical entities.
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Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Iodoindole Coupling Reaction Products
For researchers, medicinal chemists, and drug development professionals, the functionalization of the indole scaffold is a cornerstone of modern synthesis. Among the various precursors, 3-iodoindole stands out as a versatile building block for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The successful synthesis and purification of the resulting substituted indoles hinge on accurate and robust analytical techniques. Mass spectrometry (MS) is an indispensable tool for confirming product identity, identifying byproducts, and monitoring reaction progress.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of products derived from Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions of 3-iodoindole. We will delve into the principles behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the optimal analytical strategy for your research.
The Chemistry: 3-Iodoindole Coupling Reactions
3-Iodoindoles are valuable starting materials due to the reactivity of the carbon-iodine bond in various palladium-catalyzed cross-coupling reactions.[1][2][3][4] These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide range of substituents at the 3-position of the indole ring, leading to diverse molecular architectures with potential biological activity.[5][6][7][8][9]
Below is a diagram illustrating the common coupling reactions of 3-iodoindole.
Caption: Common palladium-catalyzed coupling reactions of 3-iodoindole.
Choosing the Right Tool: A Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of your coupling reaction products. The polarity, thermal stability, and molecular weight of the analyte will dictate the most suitable method. Here, we compare the three most common ionization sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by applying a high voltage to a capillary. | Polar, thermally labile, and high molecular weight compounds.[3][10] | Gentle ionization with minimal fragmentation; excellent for LC-MS coupling.[11] | Can be susceptible to ion suppression; may not be efficient for non-polar compounds.[12] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte. | Less polar to non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[1][13] | Tolerant of higher flow rates and less polar solvents; less susceptible to matrix effects than ESI.[3][13] | Requires analyte to be thermally stable and volatile; can cause fragmentation in labile compounds.[10] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Wide range of molecules, including polymers and organometallics; useful for imaging.[2][14][15] | High sensitivity; tolerant of salts and buffers; provides spatial information in imaging mode.[16] | Can have significant background noise in the low mass range; requires proper matrix selection.[14] |
ESI: The Workhorse for Polar Analytes
Electrospray ionization is often the first choice for many chemists due to its soft nature and compatibility with liquid chromatography.[11] For the analysis of indole derivatives, ESI is particularly effective if the molecule has polar functional groups or can be readily protonated or deprotonated.[17] However, simple, non-polar substituted indoles may exhibit poor ionization efficiency with ESI.[18] A notable phenomenon in the ESI-MS of 3-alkyl substituted indoles is the formation of [2M-H]+ dimers, which can be analytically useful but also complicate spectral interpretation.[19]
APCI: The Go-To for Less Polar Compounds
APCI is an excellent alternative for compounds that are not amenable to ESI.[1][13] Since many of the products of 3-iodoindole coupling reactions, such as 3-aryl or 3-alkyl indoles, can be relatively non-polar, APCI often provides superior sensitivity.[18] The gas-phase ionization mechanism makes it less prone to ion suppression from salts and other matrix components.[3][13] It is important to note that APCI requires the analyte to be thermally stable, as the process involves vaporization at high temperatures.[10]
MALDI: A Powerful Tool for Complex Samples and Organometallics
MALDI-TOF MS is a highly sensitive technique that is particularly useful for the analysis of complex mixtures and for characterizing organometallic species, such as the palladium catalysts and intermediates involved in the coupling reactions.[2][15] The choice of matrix is crucial for successful MALDI analysis of organometallic complexes to minimize fragmentation and enhance ionization.[20] For the final coupling products, MALDI can be a rapid screening tool, especially in a high-throughput setting.[16]
Experimental Protocols
Sample Preparation for LC-MS Analysis (ESI and APCI)
-
Reaction Quenching and Work-up: Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Sample Dilution: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Recommended LC-MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.[21] For example: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Caption: General workflow for LC-MS sample preparation.
Sample Preparation for MALDI-TOF MS Analysis
-
Matrix Selection: For organic products, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable. For organometallic complexes, matrices such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or porphyrins may be more effective.[20][22]
-
Solution Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA). Prepare a ~1 mg/mL solution of the analyte.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio (analyte:matrix) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to air dry.
Data Interpretation: What to Expect
Expected Ions
-
ESI: In positive ion mode, expect to see the protonated molecule [M+H]+. Adducts with sodium [M+Na]+ and potassium [M+K]+ are also common. In negative ion mode, the deprotonated molecule [M-H]- may be observed if the molecule has acidic protons.
-
APCI: Primarily generates the protonated molecule [M+H]+ in positive ion mode. Radical cations [M]+• can also be observed.[23]
-
MALDI: Typically forms singly charged ions, such as [M+H]+, [M+Na]+, or [M+K]+. For organometallic complexes, ions corresponding to the intact complex or fragments with loss of ligands may be observed.[15]
Fragmentation Patterns of Indole Derivatives
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. The fragmentation of the indole core often involves cleavage of the pyrrole ring. Common losses include HCN, and for substituted indoles, the loss of the substituent is a primary fragmentation pathway.[24] For example, the MS/MS spectrum of protonated indole in positive APCI mode shows prominent fragment ions at m/z 91.1, 65.05, and 45.10.[25]
Online Reaction Monitoring
For process development and mechanistic studies, online monitoring of coupling reactions by mass spectrometry provides real-time information on the consumption of reactants and the formation of products and intermediates.[17][24][26] ESI-MS is particularly well-suited for this application, where a small aliquot of the reaction mixture is continuously infused into the mass spectrometer.[27][28] This allows for the identification of transient catalytic intermediates and the optimization of reaction conditions.[24]
Conclusion
The selection of the appropriate mass spectrometry technique is paramount for the successful analysis of 3-iodoindole coupling reaction products. While ESI is a versatile starting point, its limitations with non-polar analytes make APCI a crucial alternative for many of the products of these reactions. MALDI offers unique advantages for the analysis of complex mixtures and organometallic species. By understanding the principles, advantages, and limitations of each technique, and by employing robust experimental protocols, researchers can confidently characterize their synthetic products and accelerate their drug discovery and development efforts.
References
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Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). TU Berlin. Retrieved from [Link]
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Yan, X., Sokol, E., Li, X., Li, G., Xu, S., & Cooks, R. G. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Angewandte Chemie International Edition, 53(23), 5931-5935. Retrieved from [Link]
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Kumar, A., Kurita, K. L., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1436–1443. Retrieved from [Link]
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A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. (n.d.). Duke University. Retrieved from [Link]
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Wyatt, M. F. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. Journal of Mass Spectrometry, 46(7), 712-719. Retrieved from [Link]
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Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. (2014). ResearchGate. Retrieved from [Link]
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Experimental design for optimizing MALDI-TOF-MS analysis of palladium complexes. (2016). ResearchGate. Retrieved from [Link]
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Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc. Retrieved from [Link]
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Atmospheric Pressure Chemical Ionization Source, APCI. (n.d.). Agilent. Retrieved from [Link]
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Pulliam, C. J., Bain, R. M., Osswald, H. L., Snyder, D. T., Fedick, P. W., Ayrton, S. T., ... & Cooks, R. G. (2017). Simultaneous Online Monitoring of Multiple Reactions Using a Miniature Mass Spectrometer. Analytical Chemistry, 89(13), 6969-6975. Retrieved from [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved from [Link]
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Confronting Neutrality: Maximizing Success in the Analysis of Transition-Metal Catalysts by MALDI Mass Spectrometry. (2018). ACS Catalysis. Retrieved from [Link]
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[M-H]+ ions in 3-Alkyl substituted indoles detected by electrospray mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). National Institutes of Health. Retrieved from [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2018). ResearchGate. Retrieved from [Link]
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MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. (2011). ResearchGate. Retrieved from [Link]
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ESI vs APCI. Which ionization should I choose for my application? (2021). YouTube. Retrieved from [Link]
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Interfaces for LC-MS. (n.d.). Shimadzu. Retrieved from [Link]
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MS/MS product ion spectra of indole (A) in positive APCI mode [M + H]... (n.d.). ResearchGate. Retrieved from [Link]
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Optimization and Comparison of ESI and APCI LC-MS/MS Methods: A Case Study of Irgarol 1051, Diuron, and their Degradation Products in Environmental Samples. (2011). ResearchGate. Retrieved from [Link]
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Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (2009). mzCloud. Retrieved from [Link]
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Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. (2002). ResearchGate. Retrieved from [Link]
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Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... (2022). ResearchGate. Retrieved from [Link]
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Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 56(7), 2281-2283. Retrieved from [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. Retrieved from [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2021). MDPI. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved from [Link]
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Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. (2021). National Institutes of Health. Retrieved from [Link]
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LC/MS Coupling. (2015). Wiley-VCH. Retrieved from [Link]
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Establishing MALDI-TOF as Versatile Drug Discovery Readout to Dissect the PTP1B Enzymatic Reaction. (2018). ResearchGate. Retrieved from [Link]
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Step-by-step real time monitoring of a catalytic amination reaction. (2019). University of Victoria. Retrieved from [Link]
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Palladium-Catalyzed Reactions. (2019). MDPI. Retrieved from [Link]
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Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (2010). Thieme. Retrieved from [Link]
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Practical approaches to the ESI-MS analysis of catalytic reactions. (2014). University of Victoria. Retrieved from [Link]
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Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (2018). ResearchGate. Retrieved from [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Analysis of Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Introduction: Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a detailed, comparative analysis of a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method against an alternative chromatographic approach, offering researchers a comprehensive framework for the purity determination of this and structurally related indole derivatives.
The choice of analytical method is not merely a procedural step but a critical decision that impacts the entire drug development lifecycle. A well-developed method must be specific, accurate, precise, and robust enough to separate the main compound from process-related impurities and degradation products. This guide is structured to explain the scientific rationale behind the method development choices, ensuring a self-validating and trustworthy analytical protocol.
Method 1: The Gold Standard - Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
Reversed-phase liquid chromatography is the most widely used separation technique for pharmaceutical analysis, accounting for approximately 80% of all HPLC applications.[1] Its popularity stems from its versatility in separating a wide range of non-polar to moderately polar compounds. For tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a hydrophobic molecule, RP-HPLC is the logical starting point. The core principle involves a non-polar stationary phase (like C18) and a polar mobile phase. Hydrophobic molecules, such as our target analyte, are retained longer on the column, allowing for separation from more polar impurities.[3]
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its strong hydrophobic retention, which is ideal for this analyte.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing for any basic impurities.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B (column wash)
-
25-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[4]
-
Detection Wavelength: 225 nm. Indole derivatives typically exhibit strong UV absorbance at lower wavelengths. A PDA detector is recommended to assess peak purity across a spectral range.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Causality Behind Experimental Choices
The selection of a C18 column and an acetonitrile/water mobile phase is standard for hydrophobic molecules.[3][5] The gradient elution is critical for a purity method, as it must be capable of separating a wide range of potential impurities with varying polarities. A shallow gradient at the beginning allows for the separation of closely related impurities, while the steep increase in organic solvent content ensures that highly retained, non-polar impurities are eluted from the column. The use of 0.1% phosphoric acid is a deliberate choice to improve peak shape without the need for preparing a buffer, simplifying mobile phase preparation.[1]
Trustworthiness: A Self-Validating System through Forced Degradation
A true stability-indicating method must be able to separate the analyte from its degradation products.[2] Forced degradation studies are performed to demonstrate this specificity.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N NaOH, heat at 60 °C for 4 hours.
-
Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak. This demonstrates the method's ability to monitor the stability of the compound.[6]
Data Presentation: RP-HPLC Method Validation Summary
| Parameter | Specification | Typical Result |
| Specificity | No interference from blanks, impurities, or degradants. | Peak purity index > 0.999 for the main peak in all forced degradation samples. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a concentration range of 0.05 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (% RSD) | ≤ 2.0% | Injection Repeatability: 0.5%; Intermediate Precision: 0.8%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | Method is robust to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Note: The data presented are illustrative of expected results for a well-validated method.
Caption: RP-HPLC workflow for purity analysis.
Method 2: An Alternative Approach - Hydrophilic Interaction Chromatography (HILIC)
While RP-HPLC is the workhorse, there are instances where an orthogonal method is necessary, especially for separating polar impurities that are not well-retained in reversed-phase mode.[7] Hydrophilic Interaction Chromatography (HILIC) offers an alternative selectivity. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This creates a water-enriched layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are retained more strongly.[7]
For our target analyte, which is hydrophobic, it will elute relatively early in a HILIC method. However, this method would be superior for quantifying any highly polar, process-related impurities (e.g., starting materials or reagents) that are difficult to resolve from the solvent front in RP-HPLC.
Experimental Protocol: HILIC
1. Instrumentation:
-
Same as RP-HPLC.
2. Chromatographic Conditions:
-
Column: Bare silica or a polar bonded phase (e.g., Amide, Diol) (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-10 min: 95% A to 50% A
-
10-15 min: 50% A
-
15-20 min: 95% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 1 mg/mL. The high organic content of the sample solvent is crucial for good peak shape in HILIC.
Comparative Analysis: RP-HPLC vs. HILIC
The primary advantage of developing a HILIC method is to have an orthogonal technique for purity confirmation. If an impurity is co-eluting with the main peak in RP-HPLC, it will likely have a very different retention time in HILIC, allowing for its detection and quantification.[7]
Caption: Comparison of RP-HPLC and HILIC separation principles.
Performance Comparison Table
| Performance Metric | RP-HPLC Method | HILIC Method | Commentary |
| Retention of Main Analyte | Strong retention, elutes late in the gradient. | Weak retention, elutes early. | The hydrophobic nature of the analyte dictates its behavior in each mode. |
| Resolution of Polar Impurities | Poor, may elute near the solvent front. | Excellent, well-retained and resolved. | HILIC is superior for polar compounds.[7] |
| Resolution of Non-polar Impurities | Excellent, well-separated from the main peak. | Poor, may co-elute with the main peak or elute very early. | RP-HPLC is the preferred method for non-polar impurities. |
| Method Robustness | High, less sensitive to small changes in mobile phase water content. | Moderate, sensitive to water content in the mobile phase and sample diluent. | HILIC requires more careful control of experimental conditions. |
| Primary Application | Primary stability-indicating purity method. | Orthogonal method for confirming purity and analyzing polar impurities. | The two methods are complementary. |
Conclusion and Recommendations
For the routine purity analysis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, the developed stability-indicating Reversed-Phase HPLC method is the recommended primary technique. It is robust, provides excellent resolution for the main analyte and its likely non-polar impurities, and its specificity can be rigorously proven through forced degradation studies.
The HILIC method serves as a valuable orthogonal tool. It is particularly useful during method development to ensure no polar impurities are being missed and can be employed as a secondary, confirmatory method in quality control settings. By employing both techniques, researchers and drug development professionals can build a comprehensive and highly reliable purity profile for this critical pharmaceutical intermediate, ensuring the quality and integrity of the final drug product.
References
- El-Ragehy, N. A., et al. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Liquid Chromatography & Related Technologies.
- Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Pisarčíková, J., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry.
- Schwartz, S. J., & von Elbe, J. H. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
- Wikipedia contributors. (n.d.). Reversed-phase chromatography. Wikipedia.
- Le, T. H. T., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
- Idris, B., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica.
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia.
- Patel, R. M., & Shri, B. M. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2-methyl-1H-indole-1-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules necessitates efficient and predictable methods for its functionalization. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] A critical choice in designing these synthetic routes is the selection of the halide on the indole core, as it profoundly influences reaction efficiency and conditions.
This guide provides an in-depth comparison of the reactivity of two common building blocks: tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and its 3-bromo analogue. We will delve into the fundamental principles governing their differential reactivity, present supporting data, and provide detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[2] This difference is rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-I bond is inherently weaker than the C-Br bond.
This disparity in bond strength directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] As illustrated in the diagram below, the weaker C-I bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more rapid overall reaction. This often allows reactions with 3-iodoindoles to proceed under milder conditions—lower temperatures and shorter reaction times—compared to their 3-bromo counterparts.[2]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To illustrate the practical implications of this reactivity difference, we will consider a representative Suzuki-Miyaura coupling reaction between the N-Boc protected 3-halo-2-methylindoles and 4-methoxyphenylboronic acid. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[6]
Experimental Data Summary
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling, highlighting the differences in reaction conditions and yields between the 3-iodo and 3-bromo substrates. While this data is illustrative, it is based on established reactivity patterns for aryl halides.[2][4]
| Parameter | tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | tert-Butyl 3-bromo-2-methyl-1H-indole-1-carboxylate | Reference |
| Reaction Temperature | Room Temperature to 60 °C | 80 °C to 110 °C | [1][2] |
| Reaction Time | 1 - 4 hours | 6 - 24 hours | [1][7] |
| Catalyst Loading (Pd) | 1 - 3 mol% | 3 - 5 mol% | [8] |
| Typical Yield | > 90% | 70 - 85% | [1][5] |
| Key Advantage | Mild conditions, high efficiency | Lower cost of starting material |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the starting materials and their subsequent use in a comparative Suzuki-Miyaura coupling experiment.
Part 1: Synthesis of Starting Materials
A. N-Boc Protection of 2-Methylindole
The indole nitrogen must be protected to prevent side reactions and improve solubility. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the basic conditions of the Suzuki reaction and its straightforward removal with mild acid.[3][9]
-
Procedure: To a solution of 2-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise. Stir the reaction at room temperature for 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield tert-butyl 2-methyl-1H-indole-1-carboxylate.
B. Halogenation at the C3-Position
-
Synthesis of tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate: Dissolve N-Boc-2-methylindole (1.0 eq) in THF and cool to -78 °C. Add N-bromosuccinimide (NBS, 1.05 eq) in one portion. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour. Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. Purify by flash chromatography.
-
Synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate: Dissolve N-Boc-2-methylindole (1.0 eq) in THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at this temperature. Add a solution of iodine (1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature over 2 hours. Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate. Purify by flash chromatography.
Part 2: Comparative Suzuki-Miyaura Coupling
The following workflow outlines a typical experimental setup for comparing the two substrates.
Detailed Procedure:
-
Vessel A (Iodo-substrate): To a round-bottom flask, add tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Vessel B (Bromo-substrate): To a separate, identical round-bottom flask, add tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Reaction Setup: Evacuate and backfill each flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL) to each flask.
-
Heating and Monitoring: Heat Vessel A to 60 °C and Vessel B to 100 °C. Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by flash column chromatography on silica gel. Characterize the final product, tert-butyl 3-(4-methoxyphenyl)-2-methyl-1H-indole-1-carboxylate, by ¹H NMR, ¹³C NMR, and mass spectrometry, and calculate the isolated yield for each reaction.
Conclusion and Practical Recommendations
The choice between a 3-iodo- and a 3-bromo-2-methyl-1H-indole-1-carboxylate derivative is a classic trade-off between reactivity and cost.
-
The 3-iodoindole is the substrate of choice when mild reaction conditions are paramount, high yields are required, or the coupling partners are sensitive to high temperatures. Its rapid oxidative addition allows for efficient transformations, making it ideal for late-stage functionalization in complex syntheses.
-
The 3-bromoindole offers a more cost-effective alternative, which can be a significant factor in large-scale synthesis. However, researchers must be prepared to employ more forcing conditions—higher temperatures, longer reaction times, and potentially higher catalyst loadings—to achieve comparable results.
By understanding the fundamental principles of C-X bond reactivity and the practical implications for reaction setup, scientists can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of new indole-based therapeutics and materials.
References
-
Amat, M., et al. (2005). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. Available at: [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
-
ChemSynthesis. (2025). tert-butyl 3-methyl-1H-indole-1-carboxylate. Available at: [Link]
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ChemSynthesis. (2025). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Available at: [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
MDPI. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Available at: [Link]
-
ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Available at: [Link]
-
ResearchGate. (2025). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of the oxidative addition of PhI with the palladium(0) complex... Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Wiley Online Library. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
Cambridge Open Engage. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...). Available at: [Link]
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ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...). Available at: [Link]
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Available at: [Link]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Selection of N-Protecting Groups in Indole Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. The functionalization of this moiety through cross-coupling reactions is a cornerstone of modern synthetic chemistry. However, the acidic N-H proton of the indole ring often interferes with these transformations, necessitating the use of a protecting group. The choice of this N-protecting group is far from trivial; it is a strategic decision that profoundly influences reaction outcomes, dictating yields, regioselectivity, and the overall efficiency of a synthetic route.
This guide provides an in-depth comparative analysis of the ubiquitous tert-butoxycarbonyl (Boc) group against other common N-protecting groups in the context of palladium-catalyzed coupling reactions of indoles. By examining the interplay between the electronic and steric nature of the protecting group and the reaction mechanism, we aim to equip the reader with the rationale to make informed decisions in their synthetic endeavors.
The Dichotomy of Indole N-Protection: Electronic Effects at the Forefront
The primary role of an N-protecting group on the indole ring is to modulate the electron density of the heterocyclic core. This electronic perturbation has a direct impact on the key steps of the catalytic cycles of common cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. Broadly, N-protecting groups can be categorized as either electron-donating or electron-withdrawing.
-
Electron-Donating Groups (EDGs): While less common for facilitating coupling reactions, groups like benzyl (Bn) can increase the electron density of the indole ring, potentially complicating oxidative addition and promoting side reactions.
-
Electron-Withdrawing Groups (EWGs): This class is more prevalent and includes the carbamate-based Boc group and sulfonyl-based groups like tosyl (Ts) and benzenesulfonyl (Bs) . These groups decrease the electron density of the indole ring, which can be advantageous for certain coupling reactions. This electronic effect facilitates the deprotonation at the C2 position, enabling C2-functionalization via lithiation prior to coupling[1]. A computational study on gold-catalyzed annulations of alkynyl indoles highlighted that the electronic nature of the protecting group can lead to divergent reaction pathways[1].
The following sections will delve into a comparative analysis of N-Boc with other key protecting groups in the context of specific, widely-used indole coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide. The choice of N-protecting group is critical for the success of this reaction with indole substrates.
While unprotected indoles can undergo Suzuki coupling, N-protection is often employed to prevent side reactions and improve yields[2][3]. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to reductive cleavage[3].
N-Boc: The Boc group is widely used due to its moderate stability and the relative ease of its removal under acidic or specific basic conditions[4]. However, a notable drawback is its potential lability under the basic and sometimes thermal conditions of the Suzuki coupling, which can lead to in-situ deprotection[4]. For instance, in the double arylation of a dibromoindole, the N-Boc protected starting material was mostly deprotected under the reaction conditions.
N-Sulfonyl (Ts, Bs): Sulfonyl protecting groups like tosyl (Ts) are more robust and stable to the conditions of many coupling reactions. Their strong electron-withdrawing nature can modulate the reactivity of the indole ring, sometimes advantageously. However, their removal often requires harsher conditions, such as strong reducing agents or vigorous basic hydrolysis.
Illustrative Data for Suzuki Coupling of 5-Bromoindoles:
| N-Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| Unprotected | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a 5-bromo-1-ethyl-1H-indazole substrate[5]. |
| Unprotected | Arylboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate[5]. |
| Unprotected | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate[5]. |
| N-Boc | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile | Not specified | Not specified | - | N-Boc can be labile under Suzuki conditions[4]. |
This table presents data from various sources to illustrate trends; direct comparison requires identical reaction conditions.
The data suggests that for certain substrates, N-protection might not be strictly necessary if the conditions are carefully optimized. However, for more complex syntheses requiring orthogonality, the choice between the labile Boc and the robust Ts group becomes a critical strategic decision.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole (General)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromoindole (or N-protected 5-bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (ligand) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water:Acetonitrile mixture (e.g., 4:1)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a stir bar, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
Add the water:acetonitrile solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Heck Coupling
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for indole functionalization. The electronic nature of the N-protecting group can significantly influence the reactivity and, in some cases, the regioselectivity of the reaction.
N-Boc: The N-Boc group is commonly used in Heck reactions involving indoles. For instance, in the Heck diversification of halo-tryptophans, N-Boc protection of the primary amine was shown to be effective for achieving coupling at the 4-position[6].
N-Sulfonyl (Ts): The electron-withdrawing nature of the tosyl group can be beneficial in Heck reactions. It can help to stabilize intermediates in the catalytic cycle and can influence the regioselectivity of the alkene insertion.
Illustrative Data for Heck Coupling of Halo-Indoles:
| N-Protecting Group | Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| Unprotected | 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ / TXPTS | Na₂CO₃ | CH₃CN/H₂O | Reflux | 78 | Optimization study for aqueous Heck coupling[6]. |
| Unprotected | 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 85 | Improved yield with a different ligand[6]. |
| N-Boc | N-Boc-4-bromo-tryptophan | Various alkenes | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | MW | - | Protection enables coupling[6]. |
This table presents data from various sources to illustrate trends; direct comparison requires identical reaction conditions.
Experimental Protocol: Heck Coupling of a Halo-Indole (General Aqueous Conditions)
This protocol is a general guideline based on aqueous Heck coupling procedures and may require optimization[6].
Materials:
-
Halo-indole (or N-protected halo-indole) (1.0 equiv)
-
Alkene (1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 equiv)
-
Sulfonated SPhos (ˢSPhos) (0.125 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Water:Acetonitrile mixture (1:1)
-
Standard laboratory glassware for microwave synthesis
Procedure:
-
In a microwave vial, add sodium tetrachloropalladate(II) and sulfonated SPhos.
-
Purge the vial with an inert gas (e.g., argon).
-
Add the degassed water:acetonitrile mixture and stir for 15 minutes at room temperature.
-
Add the halo-indole, sodium carbonate, and the alkene.
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 80-130 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a key method for introducing alkynyl moieties onto the indole scaffold. The choice of N-protecting group is particularly important here, as the reaction conditions can be sensitive.
N-Boc: The Boc group is frequently used in Sonogashira couplings of indoles. However, as with other coupling reactions, its lability under certain conditions should be considered.
N-Sulfonyl (Ts): The robust nature of the tosyl group makes it a reliable choice for Sonogashira reactions, especially when subsequent transformations require harsh conditions. A detailed protocol for a nickel-catalyzed Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole has been described, highlighting the utility of sulfonyl protection in this context[7].
Illustrative Data for Sonogashira Coupling:
| N-Protecting Group | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Notes |
| N,N-disubstituted | 2-Iodoaniline derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / CH₃CN | 60 | Moderate to excellent | One-pot indole synthesis via Sonogashira/Cacchi reaction[8]. |
| N-phenylsulfonyl | 6-bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | K₃PO₄ | DMAc | 70 | - | Nickel-catalyzed protocol[7]. |
This table presents data from various sources to illustrate trends; direct comparison requires identical reaction conditions.
Experimental Protocol: Sonogashira Coupling of an N-Protected Halo-Indole (General)
This protocol is a general guideline and may require optimization.
Materials:
-
N-protected halo-indole (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the N-protected halo-indole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Degas the mixture.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Post-Coupling Deprotection Strategies
An essential aspect of any protecting group strategy is its efficient removal to unveil the final product. The choice of deprotection method must be compatible with the newly installed functionalities from the coupling reaction.
-
N-Boc Deprotection: The Boc group is typically removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). However, for sensitive substrates, milder methods have been developed. Thermolytic deprotection of N-Boc indoles can be achieved using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), with microwave assistance significantly accelerating the process[9]. In some cases, selective thermal deprotection in continuous flow is possible[10]. More recently, a mild method using oxalyl chloride in methanol has been reported for the deprotection of a diverse set of N-Boc compounds[11].
-
N-Sulfonyl (Ts, Bs) Deprotection: The removal of sulfonyl groups is generally more challenging. Common methods include reductive cleavage (e.g., with sodium amalgam or magnesium in methanol) or hydrolysis under strongly basic conditions (e.g., concentrated NaOH or KOH at high temperatures).
The orthogonality of the deprotection conditions is a key consideration in complex syntheses. The mild removal of the Boc group allows for the presence of other protecting groups that are stable to acid but labile to other conditions, and vice-versa for the sulfonyl groups.
Conclusion and Future Outlook
The selection of an N-protecting group for indole coupling reactions is a critical parameter that must be tailored to the specific synthetic context. The N-Boc group offers the advantage of mild removal, making it a popular choice for many applications. However, its potential instability under certain coupling conditions necessitates careful optimization. In contrast, N-sulfonyl groups like N-Ts provide superior stability, ensuring the integrity of the protected indole through a wider range of reaction conditions, albeit at the cost of requiring more forcing deprotection methods.
The decision between N-Boc and other protecting groups hinges on a careful analysis of the overall synthetic strategy. Key considerations include the stability required for subsequent steps, the desired orthogonality with other protecting groups in the molecule, and the tolerance of the final product to the deprotection conditions. As the field of catalysis continues to evolve with milder and more efficient methods, the repertoire of suitable protecting groups and their strategic application will undoubtedly expand, offering chemists even greater control over the synthesis of complex indole-containing molecules.
References
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Institutes of Health (NIH). [Link]
-
The deprotection of the N-Ts and N-Boc group. ResearchGate. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. ResearchGate. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health (NIH). [Link]
-
Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). PubMed. [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. [Link]
-
Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. National Institutes of Health (NIH). [Link]
-
Heck reaction. YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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- 1. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Crystallographic Guide to tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its physical properties but also its biological activity. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular interest due to their unique intermolecular interactions that can influence crystal packing and, consequently, solid-state properties and bioavailability.[1] This guide provides an in-depth comparative analysis of the X-ray crystal structure of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key synthetic intermediate, and its structural analogs. By examining the subtle yet significant effects of substitution on the indole core, we aim to provide actionable insights for rational drug design and materials science.
The Significance of Halogenated Indoles in Drug Discovery
The introduction of a halogen atom, particularly iodine, into an indole scaffold can profoundly impact its physicochemical and biological properties. The iodine atom, with its large size and polarizable electron cloud, can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its role in directing crystal packing and in ligand-receptor interactions.[2][3] These interactions, along with other weak forces such as C-H···π and π–π stacking, govern the supramolecular assembly of these molecules in the solid state.[1][4] A thorough understanding of these interactions is crucial for predicting and controlling the crystal morphology, solubility, and ultimately, the therapeutic efficacy of indole-based drug candidates.
Synthesis and Crystallization Strategies
The targeted synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and its analogs is a critical first step in their structural analysis. The following protocols are based on established methodologies for the synthesis and crystallization of substituted indoles.
Proposed Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
A plausible synthetic route to the title compound involves the protection of the indole nitrogen, followed by regioselective iodination.
Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Boc Protection: To a solution of 2-methyl-1H-indole in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) and di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-methyl-1H-indole-1-carboxylate.
-
Iodination: Dissolve the Boc-protected indole in CH₂Cl₂ and cool to 0 °C. Add molecular iodine (I₂) portion-wise and stir the reaction at 0 °C to room temperature. The use of iodine for electrophilic cyclization and iodination of indoles is a well-established method.[5]
-
Final Purification: After completion of the reaction, quench with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry, and concentrate. Purify the residue by column chromatography to yield the final product.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of empirical optimization. For N-Boc protected indoles, which can sometimes be oils or low-melting solids, a systematic approach is recommended.[6][7]
Experimental Protocol: Crystallization
-
Solvent Selection: Start with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane). The goal is to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating. A mixed solvent system, such as methanol/water, can also be effective.[8]
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
Comparative Structural Analysis
In the absence of a published crystal structure for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, we can predict its structural features and compare them with known analogs. For this guide, we will consider the following comparators:
-
Comparator A: tert-Butyl 3-iodo-1H-indole-1-carboxylate (lacks the 2-methyl group).[6]
-
Comparator B: A hypothetical tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate (to assess the effect of the halogen).
-
Comparator C: tert-Butyl 2-methyl-1H-indole-1-carboxylate (the non-halogenated parent compound).
Figure 2: Comparison of the target molecule with selected analogs.
Expected Crystal Packing and Intermolecular Interactions of the Target Molecule
Based on studies of similar halogenated indole derivatives, the crystal packing of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is expected to be influenced by a combination of weak intermolecular interactions.
-
Halogen Bonding: The iodine atom at the 3-position is a potent halogen bond donor. It is likely to form C-I···O or C-I···π interactions, which are known to be significant in directing crystal packing.[2]
-
C-H···π Interactions: The presence of the aromatic indole core and the tert-butyl group provides ample opportunity for C-H···π interactions, which play a crucial role in the stability of the crystal lattice of many indole derivatives.[1][4]
-
π–π Stacking: The planar indole rings are likely to engage in slipped π–π stacking interactions, further stabilizing the crystal structure.[4]
-
Steric Effects: The bulky tert-butyl group on the nitrogen and the methyl group at the 2-position will impose steric constraints, influencing the overall molecular conformation and how the molecules pack in the crystal.
Comparison with Analogs
| Feature | Target Molecule (Predicted) | Comparator A | Comparator B | Comparator C |
| Key Substituents | 2-Me, 3-I, 1-Boc | 3-I, 1-Boc | 2-Me, 3-Br, 1-Boc | 2-Me, 1-Boc |
| Dominant Interactions | Halogen bonding (C-I···O/π), C-H···π, π–π stacking | Halogen bonding (C-I···O/π), C-H···π, π–π stacking | Weaker halogen bonding (C-Br···O/π), C-H···π, π–π stacking | C-H···π, π–π stacking, van der Waals |
| Expected Crystal Density | High | Similar to target | Slightly lower than target | Lower than target |
| Potential for Polymorphism | Moderate | Moderate | Moderate | Lower |
Analysis of Comparator A vs. Target: The absence of the 2-methyl group in Comparator A would reduce steric hindrance, potentially allowing for a more compact crystal packing. However, the fundamental intermolecular interactions (halogen bonding, π-stacking) are expected to be similar.
Analysis of Comparator B vs. Target: Bromine is a weaker halogen bond donor than iodine. Therefore, the C-Br···O/π interactions in Comparator B are expected to be weaker than the C-I···O/π interactions in the target molecule.[4] This could lead to a different packing arrangement and potentially a lower crystal density.
Analysis of Comparator C vs. Target: The most significant difference is the absence of the iodine atom. The crystal packing of Comparator C will be primarily governed by weaker C-H···π and π–π stacking interactions. The absence of the strong directional influence of the halogen bond may result in a less ordered or different polymorphic form compared to the iodinated derivative. The crystal packing of halogen-substituted indoles is often significantly different from their non-halogenated counterparts.[1]
Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for determining molecular structure, other techniques can provide valuable complementary information, especially when suitable crystals are difficult to obtain.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk crystalline form of the material and identifying different polymorphs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution. Solid-state NMR can be used to study the structure and dynamics in the solid state.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the stable conformations of the molecule and to model the intermolecular interactions that govern crystal packing.
Conclusion
The structural analysis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and its comparison with carefully chosen analogs provide crucial insights into the role of substituents in directing the supramolecular assembly of indole derivatives. The presence and nature of the halogen at the 3-position, along with the steric bulk of other substituents, are key determinants of the crystal packing. A comprehensive understanding of these structure-property relationships, gained through a combination of synthesis, crystallization, X-ray diffraction, and computational studies, is essential for the rational design of new indole-based therapeutic agents with optimized solid-state properties.
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The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. Available at: [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Available at: [Link]
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CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available at: [Link]
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Similarities and differences in the crystal packing of halogen-substituted indole derivatives. IUCr Journals. Available at: [Link]
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Crystallization purification of indole. ResearchGate. Available at: [Link]
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A view of the intermolecular interactions of the title compound,... ResearchGate. Available at: [Link]
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Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate). ResearchGate. Available at: [Link]
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Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]
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Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. Available at: [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
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Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π. Digital CSIC. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions of Iodoindoles
Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its broad substrate scope and high functional group tolerance.[1][2] Specifically, the coupling of iodoindoles with organoboron reagents provides a direct and efficient pathway to synthesize complex, functionalized indole derivatives.
However, nitrogen-rich heterocycles like indole can present unique challenges in palladium-catalyzed reactions. The lone pair of electrons on the indole nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3] Therefore, the judicious selection of the palladium catalyst—defined by the palladium precursor and, more critically, the ancillary ligand—is paramount to achieving high efficiency, yield, and selectivity. This guide provides a comparative analysis of different palladium catalyst systems for the Suzuki coupling of iodoindoles, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
The Engine of C-C Coupling: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational catalyst selection and reaction optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The ligand bound to the palladium center profoundly influences the rate and efficiency of each of these steps.
-
Oxidative Addition : The cycle begins with the addition of the iodoindole to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[4] Bulky, electron-rich ligands accelerate this step by promoting the formation of the active monoligated Pd(0) species and stabilizing the resulting Pd(II) intermediate.[6]
-
Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the iodide. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[5][7] The choice of base and solvent is critical here.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4] Sterically bulky ligands also promote this final step, which can be slow for hindered substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis of Palladium Catalyst Systems
The "catalyst" is truly a system composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. For iodoindoles, the choice of ligand is the most critical parameter influencing success.
Homogeneous Catalysts: Precision and Activity
Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, generally offer higher activity and selectivity due to their well-defined active sites.
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical, air-stable, and inexpensive catalyst. While effective for simple aryl iodides, its performance with challenging substrates like functionalized indoles can be limited. Reactions often require higher temperatures and catalyst loadings, and coupling of sterically hindered partners is inefficient. In a study on 4-substituted indazoles, catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ gave only trace amounts of the desired product, highlighting the need for more advanced ligand systems for N-heterocycles.[2]
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[8] These ligands, such as XPhos and SPhos, create a sterically demanding and electron-rich environment around the palladium center. This combination is highly effective for:
-
Facilitating Reductive Elimination : The steric bulk forces the two organic groups into proximity, promoting the final bond-forming step.
-
Promoting Oxidative Addition : The electron-donating nature of the ligand makes the Pd(0) center more nucleophilic and reactive towards the iodoindole.
-
Stabilizing the Active Species : They help maintain a stable, monoligated Pd(0) active species throughout the catalytic cycle.
These ligands have proven highly effective for coupling nitrogen-rich heterocycles.[1] For instance, XPhos enables the coupling of chloroindoles at temperatures as low as 60 °C with catalyst loadings of 1.0–1.5 mol%.[1] SPhos is also an outstanding ligand, demonstrating high reaction rates and stability, allowing for catalyst loadings as low as 5×10⁻⁴ mol% Pd for unactivated aryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for Suzuki couplings. They are strong σ-donors, forming very stable bonds with palladium.[9] Key advantages of NHC-Pd complexes include:
-
High Thermal Stability : The strong Pd-C bond makes them resistant to decomposition at elevated temperatures.
-
High Activity : They are powerful electron donors, often surpassing phosphines in activating palladium.
-
Lower Toxicity : Compared to many phosphine ligands, NHCs and their decomposition products are often less toxic.[9]
Both homogeneous and polymer-supported NHC-Pd complexes have shown excellent catalytic activity for Suzuki reactions of various aryl halides, often in green solvents like water.[10][11]
Heterogeneous Catalysts: Scalability and Reusability
Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. Their primary advantage is the ease of separation from the product and the potential for recycling, which is crucial for industrial-scale synthesis.[12][13]
Pd/C is the most common and commercially available heterogeneous palladium catalyst.[12] It is cost-effective and simple to handle. However, for complex Suzuki couplings, it often requires higher temperatures, longer reaction times, and higher catalyst loadings compared to state-of-the-art homogeneous systems. A significant concern is the leaching of palladium species into the solution, meaning the true catalytic species might be soluble palladium, which complicates product purification and catalyst reuse.[13]
To overcome the limitations of traditional Pd/C, significant research has focused on designing advanced supported catalysts. These include:
-
Palladium Nanoparticles : Supported on materials like magnetic nanoparticles, polymers, or zeolites, these catalysts offer high surface area and can be easily recovered.[12][14][15][16]
-
Single-Atom Catalysts (SACs) : Anchoring individual palladium atoms onto a support, such as graphitic carbon nitride (Pd-ECN), can combine the advantages of homogeneous (high activity, selectivity) and heterogeneous (stability, reusability) catalysis.[17] Such systems have demonstrated performance matching or even surpassing state-of-the-art homogeneous catalysts in Suzuki couplings.[17]
Data-Driven Performance Comparison
The following table summarizes experimental data for the Suzuki-Miyaura coupling of iodoindoles and related N-heterocycles using various palladium catalyst systems.
| Catalyst System (mol%) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos (1.5) | 5-Chloro-1H-indole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 / 6 | 99 | [1] |
| Pd(OAc)₂ / SPhos (10) | 3-Chloro-7-azaindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 / 5 | 97 | [1] |
| Pd(OAc)₂ / PCy₃ (5) | 3-Chloro-1,2,4-benzotriazine 1-oxide | Phenylboronic acid | K₃PO₄ | Toluene | 110 / 24 | 74 | [3] |
| Pd(PPh₃)₄ (10) | 7-Bromo-1H-indazole deriv. | (4-methoxyphenyl)boronic acid | K₂CO₃ | DMF | Reflux / 48 | Traces | [2] |
| Pd-G3-RuPhos (2) | 7-Bromo-1H-indazole deriv. | (4-methoxyphenyl)boronic acid | K₂CO₃ | Dioxane | 100 / 2 | 80 | [2] |
| Pd-ECN (Single Atom) | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 70 / 1 | >99 | [17] |
Note: Data for closely related N-heterocycles are included to provide a broader comparative context due to the specificity of published data.
Experimental Protocols: A Practical Guide
A systematic approach is essential for reliable comparison and optimization of catalytic performance.[6]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Homogeneous Coupling with a Buchwald-Type Ligand (e.g., XPhos)
This protocol is adapted for a typical small-scale reaction of a challenging heterocyclic substrate.[1]
-
Vessel Preparation : To a flame-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Reagent Addition : In the air, add the iodoindole (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Reaction : Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 60-100 °C) and stir vigorously for the specified time (e.g., 5-24 hours).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a pre-catalyst (like a G3 palladacycle) simplifies setup as it is air-stable. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active species. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base.
Protocol 2: Heterogeneous Coupling with Pd/C and Catalyst Recovery
-
Reaction Setup : To a round-bottom flask, add 10% Pd/C (5-10 mol%), the iodoindole (1.0 mmol), the boronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition : Add the solvent (e.g., ethanol/water, 1:1, 10 mL).
-
Reaction : Heat the mixture to reflux with vigorous stirring for 12-48 hours. Monitor progress by TLC or LC-MS.
-
Catalyst Recovery : Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Workup and Purification : The filtrate is then concentrated, and the product is isolated via standard aqueous workup and purification as described in Protocol 1. The recovered Pd/C on the Celite pad can be washed and dried for potential reuse, although its activity may be diminished.
Causality: The higher catalyst loading and temperature are typical for heterogeneous systems to compensate for lower intrinsic activity compared to homogeneous catalysts. Filtration is a simple and effective method for catalyst removal, which is the primary advantage of this approach.
Conclusion and Recommendations
The selection of a palladium catalyst for the Suzuki coupling of iodoindoles is a trade-off between activity, cost, and process demands.
-
For Discovery Chemistry and Complex Substrates : Homogeneous catalysts featuring bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) are the clear choice. They offer the highest activity at the lowest temperatures and catalyst loadings, providing a broad substrate scope essential for synthesizing diverse compound libraries.[8][18][19]
-
For Large-Scale Synthesis and Process Chemistry : The focus shifts to cost, catalyst reusability, and minimizing palladium contamination in the final product. Advanced heterogeneous catalysts, such as polymer- or silica-supported NHC complexes or single-atom catalysts, represent the future.[10][17] While traditional Pd/C can be used, it may require significant process optimization to address issues of leaching and lower reactivity.
Ultimately, the optimal catalyst is application-dependent. By understanding the mechanistic principles and leveraging the comparative data available, researchers can confidently select and deploy the most effective palladium catalyst system to accelerate their research and development goals.
References
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- Scilit (n.d.). C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions.
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- ResearchGate (n.d.). N-Heterocyclic Carbenes and N-Heterocyclic Carbene-Bearing Complexes for the Suzuki-Miyaura Reaction.
- BenchChem (2025). A Comparative Guide to Phosphine Ligands for the Cross-Coupling of 4-Iodo-3,5-dimethylaniline. BenchChem Technical Guides.
- ResearchGate (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. Request PDF.
- Royal Society of Chemistry (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Fors, B. P., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate (2014). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters.
- ResearchGate (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
- ResearchGate (2025). Zeolite-encaged palladium catalysts for heterogeneous Suzuki-Miyaura cross-coupling reactions. Request PDF.
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- ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
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- Penning, T. D., et al. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
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A Comparative Guide to the Synthesis of Functionalized 2-Methylindoles: From Classic Reactions to Modern Catalytic Methods
For researchers, medicinal chemists, and professionals in drug development, the 2-methylindole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic synthesis of functionalized 2-methylindoles is therefore a critical endeavor, demanding a comprehensive understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of classical and modern methodologies for the synthesis of these valuable heterocycles. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of the Fischer indole synthesis, the Bischler-Möhlau synthesis, and state-of-the-art transition metal-catalyzed approaches, supported by experimental data and detailed protocols.
The Enduring Classics: Fischer and Bischler-Möhlau Syntheses
For over a century, the Fischer and Bischler-Möhlau syntheses have been the workhorses for constructing the indole nucleus. Their longevity is a testament to their utility, yet they are not without their limitations.
The Fischer Indole Synthesis: A Robust and Versatile Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful and versatile method for constructing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of 2-methylindoles, a methyl ketone, typically acetone, is employed. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.[4]
A crucial aspect of this synthesis is the choice of the acid catalyst. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be utilized, with zinc chloride being one of the most common.[4][5] The selection of the catalyst and reaction conditions can significantly influence the yield and substrate scope. Modern variations have introduced the use of microwave irradiation and low-melting mixtures (such as tartaric acid-dimethylurea) to achieve milder conditions and tolerate sensitive functional groups.[6][7]
Mechanism of the Fischer Indole Synthesis:
The reaction begins with the formation of a phenylhydrazone from the condensation of phenylhydrazine and a ketone. This is followed by tautomerization to the enehydrazine form. A key[3][3]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after cyclization and elimination of ammonia, yields the final indole product.[5]
Experimental Protocol: Synthesis of 2-Methylindole via Fischer Indole Synthesis [4]
-
Materials: Phenylhydrazine (30 g), Acetone (18 g), Anhydrous Zinc Chloride (200 g), Hydrochloric Acid, Water.
-
Procedure:
-
Carefully mix phenylhydrazine and acetone in a reaction vessel. The mixture will warm, and water will separate.
-
Heat the mixture on a water bath for 15 minutes.
-
Remove excess acetone by heating on a water bath for 30 minutes to obtain the crude acetone phenylhydrazone.
-
Add dry zinc chloride to the crude hydrazone and heat on a water bath with stirring.
-
Transfer the vessel to an oil bath and heat to 180°C. The reaction is complete within minutes, indicated by a color change to dark brown.
-
After cooling, treat the fused mass with hot water and acidify with a small amount of hydrochloric acid.
-
Perform steam distillation. The 2-methylindole will distill as a pale yellow oil that solidifies on cooling.
-
Filter the product, melt to remove residual water, and distill for further purification.
-
The Bischler-Möhlau Indole Synthesis: An Alternative with Historical Significance
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-aryl- or 2-alkylindole.[8][9] Historically, this method has been plagued by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[8] However, modern modifications, such as the use of microwave irradiation and alternative catalysts like lithium bromide or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), have significantly improved its practicality and expanded its substrate scope.[10][11]
The reaction mechanism is complex and can proceed through multiple pathways, which can sometimes lead to a mixture of products.[3] The initial step involves the formation of an α-anilinoketone, which then undergoes cyclization.
Mechanism of the Bischler-Möhlau Indole Synthesis:
The reaction of an α-bromoketone with two equivalents of aniline forms an α-anilinoketone and aniline hydrobromide. The α-anilinoketone then undergoes an acid-catalyzed cyclization and dehydration to yield the indole.
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Synthesis of 2-Arylindoles [7]
-
Materials: Aniline, Phenacyl bromide, Sodium bicarbonate.
-
Procedure:
-
A solid-state reaction is performed between the aniline and phenacyl bromide in the presence of an equimolecular amount of sodium bicarbonate to form the N-phenacylaniline intermediate.
-
This intermediate is then subjected to microwave irradiation at 540 W for 45-60 seconds.
-
The resulting 2-arylindole can be purified by standard chromatographic techniques. A one-pot variation simplifies this process further.
-
The Rise of Modern Catalysis: Precision and Efficiency
Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and often superior regioselectivity compared to classical methods. Palladium, rhodium, copper, and gold catalysts have all been successfully employed in the synthesis of functionalized 2-methylindoles.
Palladium-Catalyzed Syntheses: Versatility in C-H and N-H Functionalization
Palladium catalysis has emerged as a powerful tool for indole synthesis, with numerous strategies developed for C-H and N-H functionalization.[12][13] These methods often involve the coupling of anilines with various partners, such as alkenes or alkynes, and can proceed through domino reactions that form multiple bonds in a single operation.[14] The use of directing groups can provide excellent control over regioselectivity, allowing for the targeted synthesis of specific indole isomers.[12]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Indoles in an Aqueous Micellar Medium [15]
-
Materials: o-Alkynyl-aniline derivative, Palladium(II) acetate, Acetic acid, TPGS-750-M (surfactant), Water.
-
Procedure:
-
In a reaction tube, a suspension of the o-alkynyl-aniline in a 3 wt% aqueous solution of TPGS-750-M is prepared under a nitrogen atmosphere.
-
Acetic acid and palladium(II) acetate are added sequentially.
-
The reaction mixture is heated (e.g., at 80°C or under microwave irradiation at 100°C) until the starting material is consumed.
-
The product is extracted with an organic solvent, washed, dried, and purified by chromatography.
-
Gold-Catalyzed Syntheses: Mild and Efficient Cyclizations
Gold catalysts have proven to be highly effective for the synthesis of indoles, particularly through the hydroarylation of allenes or the cyclization of 2-alkynylnitroarenes.[1][16] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. Gold catalysis can also enable unique cascade reactions, leading to complex indole-fused skeletons.[17]
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 2-Substituted Indoles from 2-Alkynylnitroarenes [16]
-
Materials: 2-Alkynylnitroarene, Diboron reagent (reductant), Gold catalyst (e.g., IPrAuCl/AgOTf).
-
Procedure:
-
The 2-alkynylnitroarene and the diboron reductant are dissolved in a suitable solvent (e.g., dioxane) in a reaction vessel.
-
The gold catalyst is added, and the mixture is stirred at a specified temperature (e.g., 80°C) until the reaction is complete.
-
The product is isolated and purified using standard techniques.
-
Comparative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the performance of these synthetic routes for the preparation of representative functionalized 2-methylindoles.
Table 1: Comparison of Synthetic Routes to 2-Methylindole
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | ZnCl₂ | 180°C | 55-83 | [4][7] |
| Bischler-Möhlau (Microwave) | Aniline, Bromoacetone | NaHCO₃, MW | 540W, 45-60s | 52-75 (for 2-arylindoles) | [7] |
| Palladium-Catalyzed | o-propargylaniline | Pd(OAc)₂ | 80-100°C, aq. micelles | Good to excellent | [15] |
| Gold-Catalyzed | 2-(prop-1-yn-1-yl)nitrobenzene | Au(I) catalyst, Diboron | 80°C | Moderate to good | [16] |
Table 2: Substrate Scope and Functional Group Tolerance
| Method | Tolerated Functional Groups | Limitations |
| Fischer Indole Synthesis | Alkyl, Aryl, Halogens, Alkoxy, Nitro (with care) | Strongly acidic/basic groups, some sterically hindered substrates. |
| Bischler-Möhlau Synthesis | (Modern variants) Alkyl, Aryl, Halogens, Methoxy, Nitro, Cyano | Historically poor tolerance; modern methods are better but can be substrate-dependent.[10] |
| Palladium-Catalyzed | Esters, Ketones, Amides, Nitriles, Halogens, Ethers | Can be sensitive to certain sulfur-containing groups; ligand and catalyst choice is crucial.[12] |
| Gold-Catalyzed | Wide range including esters, ketones, halides, and protected amines. | Substrate-dependent; some reactions may require specific activating groups.[18] |
Green Chemistry and Safety Considerations
The principles of green chemistry are increasingly important in modern organic synthesis. The choice of a synthetic route can have a significant impact on the environmental footprint and safety of a process.
-
Fischer Indole Synthesis: Often requires high temperatures and strong acids, which can be hazardous. The use of low-melting mixtures offers a greener alternative.[6]
-
Bischler-Möhlau Synthesis: Classical methods use harsh conditions. Microwave-assisted, solvent-free protocols represent a significant improvement in terms of environmental impact.[7]
-
Transition Metal-Catalyzed Syntheses: While often milder, these methods use precious metal catalysts that can be toxic and require removal from the final product. The development of recyclable catalysts and reactions in aqueous media are key areas of green chemistry research in this field.[15][19]
Conclusion: Choosing the Right Synthetic Tool
The synthesis of functionalized 2-methylindoles is a mature field with a diverse array of available methods.
-
The Fischer indole synthesis remains a robust and reliable method, particularly for large-scale synthesis, with modern variations improving its scope and environmental profile.
-
The Bischler-Möhlau synthesis , once hampered by its harshness, has been revitalized through microwave-assisted and modern catalytic approaches, offering a viable alternative, especially for 2-arylindoles.
-
Modern transition metal-catalyzed methods , particularly those employing palladium and gold, provide unparalleled precision, mild reaction conditions, and broad functional group tolerance, making them the methods of choice for the synthesis of complex and highly functionalized 2-methylindoles.
The optimal synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the reaction, and considerations of cost, safety, and environmental impact. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is essential for making an informed decision and achieving synthetic success.
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Chen, J., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
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MacDonough, M. T., et al. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]
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Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Bandini, M., & Gualandi, A. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 7, 1155-1168. [Link]
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Zhao, G., et al. (2019). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry, 21(15), 4204-4210. [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
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Cera, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(7), 1143. [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. [Link]
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Garcı́a-Garcı́a, P., et al. (2011). Gold(i)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives. Chemical Communications, 47(39), 11024-11026. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(74), 46666-46691. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical reagents like tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate demand rigorous, scientifically-grounded protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The core principle for this compound is its classification as a halogenated organic waste , a designation that dictates every subsequent step in its life cycle management.
Part 1: Hazard Assessment and Chemical Profile
Key Chemical Characteristics:
-
Halogenated Organic Compound: The presence of an iodine atom covalently bonded to the indole ring is the single most important factor for waste segregation.[1][2][3] Halogenated wastes require specific high-temperature incineration protocols to prevent the formation of toxic byproducts like dioxins and furans. For this reason, they must be kept separate from non-halogenated streams.[3][4]
-
Potential Particularly Hazardous Substance (PHS): The Occupational Safety and Health Administration (OSHA) requires special provisions for working with "Particularly Hazardous Substances," which include select carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[5] Many halogenated compounds are considered carcinogenic.[4] In the absence of definitive data to the contrary, it is prudent to handle this compound with the additional precautions afforded to a PHS.[5]
Hazard Profile Summary:
| Property | Description | Citation |
| Chemical Name | tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | |
| Waste Category | Halogenated Organic Waste | [1][2][3] |
| Physical Form | Likely a solid or semi-solid at room temperature. | [6][7] |
| Primary Hazards | Based on close analogues: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6][7] |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required at all times.[1][2]
-
Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[1][2]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.[2]
Mandatory Handling Procedures:
-
Engineering Controls: All weighing, handling, and transferring of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
-
Ignition Sources: Keep away from all sources of ignition. While the compound itself may not be highly flammable, solvents used with it may be.[1][2]
-
Decontamination: Establish and implement procedures to decontaminate surfaces and equipment after use.[5] Dry sweeping or mopping of any spilled solid material is strictly prohibited as it can generate dust.[8]
Part 3: Step-by-Step Disposal and Waste Management Workflow
The following protocol ensures compliance with EPA and OSHA standards and alignment with institutional safety policies. Improper segregation is a common and serious violation.
Experimental Workflow: Waste Segregation and Disposal
Caption: Waste Disposal Decision Workflow for Iodinated Compounds.
Detailed Protocol:
-
Identify the Correct Waste Stream: Immediately upon generation, any waste containing tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, including reaction mixtures, solvent rinses, or contaminated solids, must be classified as "Halogenated Organic Waste." [1][3]
-
Select the Appropriate Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents by their full names (no formulas or abbreviations) with estimated percentages.[3][9] This is critical for the final disposal facility.
-
-
Accumulate Waste Safely:
-
Add waste to the container inside a chemical fume hood to minimize exposure.[4]
-
Crucially, never mix halogenated waste with non-halogenated organic waste. [4] Mixing streams increases disposal costs and can constitute a regulatory violation.
-
Keep the waste container closed at all times except when actively adding waste.[4][9]
-
-
Manage Contaminated Solid Waste:
-
Disposable items grossly contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) must also be treated as hazardous waste.
-
Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must have secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your lab area.[9]
-
Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for pickup and final disposal.
-
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is vital.
-
For Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[4]
-
Carefully sweep or scoop the absorbed material into a designated container.[9]
-
Seal the container, label it as "Halogenated Spill Debris," and dispose of it as hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
Under no circumstances should tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate or its solutions be disposed of down the drain. This is a direct violation of environmental regulations.[1][2]
References
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Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
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Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Carcinogens - Overview.
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Halogenated Solvents in Laboratories.
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Chapter 9 - Particularly Hazardous Substances.
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Hazardous Waste Segregation.
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Halogenated Organic Liquids - Standard Operating Procedure.
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Carcinogens - Standards.
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OSHA Retains Strong Focus on Carcinogen Safety.
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tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4.
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tert-Butyl 3-iodo-1H-indole-1-carboxylate.
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Navigating the Synthesis Landscape: A Guide to Safely Handling tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate stands as a key intermediate. Its handling, however, demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile: A Conservative Approach
Due to the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a conservative approach to handling is paramount. We will extrapolate from the known hazards of similar indole derivatives and halogenated organic compounds. The analogous compound, tert-butyl 3-iodo-1H-indole-1-carboxylate, is classified with the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Indole and its derivatives are also known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to treat tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as a substance with similar or potentially greater hazards.
Core Principle: In the absence of specific data, always err on the side of caution. Assume the compound is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.
Engineering Controls: The First Line of Defense
The primary strategy for minimizing exposure to any hazardous chemical is through robust engineering controls. Personal Protective Equipment (PPE) is the last line of defense, to be used in conjunction with, not as a replacement for, these foundational safety measures.
-
Fume Hood: All handling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors that may be generated[5].
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
-
Inert Atmosphere: While not explicitly stated for this compound, many halogenated organic compounds and indole derivatives can be sensitive to air and moisture.[6][7][8] Consider handling under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when conducting reactions that are sensitive to oxidation or hydrolysis. This can be achieved using a glovebox or Schlenk line techniques[6][8].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9][10][11] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide good resistance to a wide range of chemicals and are a standard choice for laboratory work.[10] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is mandatory to protect skin and clothing from splashes.[10] |
| Respiratory | Not typically required if handled in a fume hood | If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][11][12] A proper fit test and training are required before using a respirator. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, from preparation to the initiation of a reaction.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Prepare the Work Area: Work exclusively within a certified chemical fume hood. Ensure the sash is at the appropriate height.
Handling and Dispensing:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer: When transferring the compound, use a spatula or other appropriate tool. Avoid creating dust. If transferring a solution, use a syringe or cannula technique, especially if air and moisture sensitivity is a concern.[7][13][14]
Reaction Setup:
-
Glassware: Use clean, dry glassware to prevent unwanted side reactions.[7] For air-sensitive reactions, oven-dry glassware and cool it under a stream of inert gas.[14]
-
Inert Atmosphere: If an inert atmosphere is required, assemble the reaction apparatus and purge with nitrogen or argon.[6][8]
-
Addition of Reagents: Add reagents slowly and in a controlled manner. Be aware of any potential exothermic reactions.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and alert your supervisor and the institutional safety office.
-
Contain: For small spills within the fume hood, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][15]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][16]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for all hazardous waste.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[17][18]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.
Caption: Safe handling workflow from preparation to disposal.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is not merely a matter of following procedures; it is about cultivating a proactive safety culture. By understanding the potential hazards, implementing robust engineering controls, diligently using personal protective equipment, and being prepared for emergencies, you can confidently and safely advance your research. This guide serves as a foundational resource, but it is the responsibility of every researcher to critically evaluate the risks of their specific experimental setup and act accordingly.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
